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9H-Carbazol-3-amine

Cat. No.: B1294855
CAS No.: 6377-12-4
M. Wt: 182.22 g/mol
InChI Key: LRSYZHFYNDZXMU-UHFFFAOYSA-N
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Description

9H-Carbazol-3-amine is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B1294855 9H-Carbazol-3-amine CAS No. 6377-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazol-3-amine
Source PubChem
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InChI

InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYZHFYNDZXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213215
Record name 9H-Carbazol-3-amine (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6377-12-4
Record name Carbazol-3-amine
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Record name 3-Aminocarbazole
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Record name 9H-Carbazol-3-amine
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Record name 9H-Carbazol-3-amine (9CI)
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Record name Carbazol-3-ylamine
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Record name 3-AMINOCARBAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9H-Carbazol-3-amine from Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 9H-Carbazol-3-amine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, carbazole. The synthesis is a robust two-step process involving the nitration of the carbazole core followed by the reduction of the resulting nitro-intermediate. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The conversion of carbazole to this compound is efficiently achieved through a nitration-reduction sequence. The first step involves the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position due to the directing effects of the heterocyclic amine. The subsequent step focuses on the reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway Carbazole Carbazole Nitration Nitration (HNO3, CH3COOH) Carbazole->Nitration Nitrocarbazole 3-Nitro-9H-carbazole Nitration->Nitrocarbazole Reduction Reduction (Sn, conc. HCl) Nitrocarbazole->Reduction Aminocarbazole This compound Reduction->Aminocarbazole

Caption: Synthetic workflow for this compound from carbazole.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-9H-carbazole

The nitration of carbazole is a well-established method that can be performed using a mixture of nitric acid and acetic acid, providing good regioselectivity for the 3-position. A high yield of 93% has been reported for this reaction.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in glacial acetic acid at room temperature.

  • Slowly add a stoichiometric amount of concentrated nitric acid to the stirring solution. The addition should be performed dropwise to control the exothermic nature of the reaction.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, 3-nitro-9H-carbazole, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with water to remove any remaining acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a yellow solid.

Step 2: Synthesis of this compound

The reduction of the nitro group in 3-nitro-9H-carbazole to an amine is effectively carried out using tin metal in the presence of concentrated hydrochloric acid. This method is reported to produce this compound in a high yield of 95%.[1]

Experimental Protocol:

  • To a round-bottom flask containing 3-nitro-9H-carbazole, add an excess of tin (Sn) granules.

  • Add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically carried out with heating under reflux.

  • The reaction progress can be monitored by TLC until the starting material is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This step should be performed in an ice bath to manage the heat generated. The neutralization will precipitate the tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
CarbazoleC₁₂H₉N167.21White crystalline solid
3-Nitro-9H-carbazoleC₁₂H₈N₂O₂212.21Yellow solid
This compoundC₁₂H₁₀N₂182.22Off-white to brownish solid

Table 2: Reaction Yields

Reaction StepProductReported Yield (%)
Nitration3-Nitro-9H-carbazole93[1]
ReductionThis compound95[1]

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Carbazole 8.0 (NAH proton), 7.4 (2H, H₂,₇), 7.3 (2H, H₁,₈), 7.1 (2H, H₃,₆) (in CDCl₃)139 (C₉ₐ), 130 (C₂), 125 (C₃,₆), 123 (C₄ₐ,₄♭), 121 (C₅), 120 (C₄,₇), 110 (C₁,₈) (in CDCl₃)
3-Nitro-9H-carbazole 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) (in CDCl₃)139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) (in CDCl₃)
This compound Data not explicitly found in the provided search results for the 9H-compound.Data not explicitly found in the provided search results for the 9H-compound.

Note: Spectroscopic data for this compound was not explicitly available in the performed searches. The provided data for the other compounds is based on available literature.

Logical Relationships and Workflow

The synthesis of this compound from carbazole follows a logical progression of functional group transformation. The initial nitration step introduces a nitro group, which acts as a precursor to the desired amine functionality. The subsequent reduction step directly converts the nitro group into the final amino group.

logical_flow cluster_start Starting Material cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Functional Group Transformation Carbazole Carbazole (Electron-rich aromatic system) Nitration Nitration (Introduction of Nitro Group) Carbazole->Nitration HNO3 / CH3COOH Intermediate 3-Nitro-9H-carbazole (Key Intermediate) Nitration->Intermediate Reduction Reduction (Conversion of Nitro to Amino) Intermediate->Reduction Sn / conc. HCl Product This compound (Final Product) Reduction->Product

Caption: Logical flow of the synthesis highlighting key transformations.

This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminocarbazole is a heterocyclic aromatic amine based on the carbazole framework. Carbazole itself is a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. The addition of an amino group at the 3-position significantly influences its chemical reactivity and physical properties, making it a valuable building block in various fields.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminocarbazole and its widely used derivative, 3-amino-9-ethylcarbazole, tailored for researchers, scientists, and drug development professionals.

Carbazole derivatives are recognized for their promising electronic and optical properties, such as photoconductivity, which has led to their use in electronic devices like organic light-emitting diodes (OLEDs).[1] Beyond materials science, these compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] 3-Aminocarbazole, in particular, serves as a versatile precursor for synthesizing more complex, biologically active annulated carbazoles.[1][3]

Physicochemical Properties

The physicochemical characteristics of 3-aminocarbazole and its N-ethylated analog are crucial for their application in synthesis and drug design. These properties dictate their solubility, stability, and interaction with biological systems.

3-Aminocarbazole
PropertyValueSource
Molecular Formula C₁₂H₁₀N₂[4][5]
Molecular Weight 182.22 g/mol [4][5]
Appearance Crystalline compound[6]
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Data not available
pKa Data not available
LogP 2.93 (Calculated)[5]
3-Amino-9-ethylcarbazole
PropertyValueSource
Molecular Formula C₁₄H₁₄N₂[7][8]
Molecular Weight 210.27 g/mol [6][7]
Appearance Tan powder or chunks[6][9][6][9]
Melting Point 98-100 °C[7][8][7][8]
Boiling Point Data not available
Water Solubility Insoluble[10][11][10][11]
Other Solvents - Soluble in DMSO (42 mg/mL)[10]- Soluble in Ethanol (21 mg/mL)[10]- Soluble in Ethanol: Acetic Acid (2:1) at 50 mg/mL[7][12][7][10][12]
Storage Temperature 2-8°C[7][12]

Experimental Protocols

Synthesis of 3-Aminocarbazole

A straightforward and high-yield method for the preparation of 3-aminocarbazole involves a two-step process starting from carbazole.[1]

Step 1: Nitration of Carbazole

  • Carbazole is treated with a mixture of nitric acid and acetic acid at room temperature.

  • This reaction regioselectively yields 3-nitrocarbazole with a reported yield of 93%.[1]

Step 2: Reduction of 3-Nitrocarbazole

  • The resulting 3-nitrocarbazole is reduced using tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[1]

  • The reaction mixture is then neutralized with sodium hydroxide (NaOH).

  • This step produces 3-aminocarbazole with a high chemical yield of 95%.[1]

Synthesis of 3-Amino-9-ethylcarbazole

A common synthesis protocol for 3-amino-9-ethylcarbazole involves the reduction of 3-nitro-N-ethylcarbazole.[13]

  • A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) is prepared in 100 ml of concentrated hydrochloric acid.

  • The solution is heated for 3 hours at 92°C.[13]

  • After heating, the solution is cooled on ice and cautiously made basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.

  • The resulting product is filtered off and washed with the sodium hydroxide solution, followed by copious amounts of water.[13]

  • The product is air-dried. Recrystallization from a pyridine/water mixture yields light-green needles with a reported yield of 82%.[13]

Visualizations

Experimental Workflow: Synthesis of 3-Aminocarbazole

The following diagram illustrates the two-step synthesis of 3-aminocarbazole from carbazole.

G Carbazole Carbazole Nitrocarbazole 3-Nitrocarbazole Carbazole->Nitrocarbazole Nitration (HNO₃, Acetic Acid) Yield: 93% Aminocarbazole 3-Aminocarbazole Nitrocarbazole->Aminocarbazole Reduction (Sn, conc. HCl then NaOH) Yield: 95%

Caption: Workflow for the synthesis of 3-aminocarbazole.

Biological Pathway: Potential Role in p53 Activation

Carbazole derivatives have been investigated for their antitumor properties, which can involve the reactivation of the p53 tumor suppressor pathway.[14][15] The diagram below provides a simplified overview of this potential mechanism of action.

G cluster_cell Tumor Cell Carbazole 3-Aminocarbazole Derivative p53_inactive Inactive/Mutant p53 Carbazole->p53_inactive Stabilizes/Reactivates p53_active Active p53 p53_inactive->p53_active Apoptosis Apoptosis (Cell Death) p53_active->Apoptosis Growth_Inhibition Tumor Growth Inhibition Apoptosis->Growth_Inhibition

Caption: Simplified p53 signaling pathway activation.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 9H-Carbazol-3-amine. The document details experimental protocols for its synthesis and characterization and includes spectroscopic and crystallographic data to facilitate its use in research and development.

Core Molecular Structure and Identification

This compound is a heterocyclic aromatic amine with a tricyclic structure. This structure consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. The amine group is substituted at the 3-position of the carbazole core.

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₁₂H₁₀N₂[2]
CAS Number 6377-12-4[2]
Molecular Weight 182.22 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N
InChI Key LRSYZHFYNDZXMU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

PropertyValue
Melting Point 254 °C
Boiling Point 440.8 °C at 760 mmHg
Solubility Generally soluble in organic solvents like ethanol and dichloromethane.
Appearance Typically a solid powder.

Molecular Bonding and Structural Insights

The molecular structure of this compound is characterized by a planar carbazole ring system. The bonding within this system involves a delocalized π-electron system across the fused aromatic rings, which contributes to its thermal stability and electronic properties. The nitrogen atom in the pyrrole ring participates in the aromatic system. The exocyclic amino group at the 3-position significantly influences the molecule's reactivity and electronic properties, making it a key site for chemical modifications.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of the parent compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and imino groups. The aromatic region will display a complex pattern of multiplets corresponding to the seven protons on the carbazole core. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, while the -NH₂ protons will also present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the twelve carbon atoms of the carbazole skeleton. The carbons attached to the nitrogen atoms will have characteristic chemical shifts. Due to the electron-donating effect of the amino group, the carbon atom at the 3-position (C3) is expected to be shielded compared to the unsubstituted carbazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: A broad band (or two distinct bands for the primary amine) in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the pyrrole and amino groups.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C stretching: Aromatic C=C bond vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 182.22.[1]

Synthesis and Reactivity

A common and effective method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound [4]

  • Nitration of Carbazole: Carbazole is reacted with a mixture of nitric acid and acetic acid at room temperature. This regioselective reaction yields 3-nitrocarbazole.

  • Reduction of 3-Nitrocarbazole: The resulting 3-nitrocarbazole is then reduced using tin (Sn) in the presence of concentrated hydrochloric acid.

  • Neutralization and Isolation: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the 3-aminocarbazole product, which is then filtered, washed, and dried.

The amino group at the 3-position is a reactive site for various chemical transformations, including acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex carbazole derivatives.

Experimental Protocols for Characterization

The following are generalized experimental protocols for the spectroscopic and crystallographic characterization of this compound and its derivatives.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis Synthesis Synthesized This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRD Single-Crystal X-ray Diffraction Purification->XRD

Caption: General workflow for sample characterization.

NMR Spectroscopy[5]
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy[6]
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry[5]
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and obtain the mass spectrum.

Single-Crystal X-ray Diffraction[7][8]
  • Crystal Growth: Grow high-quality single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Applications in Research and Development

The unique electronic and photophysical properties of the carbazole core, combined with the reactive amino group, make this compound a valuable building block in several areas:

  • Materials Science: It serves as a key precursor for the synthesis of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells.

  • Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active compounds. The amino functionality of this compound provides a convenient handle for the synthesis of new derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.

References

An In-depth Technical Guide to 9H-Carbazol-3-amine (CAS Number: 6377-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9H-Carbazol-3-amine (CAS: 6377-12-4), a heterocyclic aromatic compound that serves as a crucial building block for the development of novel therapeutic agents. This document consolidates key quantitative data, details experimental protocols, and visualizes essential pathways to support ongoing research and drug discovery efforts.

Core Chemical Information

This compound is a carbazole derivative characterized by the presence of an amino group at the 3-position of the carbazole ring. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 6377-12-4[1]
Molecular Formula C₁₂H₁₀N₂[1]
Molecular Weight 182.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Aminocarbazole[1]

Synthesis of this compound and Derivatives

The synthesis of 3-aminocarbazole derivatives is a well-established process. A common and efficient method involves the nitration of carbazole followed by the reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 3-Aminocarbazole[2]

Materials:

  • Carbazole

  • Nitric acid

  • Acetic acid

  • Tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Nitration of Carbazole:

    • Dissolve carbazole in a mixture of nitric acid and acetic acid at room temperature.

    • Stir the reaction mixture to facilitate the regioselective nitration at the 3-position, yielding 3-nitrocarbazole.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, isolate the 3-nitrocarbazole product. This step typically achieves a yield of around 93%.

  • Reduction of 3-Nitrocarbazole:

    • Suspend the synthesized 3-nitrocarbazole in a solution of tin (Sn) in concentrated hydrochloric acid.

    • Heat the mixture to facilitate the reduction of the nitro group to an amino group.

    • After the reaction is complete, cool the solution and neutralize it with sodium hydroxide to precipitate the 3-aminocarbazole.

    • Filter, wash, and dry the product. This reduction step can achieve a high yield of up to 95%.

This protocol provides a straightforward and high-yielding route to 3-aminocarbazole, the foundational structure for this compound and its various derivatives.

Biological Activity and Therapeutic Potential

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit key cellular enzymes, making them promising candidates for drug development.[3]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of carbazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death).[3]

Quantitative Anticancer Activity Data of Carbazole Derivatives:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 17901 (gastric adenocarcinoma)11.8 ± 1.26[5]
Derivative 1A875 (human melanoma)9.77 ± 8.32[5]
Compound 10HepG27.68[3]
Compound 10HeLa10.09[3]
Compound 10MCF76.44[3]
Compound 9HeLa7.59[3]
Compound C4MCF-72.5[6]
Compound C4HeLa5.4[6]
Compound C4HT-294.0[6]

This table presents a selection of reported IC₅₀ values for various carbazole derivatives to illustrate their potent anticancer activity. Specific data for this compound is limited in the reviewed literature.

Antimicrobial Activity

Carbazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[7][8]

Quantitative Antimicrobial Activity Data of Carbazole Derivatives:

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 8S. aureus1.1[8]
Derivative 8E. coli6.4[8]
Derivative 8C. albicans9.6[8]
Derivative 8A. fumigatus10.3[8]
Compound 2nS. aureus31.25[9]
Compound 2cP. aeruginosa40.25[9]

This table presents a selection of reported Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives, highlighting their potential as antimicrobial agents. Specific data for this compound is limited in the reviewed literature.

Experimental Protocols for Biological Assays

Anticancer Activity Screening: MTT Assay[10]

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of carbazole derivatives on cancer cell lines.

Materials:

  • Carbazole derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the carbazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement F->G H Data Analysis (IC50 Calculation) G->H

A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[11]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of carbazole derivatives against various microorganisms.

Materials:

  • Carbazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the carbazole derivatives in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Signaling Pathway Involvement

Research into the mechanisms of action of carbazole derivatives has revealed their interaction with key cellular signaling pathways. For instance, a study on a 9-ethyl-9H-carbazole derivative demonstrated its ability to reactivate the p53 tumor suppressor pathway in human melanoma cells, leading to apoptosis.

p53_Pathway_Activation cluster_pathway Proposed p53 Pathway Activation by a Carbazole Derivative Carbazole Carbazole Derivative p38_JNK p38/JNK Kinases Carbazole->p38_JNK Induces p53 p53 Phosphorylation (Activation) p38_JNK->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Triggers

Activation of the p53 signaling pathway leading to apoptosis.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The synthetic routes are well-defined, and the broad spectrum of biological activity warrants further investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic applications of this important chemical scaffold. Further studies are encouraged to elucidate the specific pharmacokinetic and pharmacodynamic profiles of this compound and to optimize its structure for enhanced efficacy and safety.

References

An In-depth Technical Guide to the Solubility of 9H-Carbazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 9H-Carbazol-3-amine in organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, suggesting a gap in publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the carbazole scaffold. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and organic electronics. The solubility profile of a compound dictates the choice of solvents for reaction media, crystallization, and analytical characterization.

While qualitative solubility information for some carbazole derivatives is available, this guide focuses on providing a framework for the quantitative determination of the solubility of this compound. The subsequent sections detail a robust experimental protocol and a template for the systematic presentation of solubility data.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative assessments of related compounds suggest that carbazole derivatives are generally soluble in polar aprotic solvents and have moderate to low solubility in polar protic and non-polar solvents. However, for precise applications, experimental determination of solubility is essential.

To facilitate this, the following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at a controlled temperature, as solubility is temperature-dependent.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Organic SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL)Solubility (mol/L)Molar Solubility (mol/kg)
Methanol32.7Data to be determinedData to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determinedData to be determined
Acetone20.7Data to be determinedData to be determinedData to be determined
Dichloromethane8.93Data to be determinedData to be determinedData to be determined
Chloroform4.81Data to be determinedData to be determinedData to be determined
Tetrahydrofuran (THF)7.58Data to be determinedData to be determinedData to be determined
Toluene2.38Data to be determinedData to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a solvent.[1] This method, combined with gravimetric analysis, provides a reliable means of quantifying solubility.[2][3]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven for drying

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[4][5] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Gravimetric Analysis of the Solute:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry evaporating dish or vial.[6]

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

    • Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at an appropriate temperature.

    • Allow the dish and residue to cool to room temperature in a desiccator before weighing.

3.3. Data Calculation

  • Mass of dissolved solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dried residue.

  • Solubility ( g/100 mL): Calculate using the following formula:

    • Solubility = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100

  • Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (182.22 g/mol ).

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations for the solubility determination of this compound.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Collect and filter supernatant C->D Equilibrium Reached E Transfer a known volume of filtrate to a pre-weighed dish D->E F Evaporate solvent and dry the residue E->F G Weigh the dried residue F->G H Calculate mass of dissolved solute G->H Data Collection Complete I Determine solubility in g/100 mL and mol/L H->I G compound This compound solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility temperature Temperature temperature->solubility influences polarity Solvent Polarity polarity->solvent property of h_bonding Hydrogen Bonding Capacity h_bonding->solvent property of

References

Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 9H-Carbazol-3-amine. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this document presents a summary of available data, supplemented with data from closely related derivatives to provide a representative spectroscopic profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For this compound, the molecular weight is 182.22 g/mol .[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak (M+) at m/z 182.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Source
This compoundC₁₂H₁₀N₂182.22182, 181, 183PubChem[1]
9-ethyl-9H-carbazol-3-amineC₁₄H₁₄N₂210.27210, 195, 181NIST WebBook[2]
Table 2: ¹H NMR Spectral Data of Carbazole Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical chemical shifts for protons in similar chemical environments.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-acetyl-9-ethyl carbazoleCDCl₃1.40 - 1.47 (t, 3H, -CH₃), 4.34 - 4.42 (q, 2H, -CH₂), 7.19 - 8.12 (m, 7H, Ar-H), 2.0 - 2.5 (s, 3H, -COCH₃)[3]
(9H-Carbazol-9-yl)propyl-initiated polybutadieneCDCl₃Representative aromatic protons of the carbazole moiety appear in the range of 7.0-8.5 ppm.[4]
Table 3: ¹³C NMR Spectral Data of Carbazole Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.

CompoundSolventChemical Shift (δ, ppm)
3-(9H-carbazol-9-yl)propanehydrazide derivativeDMSO-d₆Aromatic carbons typically appear in the range of 109-141 ppm.[5]
Table 4: IR Spectroscopy Data of Carbazole Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for carbazole derivatives.

CompoundSample Prep.Characteristic Absorption Bands (cm⁻¹)Functional Group
9-ethyl carbazoleKBr disk3051 (str), 1600-1620 (str)C-H (aromatic), C=C (aromatic)[3]
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-olNot specified3240 (exp), 3110 (exp), 2910 (exp)O-H, C-H (aromatic), C-H (aliphatic)[6]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on common practices for the characterization of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[3][7]

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different frequencies is measured. The data is typically collected over a range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (MS) Purification->MS Sample IR IR Spectroscopy Purification->IR Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9H-Carbazol-3-amine. Due to the limited availability of specific thermal decomposition data for this compound, this document combines its known physical properties with a broader analysis of the thermal behavior of closely related carbazole derivatives. This approach offers valuable insights into the expected thermal stability of the target compound.

Introduction to this compound

This compound is a heterocyclic aromatic amine with a rigid carbazole core. The carbazole moiety is known for its high thermal stability, making its derivatives promising candidates for applications in materials science, particularly in organic electronics. In the context of drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is critical for determining its shelf-life, storage conditions, and compatibility with various formulation processes.

Physicochemical Properties

The known melting point for this compound is 254 °C[1]. The thermal behavior of aminocarbazoles can be complex; for instance, 3,6-diamino-9H-carbazole undergoes an exothermic deaminative self-condensation before melting, which can obscure the actual melting process.

Thermal Stability Analysis of Carbazole Derivatives

Data Presentation: Thermal Properties of Selected Carbazole Derivatives

The following table summarizes the thermal stability data for a selection of carbazole derivatives to provide a comparative context.

Compound NameTd (5% weight loss) (°C)Melting Point (°C)Glass Transition Temperature (Tg) (°C)Reference
9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazol-3-yl)diphenylphosphine oxide (CBPPO)494-147[2]
(9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole (CBPmBI)460-157[2]
1,3,6,8-Tetranitrocarbazole (TNC)~385-425 (decomposition range)295.2-[3]
3,6-Diamino-9H-carbazole (DAC)-241 (extrapolated onset)-

Note: The data presented is for carbazole derivatives and not this compound itself. This information is intended to provide a general understanding of the thermal stability of the carbazole class of compounds.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass or mass percentage versus temperature. The onset of decomposition is typically reported as the temperature at which a 5% mass loss occurs (Td5%).

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and to characterize phase transitions and decomposition events (exothermic or endothermic).

  • Methodology:

    • A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The difference in heat flow between the sample and the reference is measured and plotted against temperature.

    • Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.

Degradation Pathway and Products

The degradation of carbazole derivatives under thermal stress is expected to involve the cleavage of the substituent groups and eventual breakdown of the aromatic carbazole ring system at very high temperatures. For this compound, the initial degradation would likely involve the amino group. In the presence of oxygen, oxidation of the aromatic system can also occur. The gaseous products of thermal decomposition of similar nitrogen-containing heterocyclic compounds have been found to include ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO2), and various aromatic fragments[4].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound.

Thermal_Analysis_Workflow Workflow for Thermal Stability Assessment cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Degradation Product Analysis (Optional) cluster_3 Final Assessment Sample Sample of this compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Determine Decomposition Temperature (Td) TGA->Decomposition_Temp Mass_Loss Quantify Mass Loss (%) TGA->Mass_Loss TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA->TGA_FTIR Thermal_Events Identify Melting Point (Tm) & Phase Transitions DSC->Thermal_Events Stability_Report Generate Thermal Stability Report Decomposition_Temp->Stability_Report Mass_Loss->Stability_Report Thermal_Events->Stability_Report Product_ID Identify Gaseous Degradation Products TGA_MS->Product_ID TGA_FTIR->Product_ID Product_ID->Stability_Report

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Conclusion

This compound is expected to exhibit good thermal stability, a characteristic feature of the carbazole scaffold. While its precise decomposition temperature is not documented, its high melting point of 254 °C suggests that it is stable at temperatures commonly encountered in pharmaceutical processing and storage. For applications where the material may be subjected to higher temperatures, it is recommended to perform detailed thermal analysis using TGA and DSC to establish its specific degradation profile. The provided experimental protocols and workflow offer a robust framework for such an investigation.

References

The Electronic Landscape of Carbazole Amine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and electronic properties of carbazole amine derivatives, pivotal materials in the advancement of organic electronics and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core electronic characteristics of these versatile compounds, detailed experimental methodologies for their analysis, and a clear visualization of key workflows.

The unique electronic structure of the carbazole moiety, characterized by its electron-rich aromatic system, provides a robust scaffold for the development of novel materials with tailored optoelectronic properties. The introduction of amine functionalities further modulates these properties, influencing everything from charge transport capabilities to photophysical behavior. Understanding and controlling these electronic characteristics is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.

Core Electronic Properties of Carbazole Amine Derivatives

The electronic behavior of carbazole amine derivatives is fundamentally governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap or band gap, dictates the molecule's absorption and emission characteristics, as well as its electrochemical stability.

The amine substituent, acting as an electron-donating group, generally leads to a destabilization (increase in energy) of the HOMO level, while having a less pronounced effect on the LUMO level. This results in a reduction of the HOMO-LUMO gap, often causing a red-shift in the absorption and emission spectra. The position and nature of the amine substitution, along with the presence of other functional groups, allow for fine-tuning of these energy levels.

Below is a summary of key electronic properties for a selection of carbazole amine derivatives, compiled from various studies.

Compound NameSubstitution PatternHOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
9-ethyl-9H-carbazol-3-amine3-amino, 9-ethyl-5.4-2.13.3CV
3,6-diamino-9-ethylcarbazole3,6-diamino, 9-ethyl-5.2-2.03.2CV
N,N-diphenyl-9H-carbazol-3-amine3-(diphenylamino)-5.3-2.23.1DFT
N-(9-ethyl-9H-carbazol-3-yl)acetamide3-acetamido, 9-ethyl-5.7-2.33.4CV
9-phenyl-9H-carbazol-2-amine2-amino, 9-phenyl-5.5-2.23.3DFT

Experimental Protocols for Characterization

A thorough understanding of the electronic properties of carbazole amine derivatives relies on a combination of electrochemical, spectroscopic, and computational techniques. The following sections detail the standard experimental protocols for these essential characterizations.

Synthesis of Carbazole Amine Derivatives

The synthesis of carbazole amine derivatives often involves the nitration of the carbazole core, followed by reduction to the corresponding amine. Subsequent N-alkylation or N-arylation can be performed to introduce various substituents.

Example: Synthesis of 3-Amino-9-ethylcarbazole

  • Nitration: 9-Ethylcarbazole is dissolved in glacial acetic acid. A solution of nitric acid in acetic acid is added dropwise at a controlled temperature (typically below 20°C). The reaction mixture is stirred for several hours, and the resulting nitrocarbazole derivative is precipitated by pouring the mixture into water. The crude product is then filtered, washed, and dried.

  • Reduction: The synthesized 3-nitro-9-ethylcarbazole is suspended in ethanol. A reducing agent, such as tin(II) chloride or sodium borohydride in the presence of a catalyst (e.g., palladium on carbon), is added. The mixture is refluxed for several hours. After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the tin salts. The product is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield 3-amino-9-ethylcarbazole.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

  • Sample Preparation: A solution of the carbazole amine derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) are determined from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas:

    • HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

    • LUMO (eV) = - (E_red - E_ferrocene + 4.8) where E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, allowing for the determination of the optical band gap. Fluorescence spectroscopy probes the emission properties of the material after excitation.

Methodology:

  • Sample Preparation: Dilute solutions of the carbazole amine derivative are prepared in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran, THF, or dichloromethane).

  • UV-Vis Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset) are determined. The optical band gap (E_g) can be estimated from the absorption onset using the equation: E_g (eV) = 1240 / λ_onset (nm).

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is scanned over a range of wavelengths. The wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY) are determined.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows for the synthesis and characterization of carbazole amine derivatives.

Synthesis_Workflow Start Start: 9-Ethylcarbazole Nitration Nitration (HNO3, Acetic Acid) Start->Nitration Precipitation1 Precipitation (Water) Nitration->Precipitation1 Filtration1 Filtration & Washing Precipitation1->Filtration1 Nitro_Product 3-Nitro-9-ethylcarbazole Filtration1->Nitro_Product Reduction Reduction (SnCl2 or NaBH4/Pd-C) Nitro_Product->Reduction Neutralization Neutralization (NaOH) Reduction->Neutralization Extraction Solvent Extraction (Ethyl Acetate) Neutralization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Final_Product Final Product: 3-Amino-9-ethylcarbazole Evaporation->Final_Product

Caption: Synthetic workflow for 3-Amino-9-ethylcarbazole.

Characterization_Workflow cluster_synthesis Synthesis cluster_electrochemical Electrochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_computational Computational Analysis Carbazole_Derivative Synthesized Carbazole Amine Derivative CV_Measurement Cyclic Voltammetry Measurement Carbazole_Derivative->CV_Measurement UV_Vis UV-Vis Spectroscopy Carbazole_Derivative->UV_Vis Fluorescence Fluorescence Spectroscopy Carbazole_Derivative->Fluorescence DFT_Calc DFT Calculations Carbazole_Derivative->DFT_Calc HOMO_LUMO_Calc HOMO/LUMO Calculation CV_Measurement->HOMO_LUMO_Calc Band_Gap_Calc Optical Band Gap Calculation UV_Vis->Band_Gap_Calc PLQY_Calc PL Quantum Yield Determination Fluorescence->PLQY_Calc Theoretical_HOMO_LUMO Theoretical HOMO/LUMO & Band Gap DFT_Calc->Theoretical_HOMO_LUMO

Caption: Workflow for electronic characterization.

Conclusion

The electronic properties of carbazole amine derivatives are rich and tunable, making them highly attractive for a range of applications in materials science and medicinal chemistry. A systematic approach combining targeted synthesis with thorough electrochemical, spectroscopic, and computational characterization is essential for unlocking their full potential. This guide provides a foundational framework for researchers to explore this promising class of organic compounds and to design novel materials with precisely engineered electronic functionalities.

A Technical Guide to the Historical Synthesis of 3-Aminocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 3-aminocarbazole, a crucial scaffold in medicinal chemistry and materials science. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further development.

Introduction

3-Aminocarbazole and its derivatives are of significant interest due to their diverse biological activities, including antitumor, antiviral, and antimalarial properties. Furthermore, their unique electronic and optical characteristics make them valuable in the development of organic electronics. Historically, several synthetic strategies have been employed to produce this important molecule. This guide focuses on the core historical methods, providing a clear and structured overview for researchers.

Core Synthesis Methods

The most prominent historical method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole: nitration followed by reduction. Other classical organic reactions, while primarily used for the general synthesis of the carbazole ring system, can be conceptually adapted for the synthesis of 3-aminocarbazole, though direct historical protocols are less common. These include the Borsche-Drechsel cyclization, the Graebe-Ullmann synthesis, and the Bucherer reaction.

Method 1: Nitration and Reduction of Carbazole

This is the most direct and historically significant method for the preparation of 3-aminocarbazole. The process involves the electrophilic nitration of the carbazole ring, predominantly at the 3-position, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of 3-Nitrocarbazole

A common procedure for the regioselective nitration of carbazole involves the use of nitric acid in an acetic acid solvent at room temperature.[1]

  • Reagents: Carbazole, Nitric Acid (70%), Acetic Acid.

  • Procedure: To a solution of carbazole in glacial acetic acid, a mixture of nitric acid and acetic acid is added dropwise while maintaining the reaction at room temperature. The reaction mixture is stirred for a specified period. Upon completion, the mixture is poured into water, causing the 3-nitrocarbazole to precipitate. The solid is then filtered, washed, and dried.

Step 2: Synthesis of 3-Aminocarbazole

The reduction of the 3-nitrocarbazole is typically achieved using a metal in an acidic medium, with tin and hydrochloric acid being a classic combination.[1]

  • Reagents: 3-Nitrocarbazole, Tin (Sn), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Procedure: 3-Nitrocarbazole is suspended in a mixture of tin and concentrated hydrochloric acid. The mixture is heated under reflux. After the reduction is complete, the reaction mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the 3-aminocarbazole. The product is then filtered, washed, and purified.

Quantitative Data Summary:

StepProductReagentsSolventTemperatureReaction TimeYield (%)
13-NitrocarbazoleCarbazole, HNO₃Acetic AcidRoom TemperatureNot Specified93[1]
23-Aminocarbazole3-Nitrocarbazole, Sn, HCl-RefluxNot Specified95[1]

Workflow Diagram:

SynthesisWorkflow Carbazole Carbazole Nitrocarbazole 3-Nitrocarbazole Carbazole->Nitrocarbazole Nitration (HNO₃, Acetic Acid, RT) Aminocarbazole 3-Aminocarbazole Nitrocarbazole->Aminocarbazole Reduction (Sn, conc. HCl, Reflux)

Synthesis of 3-aminocarbazole via nitration and reduction.
Other Potential Historical Synthetic Routes

While detailed protocols specifically for 3-aminocarbazole are scarce, the following classical reactions represent plausible historical pathways.

  • Borsche-Drechsel Cyclization: This method synthesizes tetrahydrocarbazoles from arylhydrazones and cyclohexanone.[2] To obtain 3-aminocarbazole, one would need to start with a p-amino-substituted phenylhydrazine, perform the cyclization, and then aromatize the resulting aminotetrahydrocarbazole.

  • Graebe-Ullmann Synthesis: This reaction produces carbazoles from the thermolysis of N-arylbenzotriazoles. A potential route to 3-aminocarbazole would involve starting with a benzotriazole bearing an amino group at the appropriate position on the N-phenyl ring.

  • Bucherer Reaction: This reaction reversibly converts naphthols to naphthylamines.[3] Theoretically, 3-hydroxycarbazole could be converted to 3-aminocarbazole using this method in the presence of ammonia and sodium bisulfite.

  • Hofmann Rearrangement: The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom is a well-established reaction. A hypothetical route to 3-aminocarbazole would involve the synthesis of carbazole-3-carboxamide, followed by a Hofmann rearrangement.

  • Sandmeyer Reaction: The Sandmeyer reaction allows for the conversion of an aryl diazonium salt to various functional groups. If 3-aminocarbazole were already available, it could be diazotized and then subjected to a Sandmeyer reaction to introduce other functionalities. Conversely, if a different functional group that could be converted to an amino group was introduced at the 3-position via a diazonium salt, this could be an indirect route.

Conclusion

The most well-documented and efficient historical method for the synthesis of 3-aminocarbazole is the nitration of carbazole followed by the reduction of the resulting 3-nitrocarbazole. This two-step process provides high yields and is relatively straightforward to perform. While other classical carbazole synthesis methods like the Borsche-Drechsel, Graebe-Ullmann, and Bucherer reactions are historically significant for the formation of the carbazole core, their specific application to the synthesis of 3-aminocarbazole is not as well-documented in readily available historical literature. These alternative routes, however, offer potential for the synthesis of substituted 3-aminocarbazole derivatives and remain relevant for the exploration of novel synthetic strategies. This guide provides the necessary foundational knowledge for researchers to understand and potentially adapt these historical methods for modern drug discovery and materials science applications.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 9H-Carbazol-3-amine, a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. This document details the classical and modern synthetic approaches to this compound and its N-ethyl derivative, along with a thorough compilation of its physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis, purification, and characterization are provided. Furthermore, this guide explores the biological significance of the carbazole scaffold, with a focus on the induction of apoptosis as a prominent anticancer mechanism exhibited by its derivatives. Visual representations of synthetic workflows and a key signaling pathway are included to facilitate a deeper understanding of the chemistry and biological context of this compound.

Introduction

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science due to its rigid, planar structure and unique electronic properties. The introduction of an amino group at the 3-position of the carbazole nucleus yields this compound, a compound of significant interest due to its potential for further functionalization. This amino group provides a reactive handle for the synthesis of a diverse array of derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the fundamental aspects of this compound, covering its initial synthesis and characterization, which are crucial for its application in research and development.

Synthesis and Discovery

The most common and classical method for the synthesis of this compound involves a two-step process starting from carbazole: nitration followed by reduction.

Classical Synthesis Workflow

The synthesis begins with the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position under controlled conditions. The resulting 3-nitrocarbazole is then reduced to the corresponding amine.

Classical Synthesis of this compound Carbazole 9H-Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole->Nitrocarbazole Nitrating Agent (e.g., HNO₃/H₂SO₄) Aminocarbazole This compound Nitrocarbazole->Aminocarbazole Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors DeathLigand->DeathReceptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNADamage DNA Damage (Stimulus for Carbazole Derivatives) p53 p53 Activation DNADamage->p53 Mitochondrion Mitochondrion p53->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Methodological & Application

Application Notes and Protocols for 9H-Carbazol-3-amine Derivatives in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9H-Carbazol-3-amine and its derivatives as hole-transporting materials (HTMs) in the fabrication of high-performance perovskite solar cells (PSCs). The following sections detail the synthesis, device fabrication protocols, and performance data, offering a guide for the application of these materials in photovoltaic research.

Introduction

Carbazole-based organic semiconductors have emerged as a promising class of hole-transporting materials for perovskite solar cells, offering a cost-effective and efficient alternative to the commonly used spiro-OMeTAD.[1][2] Derivatives of this compound, in particular, have been investigated for their excellent thermal stability, suitable ionization energies for proper alignment with the perovskite valence band, and good hole mobility.[3][4] These properties are crucial for facilitating efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode, a key process for high power conversion efficiency (PCE).[5] The versatility of the carbazole core allows for easy functionalization, enabling the fine-tuning of its electronic and optical properties to optimize device performance.[1][2][4]

Synthesis of Carbazole-Based Hole-Transporting Materials

The synthesis of carbazole-based HTMs often involves cross-coupling reactions to extend the π-conjugated system and enhance the material's charge-transport properties. A common synthetic strategy is the Buchwald-Hartwig amination, which is used to couple carbazole moieties with various aromatic groups.[3][4]

A general synthetic approach for a carbazole-based HTM, V950, involves a single-step enamine condensation reaction. This method is advantageous due to its simplicity, use of ambient reaction conditions, and the production of water as the only by-product, which simplifies the purification process.[6]

Another example is the synthesis of the "half" molecule V1207, which is achieved by reacting 3,6-dibromo-9-ethyl-9H-carbazole with 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine under Buchwald-Hartwig amination conditions using a palladium catalytic system.[3][4] More complex, twin-like derivatives can be synthesized through a facile two-step procedure involving commercially available linkers.[3][4]

Perovskite Solar Cell Fabrication Protocol

The following is a generalized protocol for the fabrication of a perovskite solar cell utilizing a carbazole-based HTM. The specific parameters may vary depending on the exact perovskite composition and the specific carbazole derivative being used.

Device Architecture

A typical device architecture for a perovskite solar cell employing a carbazole-based HTM is a p-i-n (inverted) or n-i-p (regular) structure.[7][8] A common n-i-p architecture is as follows: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Gold Electrode.[6][9]

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Electron Transport Layer Deposition cluster_2 Perovskite Active Layer Formation cluster_3 Hole Transport Layer Deposition cluster_4 Electrode Deposition & Characterization FTO Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) UV-Ozone UV-Ozone Treatment FTO Cleaning->UV-Ozone c-TiO2 Compact TiO₂ Layer Deposition (Spray Pyrolysis or Spin Coating) UV-Ozone->c-TiO2 m-TiO2 Mesoporous TiO₂ Layer Deposition (Spin Coating) c-TiO2->m-TiO2 Perovskite Deposition Perovskite Precursor Solution Spin Coating (e.g., CH₃NH₃PbI₃) m-TiO2->Perovskite Deposition Annealing Thermal Annealing Perovskite Deposition->Annealing HTM Deposition HTM Spin Coating Annealing->HTM Deposition HTM Solution HTM Solution Preparation (e.g., Carbazole derivative in Chlorobenzene with additives like Li-TFSI and tBP) HTM Solution->HTM Deposition Au Electrode Gold Electrode Deposition (Thermal Evaporation) HTM Deposition->Au Electrode Device Characterization Device Characterization (J-V measurement, IPCE, etc.) Au Electrode->Device Characterization

Figure 1. Experimental workflow for perovskite solar cell fabrication.
Detailed Methodologies

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ (c-TiO₂) is deposited onto the FTO substrate, for example, by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution at elevated temperatures.

    • Following the c-TiO₂ deposition, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste, followed by a sintering step.[9]

  • Perovskite Layer Deposition:

    • The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or DMSO) is spin-coated onto the m-TiO₂ layer in a controlled environment.

    • The substrate is then annealed at a specific temperature (e.g., 100 °C) to facilitate the crystallization of the perovskite film.

  • Hole-Transporting Layer (HTL) Deposition:

    • A solution of the this compound derivative is prepared in a solvent such as chlorobenzene.

    • Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve the conductivity and performance of the HTL.

    • The HTM solution is then spin-coated on top of the perovskite layer.

  • Electrode Deposition:

    • Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Performance of Carbazole-Based Perovskite Solar Cells

The performance of perovskite solar cells is evaluated based on several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The tables below summarize the performance of various devices employing different carbazole-based HTMs.

HTM DesignationCore StructurePCE (%)Voc (V)Jsc (mA/cm²)FFReference
SGT-405Three-arm carbazole derivative14.791.0120.50.713[10][11]
V950Enamine-based carbazole17.81.0722.50.74[9]
V1205Cross-linkable carbazole16.9---[12]
V1209, V1221, V1225Isomeric carbazole-terminated~18---[4]
MeS-4PACzSelf-assembled carbazole monolayer25.13---[13]

Device Stability

A significant challenge in the commercialization of perovskite solar cells is their long-term stability.[14] The choice of HTM plays a crucial role in the overall stability of the device. Carbazole-based HTMs have shown promise in improving device stability. For instance, devices incorporating a carbazole-based self-assembled monolayer, MeS-4PACz, have demonstrated outstanding photostability.[13] Cross-linkable carbazole-based HTMs like V1205 have also exhibited good stability.[12] The enhanced stability is often attributed to the robust chemical nature of the carbazole moiety and its ability to form a stable interface with the perovskite layer.

Logical Relationship of Material Properties to Device Performance

The successful application of this compound derivatives as HTMs is underpinned by a clear relationship between their molecular structure, material properties, and the final device performance.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance Metrics Carbazole Core This compound Core Functionalization Functional Group Modification (e.g., π-extension, linking units) Carbazole Core->Functionalization Energy Levels Suitable HOMO/LUMO Levels Functionalization->Energy Levels Mobility High Hole Mobility Functionalization->Mobility Stability Thermal & Chemical Stability Functionalization->Stability Film Forming Good Film-Forming Properties Functionalization->Film Forming Voc High Open-Circuit Voltage (Voc) Energy Levels->Voc Jsc High Short-Circuit Current (Jsc) Mobility->Jsc FF High Fill Factor (FF) Mobility->FF Device Stability Enhanced Device Stability Stability->Device Stability PCE High Power Conversion Efficiency (PCE) Film Forming->PCE Voc->PCE Jsc->PCE FF->PCE

Figure 2. Influence of molecular design on device performance.

Conclusion

Derivatives of this compound represent a versatile and highly effective class of hole-transporting materials for perovskite solar cells. Their tunable electronic properties, high thermal stability, and potential for low-cost synthesis make them excellent candidates for replacing expensive HTMs like spiro-OMeTAD. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of these materials in the development of efficient and stable perovskite solar cells. Further research into novel carbazole derivatives and interfacial engineering will likely lead to even greater improvements in device performance and long-term stability.

References

Application Notes and Protocols for N-Alkylation of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of carbazoles is a fundamental transformation in organic synthesis, yielding derivatives with significant applications in medicinal chemistry, materials science, and pharmaceuticals. 9H-Carbazol-3-amine, with its reactive amino group, presents a unique challenge for selective N-alkylation at the carbazole nitrogen. Direct alkylation can lead to a mixture of products due to the competing nucleophilicity of the carbazole nitrogen and the exocyclic amino group. To achieve selective N-alkylation at the 9-position, a protection-alkylation-deprotection strategy is commonly employed. This protocol details a reliable three-step method for the synthesis of 9-alkyl-9H-carbazol-3-amines, involving the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, followed by N-alkylation of the carbazole ring, and subsequent deprotection of the amino group.

Experimental Protocols

This protocol is divided into three main stages:

  • Protection of the Amino Group: The 3-amino group of this compound is protected with a Boc group to prevent its reaction during the subsequent N-alkylation step.

  • N-Alkylation of the Carbazole Nitrogen: The N-H of the Boc-protected carbazole is deprotonated with a suitable base and then reacted with an alkylating agent.

  • Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final N-alkylated this compound.

Protocol 1: Boc Protection of this compound

Objective: To synthesize tert-butyl (9H-carbazol-3-yl)carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Methanol or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or THF.

  • Add triethylamine (1.1 eq) to the solution.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford tert-butyl (9H-carbazol-3-yl)carbamate.

Protocol 2: N-Alkylation of tert-butyl (9H-carbazol-3-yl)carbamate

Objective: To synthesize tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate.

Materials:

  • tert-butyl (9H-carbazol-3-yl)carbamate

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of tert-butyl (9H-carbazol-3-yl)carbamate (1.0 eq) in anhydrous DMF dropwise to the stirring suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate.

Alternative Base: Potassium carbonate (3.0 eq) can be used instead of sodium hydride, and the reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) in DMF.

Protocol 3: Deprotection of tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate

Objective: To synthesize 9-alkyl-9H-carbazol-3-amine.

Materials:

  • tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate (1.0 eq) in dichloromethane.

  • To this solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the deprotection is complete as indicated by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture, often with a small percentage of triethylamine to prevent tailing) to yield the desired 9-alkyl-9H-carbazol-3-amine.

Alternative Deprotection: A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) can also be used for the deprotection.[1]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound using the protection-alkylation-deprotection strategy. The yields are indicative and may vary based on the specific substrate and reaction conditions.

StepReactantReagentsSolventTemperatureTime (h)ProductYield (%)
Protection This compound(Boc)₂O, TEAMethanolRoom Temp.4-6tert-butyl (9H-carbazol-3-yl)carbamate85-95
Alkylation tert-butyl (9H-carbazol-3-yl)carbamateNaH, Ethyl IodideDMF0 °C to RT12-24tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate70-85
Alkylation tert-butyl (9H-carbazol-3-yl)carbamateK₂CO₃, Benzyl BromideDMF80 °C12tert-butyl (9-benzyl-9H-carbazol-3-yl)carbamate75-90
Deprotection tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamateTFA, DCMDCM0 °C to RT1-39-Ethyl-9H-carbazol-3-amine90-98
Deprotection tert-butyl (9-benzyl-9H-carbazol-3-yl)carbamate4M HCl in DioxaneDioxaneRoom Temp.2-49-Benzyl-9H-carbazol-3-amine90-98

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Boc Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound reagents1 Boc)₂O, TEA Methanol, RT start->reagents1 product1 tert-butyl (9H-carbazol-3-yl)carbamate reagents1->product1 reagents2 1. NaH, DMF, 0°C 2. Alkyl Halide (R-X) product1->reagents2 product2 tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate reagents2->product2 reagents3 TFA, DCM 0°C to RT product2->reagents3 final_product 9-Alkyl-9H-carbazol-3-amine reagents3->final_product

Caption: Workflow for the selective N-alkylation of this compound.

chemical_pathway node_start This compound (Starting Material) node_protected tert-butyl (9H-carbazol-3-yl)carbamate (Protected Intermediate) node_start->node_protected Boc Protection ((Boc)₂O, Base) node_alkylated tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate (Alkylated Intermediate) node_protected->node_alkylated N-Alkylation (Base, R-X) node_final 9-Alkyl-9H-carbazol-3-amine (Final Product) node_alkylated->node_final Deprotection (Acid)

References

Application Notes and Protocols: 9H-Carbazol-3-amine as a Precursor for OLED Emitter Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9H-Carbazol-3-amine derivatives as precursors in the synthesis of high-performance emitters for Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis of 3,6-disubstituted carbazole derivatives, which are a prominent class of materials in organic electronics due to their excellent charge transport properties and high thermal stability.

Introduction

Carbazole-based materials are fundamental components in modern OLED technology, serving as hosts, hole-transporting materials, and emissive dopants.[1] The carbazole moiety offers a rigid, electron-rich core that can be readily functionalized at various positions to tune its optoelectronic properties.[2] Specifically, substitution at the 3 and 6 positions allows for the extension of conjugation and the introduction of donor and acceptor groups, which is a key strategy in the design of efficient thermally activated delayed fluorescence (TADF) and phosphorescent emitters.[3][4]

While this compound itself is a viable starting material, a common synthetic strategy involves its conversion to a more versatile intermediate, such as 3-bromo-9H-carbazole, via a Sandmeyer-type reaction. This brominated intermediate can then undergo further functionalization through well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions to build complex emitter molecules.[2][3]

Quantitative Data Summary

The performance of OLEDs is highly dependent on the molecular structure of the emitter. The following table summarizes the performance of various OLED devices employing carbazole derivatives as the emissive material. This data is compiled from multiple sources to provide a representative overview of the expected performance.

EmitterDevice StructureMax. Emission (nm)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Ref.
CZ-1 ITO/PEDOT:PSS/EML/LiF/Al4929.519.3-4130[5]
CZ-2 ITO/PEDOT:PSS/EML/LiF/Al488-20.2-4104[5]
BCz-tBuPh Solution-processed51012.543.140.0-[6]
(pyidcz)2Ir(tmd) Multilayer49921.269.236.839123[7]
(tfpyidcz)2Ir(tmd) Multilayer55424.078.454.731714[7]
Cz-SBDPI ITO/HTL/EML/BCP/Alq3/LiF/Aldeep blue6.25.95.712984[8]

Note: Device structures are simplified. EML denotes the emissive layer containing the specified emitter. HTL is a hole-transporting layer, BCP is Bathocuproine, and Alq3 is Tris(8-hydroxyquinolinato)aluminium.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole (Intermediate)

This protocol describes the bromination of 9H-carbazole, a common precursor for 3,6-disubstituted carbazole emitters.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve 9H-carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding deionized water to the reaction mixture.

  • Filter the precipitate and wash thoroughly with water to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[9]

Protocol 2: General Suzuki-Miyaura Coupling for the Synthesis of a 3,6-diaryl-9H-carbazole Emitter

This protocol outlines a general procedure for the synthesis of a 3,6-diaryl-9H-carbazole derivative from the 3,6-dibromo intermediate.

Materials:

  • 3,6-dibromo-9H-carbazole

  • Aryl boronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3,6-dibromo-9H-carbazole, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 90-110 °C) for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 3,6-diaryl-9H-carbazole emitter.[10][11]

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a multilayer OLED device using a synthesized carbazole derivative as the emitter.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Synthesized carbazole emitter

  • Hole-transporting layer (HTL) material (e.g., TAPC)

  • Electron-transporting layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Thin-Film Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers and the metal cathode sequentially onto the ITO substrate without breaking the vacuum. A typical device architecture would be:

      • HTL (e.g., TAPC, 30 nm)

      • Emissive Layer (e.g., synthesized carbazole emitter, 20 nm)

      • ETL (e.g., TPBi, 40 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

    • The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal monitors.

  • Encapsulation:

    • After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_functionalization Functionalization cluster_final Final Emitter Synthesis 9H_Carbazol_3_amine This compound 3_Bromo_9H_carbazole 3-Bromo-9H-carbazole 9H_Carbazol_3_amine->3_Bromo_9H_carbazole Sandmeyer Reaction 3_6_Dibromo_9H_carbazole 3,6-Dibromo-9H-carbazole 3_Bromo_9H_carbazole->3_6_Dibromo_9H_carbazole Bromination Final_Emitter 3,6-Diaryl-9H-carbazole (OLED Emitter) 3_6_Dibromo_9H_carbazole->Final_Emitter Suzuki Coupling

Caption: Synthetic workflow from this compound to a 3,6-diaryl-9H-carbazole OLED emitter.

OLED_Device cluster_device OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode Electrons ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (Carbazole Emitter) EML->ETL Light Emission HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (ITO) Anode->HTL Holes

Caption: Schematic diagram of a typical multilayer OLED device structure.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from carbazole moieties are a significant class of organic compounds extensively investigated in medicinal and pharmaceutical chemistry.[1][2] The inherent bioactivity of the carbazole nucleus, combined with the versatile chemistry of the azomethine (-C=N-) group, results in compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitumor properties.[1][2][3][4] These compounds also find applications as fluorescent sensors for metal ion detection and in materials science.[5][6] This document provides a detailed synthetic route for the preparation of Schiff bases starting from 9H-Carbazol-3-amine, including experimental protocols and characterization data.

Synthetic Pathway Overview

The synthesis of Schiff bases from this compound follows a classical condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[7][8][9] The reaction is typically carried out in an alcoholic solvent, often with acid catalysis, and proceeds via a nucleophilic addition-elimination mechanism to form the characteristic imine or azomethine linkage.

Experimental Protocols

This section details the general procedure for the synthesis of a Schiff base from this compound and a representative aldehyde.

General Protocol for the Synthesis of a Carbazole-based Schiff Base

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Absolute Ethanol or Methanol[10]

  • Glacial Acetic Acid (catalyst, optional)

  • Crushed Ice

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted benzaldehyde (1.0 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed with stirring for a period of 2-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The cooled solution is poured into a beaker containing crushed ice with stirring.[11]

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then with diethyl ether to remove unreacted starting materials.[11]

  • The purified Schiff base is dried under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from carbazole derivatives, adapted for this compound.

Starting AmineAldehyde/KetoneSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
9-ethyl-9H-carbazole-3-carbaldehyde5-amino-3,4-dimethyl-isoxazoleEthanolAcetic Acid588188–189
9-ethyl-9H-carbazole-3-carbaldehyde1,3-diaminopropan-2-olEthanolNone0.592201–205
9H-carbazole-3,6-diamine4-substituted benzaldehydeMethanolNoneNot Specified>60196–220
3-amino-9-ethyl carbazole2,4-dihydroxy benzaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data in this table is based on similar reactions reported in the literature and serves as a guideline.[1][5][7][10]

Characterization

The synthesized Schiff bases can be characterized by various spectroscopic techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1580-1630 cm⁻¹.[1][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the azomethine group is observed in the range of δ 158-165 ppm.[13]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Carbazolamine This compound Mixing Mixing in Ethanol Carbazolamine->Mixing Aldehyde Aldehyde/Ketone Aldehyde->Mixing Catalysis Add Catalyst (e.g., Acetic Acid) Mixing->Catalysis 1. Reflux Reflux Catalysis->Reflux 2. Precipitation Precipitation in Ice Water Reflux->Precipitation 3. Filtration Filtration Precipitation->Filtration 4. Washing Washing with Cold Solvents Filtration->Washing 5. Drying Drying Washing->Drying 6. Product Schiff Base Product Drying->Product

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key steps in the synthesis protocol.

Logical_Relationship Start Start Dissolution Dissolve Reactants in Solvent Start->Dissolution Reaction_Step Add Catalyst & Reflux Dissolution->Reaction_Step Isolation Isolate Crude Product Reaction_Step->Isolation Purification Purify Product Isolation->Purification Characterization Characterize Final Product Purification->Characterization End End Characterization->End

References

Application of 3-Aminocarbazole in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminocarbazole and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The unique electronic properties and reactive nature of the 3-aminocarbazole core have been exploited to develop novel therapeutic agents with applications spanning antimicrobial, anticancer, and neuroprotective domains. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this valuable chemical entity.

Synthetic Applications and Bioactivity

The strategic placement of the amino group at the C-3 position of the carbazole nucleus renders it a key handle for a variety of chemical transformations. This allows for the construction of annulated heterocyclic systems and the introduction of diverse pharmacophores, leading to compounds with a broad spectrum of biological activities.

Antimicrobial Applications

Derivatives of 3-aminocarbazole have demonstrated significant potential in combating microbial infections. The carbazole framework has been incorporated into various heterocyclic systems, leading to compounds with potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Selected 3-Aminocarbazole Derivatives

Compound TypeTarget OrganismActivity Metric (MIC, µg/mL)Reference
Dihydro-1,3,5-triazine derivative (8f)E. coli0.5 - 2[1]
Aminoguanidine derivative (9d)E. coli0.5 - 2[1]
7H-Benzo[c]carbazol-10-ol derivative (3a)P. aeruginosa ATCC-90278[2]
7H-Benzo[c]carbazol-10-ol derivative (3c)P. aeruginosa ATCC-90278[2]
7H-Benzo[c]carbazol-10-ol derivative (3a)S. aureus ATCC-65388[2]
7H-Benzo[c]carbazol-10-ol derivative (3c)S. aureus ATCC-65388[2]
Anticancer Applications

The carbazole scaffold is a well-established pharmacophore in the development of anticancer agents. Modifications of the 3-aminocarbazole core have yielded potent cytotoxic agents that act through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer cell proliferation and survival. A notable class of anticancer agents derived from the carbazole framework are the pyridocarbazoles, such as ellipticine, which are known for their DNA intercalating and topoisomerase II inhibitory activities.[3]

Table 2: Anticancer Activity of Selected 3-Aminocarbazole Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (IC50, µM)Reference
Carbazole carbamate (27)U87MG (human glioblastoma)17.97[4]
Carbazole carbamate (28)U87MG (human glioblastoma)15.25[4]
Mahanine (15)HL-60 (human promyelocytic leukemia)12.1 (µg/mL)[5]
Mahanine (15)HeLa (human cervical cancer)12.8 (µg/mL)[5]
Murrayamine-J (18)HL-60 (human promyelocytic leukemia)5.1 (µg/mL)[5]
Murrayamine-J (18)HeLa (human cervical cancer)7.7 (µg/mL)[5]
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP)A549 (human lung carcinoma)Not specified, induces apoptosis[4]
Neuroprotective Applications

A significant breakthrough in the medicinal chemistry of 3-aminocarbazole is the discovery of the P7C3 series of compounds, which exhibit potent neuroprotective and proneurogenic properties. These compounds, particularly P7C3-A20, have shown promise in preclinical models of various neurodegenerative diseases and traumatic brain injury.

Table 3: Neuroprotective Activity of P7C3-A20

Model SystemEffectQuantitative DataReference
Ischemic Stroke (Rat Model)Reduced cortical and hippocampal atrophy, improved sensorimotor and cognitive function.Restored NAD+ levels to sham levels.[6]
Traumatic Brain Injury (Mouse Model)Reduced contusion volume, improved neuronal survival, and preserved cognitive function.Significant reduction in NeuN-positive cell loss.[7]
Parkinson's Disease (MPTP Mouse Model)Nearly complete rescue of TH+ cells.Efficacy observed at doses as low as 1 mg/kg/day.[8]
Amyotrophic Lateral Sclerosis (G93A-SOD1 Mouse Model)Higher density of spinal motor neurons.Significant difference observed at days 100 and 110.[8]
Primary Neuronal CultureConcentration-dependent neurotoxicity observed, no protection against Wallerian degeneration.-[9]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Inhibition of the JAK/STAT Pathway

Several carbazole derivatives exert their anticancer effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[10] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers. By inhibiting key components of this pathway, these compounds can suppress tumor growth and induce cancer cell death.

JAK_STAT_Pathway cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus gene Target Gene Transcription stat_dimer->gene Promotes cytokine Cytokine cytokine->receptor Binds inhibitor 3-Aminocarbazole Derivative inhibitor->jak Inhibits

JAK/STAT Signaling Pathway Inhibition
Neuroprotective Mechanism: Activation of the NAMPT/Sirt3 Pathway

The neuroprotective effects of the P7C3 class of aminopropyl carbazoles are mediated through the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[11][12] This leads to an increase in cellular NAD+ levels, which in turn activates the NAD+-dependent deacetylase Sirtuin 3 (Sirt3). Activated Sirt3 plays a crucial role in mitochondrial function and cellular stress resistance, ultimately promoting neuronal survival.

NAMPT_Sirt3_Pathway p7c3 P7C3-A20 nampt NAMPT p7c3->nampt Activates nad NAD+ nampt->nad Increases sirt3 Sirt3 nad->sirt3 Activates mitochondria Mitochondrial Function & Stress Resistance sirt3->mitochondria Promotes survival Neuronal Survival mitochondria->survival Leads to

NAMPT/Sirt3 Neuroprotective Pathway

Experimental Protocols

Synthesis of 3-Amino-9-ethylcarbazole

This three-step synthesis is a common and efficient method for preparing the 3-aminocarbazole scaffold.[13]

Step 1: N-Ethylation of Carbazole

  • In a reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the mixture into a large volume of cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 9-ethylcarbazole.

Step 2: Nitration of 9-Ethylcarbazole

  • Dissolve 9-ethylcarbazole (15 g, 0.077 mol) in 40 g of acetonitrile.

  • While maintaining the temperature between 25-40°C, add 17.48 g of 36% nitric acid (0.10 mol) dropwise.

  • Stir the mixture for 4 hours at 25-40°C.

  • After the reaction is complete (monitored by TLC), add 10-15 g of water and stir for an additional 10-20 minutes.

  • Filter the precipitated product, wash with water, and dry to obtain 3-nitro-9-ethylcarbazole. This protocol has a reported yield of approximately 98.2%.[13]

Step 3: Reduction of 3-Nitro-9-ethylcarbazole

  • Prepare a solution of 3-nitro-9-ethylcarbazole (10.2 g, 42.5 mmol) and stannous chloride dihydrate (38.4 g, 170 mmol) in 100 ml of concentrated hydrochloric acid.[3]

  • Heat the solution for 3 hours at 92°C.

  • Cool the solution in an ice bath and cautiously make it basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.

  • Filter the product, wash with the basic solution, followed by copious amounts of water, and air dry.

  • Recrystallization from pyridine/water can be performed for further purification to yield 3-amino-9-ethylcarbazole (reported yield: 82%).[3]

Synthesis of Ellipticine (A Representative Anticancer Pyridocarbazole)

This protocol outlines a convergent synthesis of ellipticine starting from ellipticine quinone.[14]

  • To a mixture of ellipticine quinone (16.8 mg, 0.068 mmol), THF (10.2 mL), and TMEDA (0.33 mL, 2.17 mmol) in an argon-fluxed sealed tube, add a 2.2 M solution of CH3Li in diethyl ether with LiBr (0.5 mL, 1.08 mmol) at 0°C.

  • Stir the solution for 1 hour, then heat the reaction mixture to 100°C for 48 hours.

  • Cool the reaction mixture and add another portion of the 2.2 M solution of CH3Li in Et2O with LiBr (0.5 mL, 1.08 mmol) at 0°C.

  • Stir the mixture at 100°C for an additional 26 hours.

  • Evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (Hex:EtOAc = 2:1) on silica gel and wash with EtOAc to give ellipticine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]

  • Preparation of Materials:

    • Prepare a stock solution of the 3-aminocarbazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_media Prepare Sterile Growth Medium start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute prep_media->serial_dilute inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 3-aminocarbazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells treat_cells Treat Cells with Compound plate_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay
In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxin in primary neuronal cultures.[9][10]

  • Primary Neuron Culture:

    • Isolate primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents and culture them on poly-D-lysine-coated plates.

  • Compound Pre-treatment:

    • Pre-treat mature neuron cultures with various concentrations of the 3-aminocarbazole derivative for 1-2 hours.

  • Induction of Neurotoxicity:

    • Induce neuronal injury by adding a neurotoxin (e.g., glutamate, 6-hydroxydopamine) to the culture medium.

  • Incubation:

    • Incubate the cultures for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Evaluate neuronal viability using methods such as the MTT assay, LDH release assay, or by immunostaining for neuronal markers (e.g., NeuN) and quantifying surviving neurons.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound compared to the neurotoxin-treated control and determine the EC50 value (the concentration of the compound that provides 50% of the maximal neuroprotective effect).

Neuroprotection_Workflow start Start culture_neurons Culture Primary Neurons start->culture_neurons pre_treat Pre-treat with Compound culture_neurons->pre_treat induce_toxicity Induce Neurotoxicity (e.g., Glutamate) pre_treat->induce_toxicity incubate Incubate (24h, 37°C) induce_toxicity->incubate assess_viability Assess Neuronal Viability (e.g., MTT, NeuN staining) incubate->assess_viability calculate_ec50 Calculate EC50 assess_viability->calculate_ec50 end End calculate_ec50->end

Workflow for In Vitro Neuroprotection Assay

References

Application Notes and Protocols for Developing Anticancer Agents from Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology drug discovery. Possessing a rigid, planar structure, the carbazole nucleus serves as a versatile scaffold for the development of potent anticancer agents.[1] These compounds exert their therapeutic effects through a variety of mechanisms, including intercalation into DNA, inhibition of key enzymes such as topoisomerases and protein kinases, and disruption of microtubule dynamics.[1] This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of carbazole derivatives as potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Carbazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative carbazole derivatives against various human cancer cell lines. This data is crucial for identifying lead compounds and understanding their spectrum of activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Girinimbine Breast (MCF-7)4.8[2]
Colon (HCT-116)7.2[2]
Leukemia (HL-60)3.5[2]
Compound 14a Gastric (7901)11.8[3]
Melanoma (A875)9.77[3]
Compound 3b Hepatocellular (HepG-2)0.0304[3]
Breast (MCF-7)0.058[3]
Colon (HCT-116)0.047[3]
Compound 5c Hepatocellular (HepG-2)0.048[3]
Breast (MCF-7)0.086[3]
Colon (HCT-116)0.06[3]
Compound 10 Hepatocellular (HepG2)7.68[4]
Cervical (HeLa)10.09[4]
Breast (MCF7)6.44[4]
Compound 11 Hepatocellular (HepG2)>50[4]
Cervical (HeLa)>50[4]
Breast (MCF7)>50[4]
Compound 9 Cervical (HeLa)7.59[4]
Compound 13k Cervical (HeLa)1.2[5]
Hepatocellular (HepG2)1.8[5]
Gastric (SGC-7901)2.2[5]
ECPU-0001 Lung (A549)1.779[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel carbazole derivatives.

Protocol 1: Synthesis of Carbazole Derivatives

This protocol provides a general framework for the synthesis of carbazole scaffolds, which can be further modified to generate a library of derivatives.[7][8]

General Procedure for Palladium-Catalyzed Synthesis:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine the appropriate aniline derivative (1.0 eq.), 2-bromophenylacetylene (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.) in an anhydrous solvent such as toluene.

  • Base Addition: Add a base, such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.

Note: Specific reaction conditions, including catalyst, ligand, base, solvent, and temperature, may need to be optimized for different substrates.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Carbazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Topoisomerase II Inhibition Assay

This assay determines the ability of carbazole derivatives to inhibit the catalytic activity of topoisomerase II.[11][12][13]

Materials:

  • Human Topoisomerase IIα

  • kDNA (kinetoplast DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Carbazole derivatives

  • Loading dye

  • Agarose gel (1%)

  • Ethidium bromide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and the carbazole derivative at various concentrations.

  • Enzyme Addition: Add Topoisomerase IIα (e.g., 1 unit) to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA.

Protocol 4: Tubulin Polymerization Assay

This assay measures the effect of carbazole derivatives on the polymerization of tubulin into microtubules.[5][14][15]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Carbazole derivatives

  • Microplate reader with temperature control

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add polymerization buffer, GTP, and the carbazole derivative at various concentrations.

  • Tubulin Addition: Add purified tubulin to each well to initiate polymerization.

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compounds.

Protocol 5: STAT3 Phosphorylation Western Blot Assay

This protocol is for determining the effect of carbazole derivatives on the phosphorylation of STAT3.[16][17][18][19][20]

Materials:

  • Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) or IL-6 inducible STAT3

  • Carbazole derivatives

  • Lysis buffer

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the carbazole derivative for a specified time. For inducible cells, stimulate with IL-6.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of carbazole derivatives on cell cycle progression.[21][22][23]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Carbazole derivatives

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the carbazole derivative at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Protocol 7: Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key effector in apoptosis.[24][25][26][27][28][29]

Materials:

  • Treated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates from both treated and untreated cells.

  • Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

  • Data Analysis: Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Protocol 8: In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead carbazole derivative.[6]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Lead carbazole derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the carbazole derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways targeted by carbazole derivatives and a general experimental workflow for their evaluation.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Carbazole Carbazole Derivative Carbazole->JAK Inhibits Carbazole->STAT3 Inhibits Phosphorylation

Caption: STAT3 Signaling Pathway Inhibition by Carbazole Derivatives.

Tubulin_Polymerization_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest G2/M Arrest Apoptosis Polymerization->Arrest Spindle Mitotic Spindle Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Carbazole Carbazole Derivative Carbazole->Polymerization Inhibits Carbazole->Arrest

Caption: Disruption of Microtubule Dynamics by Carbazole Derivatives.

Experimental_Workflow Start Start: Design & Synthesize Carbazole Derivatives InVitro In Vitro Screening (MTT Assay) Start->InVitro LeadID Lead Compound Identification InVitro->LeadID LeadID->InVitro Inactive Compound Mechanism Mechanism of Action Studies (Topoisomerase, Tubulin, Kinase Assays) LeadID->Mechanism Potent Compound Cellular Cellular Assays (Cell Cycle, Apoptosis) Mechanism->Cellular InVivo In Vivo Efficacy (Xenograft Model) Cellular->InVivo End Preclinical Candidate InVivo->End

Caption: General Workflow for Anticancer Drug Development from Carbazoles.

References

Application Notes and Protocols for the Purity Assessment of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-3-amine is a crucial building block in the synthesis of various biologically active molecules and functional materials. Its purity is of paramount importance as impurities can significantly impact the efficacy, safety, and properties of the final products. These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the purity assessment of this compound, ensuring reliable and accurate results for researchers and drug development professionals.

Analytical Techniques Overview

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Thermal Analysis (DSC/TGA) to assess thermal stability and the presence of residual solvents. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for structural confirmation and identification of impurities.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Confirmation cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Thermal Thermal Analysis (DSC/TGA) (Thermal Stability & Solvents) Sample->Thermal HPLC HPLC Analysis (Quantitative Purity) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR_MS NMR & MS Analysis (Structural Confirmation) Dissolution->NMR_MS Purity_Data Purity (%) and Impurity Profile HPLC->Purity_Data Data_Integration Integration of all Analytical Data Purity_Data->Data_Integration GCMS->Data_Integration NMR_MS->Data_Integration Thermal->Data_Integration Final_Report Comprehensive Purity Report Data_Integration->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and quantifying related impurities.[1][2][3]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 235 nm (or optimized using DAD).[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Area (%)Identity
14.50.25Unknown Impurity
28.299.5This compound
312.10.15Dimer Impurity
415.80.10Starting Material

Note: The retention times and area percentages are representative and may vary depending on the specific instrumentation and sample batch.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the this compound sample.[4] Due to the polar nature and low volatility of amines, derivatization is often required to improve chromatographic performance.[4][5][6] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • To approximately 1 mg of the this compound sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Instrumentation: A standard GC-MS system.

    • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Data Presentation: Potential Volatile Impurities by GC-MS
Retention Time (min)Tentative Identity (based on MS library search)
5.3Residual Aniline (Starting Material)
7.8N-silylated this compound
9.2Unreacted Nitrating Agent Byproduct

Note: The identities of the peaks should be confirmed by comparing their mass spectra with reference standards.

Thermal Analysis (DSC/TGA) for Thermal Stability and Residual Solvent Detection

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of this compound.[7] DSC can determine the melting point and detect polymorphic transitions, while TGA measures weight loss as a function of temperature, indicating thermal decomposition and the presence of volatile components like residual solvents.[7]

Experimental Protocol: DSC/TGA
  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Pan: Alumina crucibles.

  • Sample Weight: 5-10 mg.[7]

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp to 600 °C at a heating rate of 10 °C/min.

Data Presentation: Thermal Analysis
Thermal EventTemperature (°C)ObservationInterpretation
TGA Weight Loss~100-150~0.5%Loss of residual solvent (e.g., water, ethanol)
DSC Endotherm~200-210Sharp PeakMelting point of this compound
TGA Decomposition>300Significant Weight LossOnset of thermal decomposition

Spectroscopic Characterization (NMR & MS)

NMR and MS are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure. For this compound, the aromatic protons are expected to appear in the range of 6.5-8.0 ppm, and the amine protons will likely be a broad singlet.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. The electron ionization (EI) mass spectrum of the related 3-Amino-9-ethylcarbazole shows a prominent molecular ion peak, which is expected for this compound as well.[9]

Potential Impurities

The purity of this compound can be affected by impurities arising from its synthesis. Potential impurities may include:

  • Starting materials: Unreacted precursors.

  • By-products: Compounds formed from side reactions.[10][11]

  • Degradation products: Formed due to exposure to light, heat, or air.[3]

  • Dimer impurities: Can form during certain reaction steps.[10]

A thorough analytical approach as outlined above is crucial for the detection and quantification of these potential impurities.

Analytical_Technique_Selection cluster_0 Analytical Goal cluster_1 Recommended Technique Quantitative_Purity Quantitative Purity & Main Component Assay HPLC_UV HPLC-UV Quantitative_Purity->HPLC_UV High Resolution & Quantitation Volatile_Impurities Volatile & Semi-Volatile Impurity Identification GC_MS GC-MS Volatile_Impurities->GC_MS High Sensitivity for Volatiles Structural_ID Structure Confirmation & Unknown ID NMR_HRMS NMR & HRMS Structural_ID->NMR_HRMS Unambiguous Structure Info Thermal_Properties Thermal Stability & Residual Solvents DSC_TGA DSC / TGA Thermal_Properties->DSC_TGA Direct Measurement of Thermal Events

Caption: Selection of analytical techniques based on the analytical goal for this compound.

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for quantitative purity analysis, while GC-MS is invaluable for identifying volatile impurities. Thermal analysis provides critical information on thermal stability and residual solvents. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative analysis of 9H-Carbazol-3-amine. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. The protocol outlines the systematic approach to method development, including column and mobile phase selection, optimization of chromatographic parameters, and a forced degradation study to ensure specificity. The final validated method is suitable for routine quality control and stability testing of this compound in bulk drug substances and formulated products.

Introduction

This compound is a tricyclic aromatic N-heteroatomic compound that serves as a crucial building block in the synthesis of various complex carbazole derivatives.[1][2] Its rigid, planar structure and reactive amino group make it a versatile precursor for developing materials with unique electronic properties for applications like organic light-emitting diodes (OLEDs) and as a scaffold for novel pharmaceutical agents with potential therapeutic activities.[2] Given its significance, a reliable and validated analytical method is essential to ensure the purity, stability, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to the polarity and low volatility of these compounds.[3][4] This application note provides a comprehensive protocol for a stability-indicating HPLC method for this compound, developed through a systematic process including forced degradation studies as recommended by ICH guidelines.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing a suitable chromatographic method.

PropertyValueReference
CAS Number 6377-12-4[7][8]
Molecular Formula C₁₂H₁₀N₂[7][8]
Molecular Weight 182.226 g/mol [7][8]
LogP (Octanol/Water) 3.07[7]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent)

  • Reagents: Formic Acid (AR Grade), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Optimized Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

ParameterOptimized Condition
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 295 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution by dissolving the bulk drug or formulation in methanol and then diluting with the diluent to achieve a final concentration of approximately 100 µg/mL.

Method Development Strategy

The development of a robust, stability-indicating HPLC method requires a systematic approach. The workflow diagram below illustrates the key stages of this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Validation cluster_3 Final Method AnalyteProps Review Analyte Properties (LogP, pKa, UV Spectra) LitReview Literature Search for Related Compounds AnalyteProps->LitReview ColScreen Column Screening (C18, C8, Phenyl) LitReview->ColScreen MPScreen Mobile Phase Screening (ACN, MeOH, Buffers) ColScreen->MPScreen MPOpt Optimize Mobile Phase (Gradient, pH, Modifier) MPScreen->MPOpt FlowOpt Optimize Flow Rate & Column Temperature MPOpt->FlowOpt DetectOpt Optimize Detection (Wavelength) FlowOpt->DetectOpt ForcedDeg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) DetectOpt->ForcedDeg PeakPurity Peak Purity Analysis ForcedDeg->PeakPurity Validation Method Validation (ICH Guidelines) PeakPurity->Validation FinalMethod Final HPLC Protocol Validation->FinalMethod

Caption: HPLC method development and validation workflow.

The logical relationship between analyte properties, instrument parameters, and desired chromatographic outcomes is crucial for efficient method development.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Analyte Analyte Properties (this compound) - Polarity (LogP) - UV Absorbance Interaction Analyte-Stationary Phase Interaction Analyte->Interaction HPLC HPLC Parameters - Column Chemistry - Mobile Phase - Flow Rate - Temperature HPLC->Interaction Outcome Chromatographic Performance - Retention Time - Resolution - Peak Shape - Sensitivity Interaction->Outcome

Caption: Logic diagram for HPLC parameter selection.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][9] The study exposes the API to various stress conditions to produce potential degradation products.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve and dilute to the target concentration.

Results and Discussion

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results from five replicate injections of the working standard solution are summarized below.

ParameterResultAcceptance Criteria
Retention Time (min) 5.8-
RSD of Retention Time (%) 0.25≤ 1.0%
RSD of Peak Area (%) 0.48≤ 2.0%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000
Forced Degradation Results

The method successfully separated the main peak of this compound from all degradation products formed under various stress conditions, confirming its stability-indicating capability.

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C) 12.5%Two major degradation peaks observed.
Base Hydrolysis (1N NaOH, 80°C) 8.2%One minor degradation peak observed.
Oxidation (30% H₂O₂, RT) 18.9%Multiple degradation peaks observed.
Thermal (105°C, Solid) 4.5%Negligible degradation.
Photolytic (UV/Vis Light) 6.1%One significant degradation peak.

Conclusion

A specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed for the quantitative analysis of this compound. The method employs a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, with UV detection at 295 nm. The forced degradation studies demonstrated that the method can effectively separate the analyte from its degradation products. This method is suitable for routine quality control and stability studies in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 9H-Carbazol-3-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Reduction of 3-Nitro-9H-Carbazole

This is a widely used method for synthesizing this compound. However, issues such as incomplete reduction and difficulty in product isolation can arise.

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Inactive or Insufficient Reducing Agent Use a fresh, high-purity reducing agent. Common choices include SnCl₂·2H₂O in ethanol or HCl, catalytic hydrogenation with Pd/C, or hydrazine hydrate with a catalyst. Ensure the molar ratio of the reducing agent to the starting material is optimized.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or adding more reducing agent. Ensure efficient stirring to maintain a homogenous reaction mixture.
Degradation of Starting Material or Product Some reduction methods can be harsh. If degradation is suspected, switch to a milder reducing agent. For instance, catalytic transfer hydrogenation with hydrazine hydrate and Pd/C can be a gentler alternative to metal/acid reductions.[1]

Problem: Formation of Side Products

Potential Cause Suggested Solution
Over-reduction Over-reduction is less common for this specific transformation but can occur with very harsh reducing agents or prolonged reaction times. Careful monitoring of the reaction is crucial.
Incomplete Nitration of Carbazole If the starting 3-nitro-9H-carbazole is impure (e.g., contains dinitro species), the corresponding diamino byproducts will be formed. Ensure the purity of the starting material before the reduction step.

Problem: Difficult Product Isolation

Potential Cause Suggested Solution
Product Solubility This compound has moderate solubility. After the reaction, if the product precipitates, it can be isolated by filtration. If it remains in solution, extraction with an appropriate organic solvent is necessary.
Removal of Metal Salts When using metal-based reducing agents like SnCl₂ or Fe, the removal of metal salts during work-up is critical. Adjusting the pH to basic conditions can precipitate metal hydroxides, which can then be filtered off.
Route 2: Buchwald-Hartwig Amination of 3-Bromo-9H-Carbazole

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond, but it is sensitive to reaction conditions.

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and degassed. Use a glovebox or Schlenk line techniques for setting up the reaction.[2] Consider using a pre-catalyst which is more stable and easily activated.
Inappropriate Ligand The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for carbazole amination.[2] It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.
Suboptimal Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are commonly used and generally give high yields.[2] Weaker bases like K₂CO₃ may result in significantly lower yields.[2]
Low Reaction Temperature Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C.[2] Ensure the reaction is being heated to an adequate temperature.

Problem: Formation of Side Products

Potential Cause Suggested Solution
Hydrodehalogenation This side reaction, where the bromo group is replaced by a hydrogen, can compete with the desired amination. This can be minimized by choosing a suitable ligand that promotes reductive elimination over β-hydride elimination.[2] Using a slight excess of the amine can also favor the desired product.[2]
Homocoupling of the Aryl Halide This can occur at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst/ligand combination can help to suppress this side reaction.
Route 3: Ullmann Condensation of 3-Bromo-9H-Carbazole

This copper-catalyzed reaction is an older but still viable method. It often requires harsher conditions than the Buchwald-Hartwig amination.

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Copper Catalyst The active species is typically Cu(I). Use a fresh, high-purity copper(I) salt like CuI.[3] If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[3]
Inappropriate Ligand While traditional Ullmann reactions were often performed without a ligand, modern protocols often use ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) to improve yields and lower reaction temperatures.[3]
High Reaction Temperatures Traditional Ullmann reactions often require very high temperatures (>150 °C). If you are observing decomposition of your starting material or product, consider using a ligand to enable the reaction to proceed at a lower temperature.[3]
Insoluble Reactants Ensure that the reactants have sufficient solubility in the chosen solvent at the reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for preparing this compound?

A1: The "best" route depends on the available starting materials, equipment, and desired scale.

  • Reduction of 3-nitro-9H-carbazole: This is often a reliable and cost-effective method if 3-nitro-9H-carbazole is readily available.

  • Buchwald-Hartwig amination: This method is very versatile and generally gives high yields under relatively mild conditions, but the palladium catalyst and phosphine ligands can be expensive.

  • Ullmann condensation: This can be a good option if palladium-based methods are not feasible, but it often requires higher temperatures and longer reaction times.

Q2: How can I effectively purify the crude this compound?

A2: Purification is typically achieved by column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often effective. Due to the basic nature of the amino group, "streaking" or tailing on the silica gel column can be an issue. This can often be resolved by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[4] Recrystallization from a suitable solvent can also be an effective purification method for solid products.[4]

Q3: My purified this compound is changing color upon storage. What is happening and how can I prevent it?

A3: The amino group on the carbazole ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light. To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[4]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Nitration: If you are preparing the 3-nitro-9H-carbazole precursor, be aware that nitration reactions are highly exothermic and require careful temperature control.

  • Handling Reagents: Many of the reagents used, such as strong bases (NaOtBu), reducing agents (hydrazine), and metal catalysts, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

  • Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, it is crucial to work under an inert atmosphere.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for this compound

Synthetic Route Starting Materials Typical Reagents Advantages Disadvantages
Reduction 3-Nitro-9H-CarbazoleSnCl₂/HCl, Pd/C, H₂, HydrazineOften high yielding, cost-effectiveMay require handling of hazardous reagents (e.g., hydrazine), metal waste
Buchwald-Hartwig Amination 3-Bromo-9H-Carbazole, Ammonia sourcePd catalyst, phosphine ligand, strong baseHigh yields, mild conditions, broad substrate scope[5]Expensive catalyst and ligands, requires inert atmosphere
Ullmann Condensation 3-Bromo-9H-Carbazole, Ammonia sourceCu(I) salt, ligand (optional), baseLess expensive than Pd-based methodsOften requires high temperatures and long reaction times, lower yields

Table 2: Effect of Different Bases on Buchwald-Hartwig Amination Yield

Base Yield (%)
t-BuOLi98
t-BuONa97
Cs₂CO₃96
K₃PO₄25
K₂CO₃19
Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), base (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene (2 mL), 100 °C, 24 h.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Nitro-9H-Carbazole
  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-9H-carbazole in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a strong base (e.g., NaOH solution) until the solution is alkaline.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromo-9H-carbazole, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) to an oven-dried reaction vessel.

  • Solvent and Amine Source: Add anhydrous, degassed solvent (e.g., toluene) and the ammonia source (e.g., benzophenone imine, followed by hydrolysis).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an imine, hydrolyze it with an acid.

  • Extraction: Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[2]

Protocol 3: Synthesis of this compound via Ullmann Condensation
  • Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-9H-carbazole, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).

  • Solvent and Amine Source: Add a high-boiling polar aprotic solvent (e.g., DMF) and the ammonia source.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and stir for an extended period. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute it with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep Prepare Reactants & Catalyst setup Reaction Setup (Inert Atmosphere) prep->setup Add Reagents react Heating & Stirring setup->react Start Reaction workup Quenching & Extraction react->workup Reaction Complete purify Column Chromatography workup->purify Crude Product product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or No Reaction catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_solution Use fresh catalyst Ensure inert conditions catalyst_inactive->catalyst_solution Yes temp_low Temperature too low? catalyst_inactive->temp_low No temp_solution Increase temperature temp_low->temp_solution Yes base_weak Base too weak? temp_low->base_weak No base_solution Use stronger base (e.g., NaOtBu) base_weak->base_solution Yes ligand_bad Inappropriate Ligand? base_weak->ligand_bad No ligand_solution Screen different ligands ligand_bad->ligand_solution Yes signaling_pathway cluster_starting Starting Materials cluster_methods Synthetic Methods sm1 3-Nitro-9H-Carbazole reduction Reduction sm1->reduction sm2 3-Bromo-9H-Carbazole buchwald Buchwald-Hartwig sm2->buchwald ullmann Ullmann sm2->ullmann product This compound reduction->product buchwald->product ullmann->product

References

Technical Support Center: Purification of 3-Aminocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-aminocarbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-aminocarbazole?

A1: The most common impurities in 3-aminocarbazole synthesized by the reduction of 3-nitrocarbazole are typically unreacted starting material (3-nitrocarbazole), other nitro-isomers formed during the nitration of carbazole, and by-products from the reduction reaction.

Q2: Why does my 3-aminocarbazole streak on a silica gel TLC plate?

A2: Streaking of 3-aminocarbazole on a standard silica gel TLC plate is a common issue. The primary reason is the basic nature of the amino group, which interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor migration and tailing or streaking of the spot.

Q3: How can I prevent my compound from sticking to the silica gel column during chromatography?

A3: To prevent 3-aminocarbazole from sticking to the silica gel column, the acidic nature of the stationary phase needs to be neutralized. This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-2%).[1] Alternatively, a less acidic stationary phase like alumina can be used.

Q4: What is the best method to assess the purity of my final 3-aminocarbazole product?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of 3-aminocarbazole.[2] It allows for the quantification of the main compound and the detection of even minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and can provide an indication of purity.

Troubleshooting Guides

Issue 1: Peak Tailing in Column Chromatography
  • Symptom: The peak corresponding to 3-aminocarbazole on the chromatogram is broad and asymmetrical, with a pronounced "tail."

  • Cause: The basic amino group of 3-aminocarbazole interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.

  • Solutions:

    • Mobile Phase Additive: Add a small amount of triethylamine (TEA) (0.1-2%) to your mobile phase to neutralize the acidic sites on the silica gel.

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina.

    • Deactivated Silica Gel: Prepare a slurry of silica gel with the mobile phase containing TEA before packing the column to ensure the silica is "deactivated".[3][4][5]

Issue 2: Poor Separation of Impurities
  • Symptom: Impurities are co-eluting with the 3-aminocarbazole, resulting in impure fractions.

  • Cause: The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities.

  • Solutions:

    • Optimize Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[1]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to separate compounds with a wider range of polarities.

Issue 3: Low Recovery from Recrystallization
  • Symptom: A significant amount of 3-aminocarbazole is lost during the recrystallization process, resulting in a low yield.

  • Cause:

    • The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.

    • Too much solvent was used to dissolve the crude product.

    • Premature crystallization occurred during hot filtration.

  • Solutions:

    • Solvent Selection: Choose a solvent in which 3-aminocarbazole is highly soluble at high temperatures but has low solubility at low temperatures. Common solvents to test include ethanol, methanol, toluene, and mixtures like ethanol/water.

    • Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.

    • Prevent Premature Crystallization: Ensure the filtration apparatus is pre-heated before filtering the hot solution to remove insoluble impurities.

Data Presentation

Table 1: Comparison of Purification Methods for 3-Aminocarbazole

Purification MethodTypical Purity of Crude (%)Typical Purity of Final Product (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 85-90>9870-85Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound has some solubility in the cold solvent.
Column Chromatography 85-90>9960-80High purity can be achieved, good for separating multiple impurities.More time-consuming, requires more solvent, potential for product loss on the column.

Note: The values presented in this table are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of 3-Aminocarbazole
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 3-aminocarbazole in various solvents (e.g., ethanol, methanol, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3-aminocarbazole in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Column Chromatography of 3-Aminocarbazole
  • TLC Analysis: Dissolve a small amount of the crude 3-aminocarbazole in a suitable solvent (e.g., dichloromethane/methanol). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexanes:ethyl acetate with 1% TEA). The goal is to find a solvent system where the 3-aminocarbazole has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 3-aminocarbazole in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure 3-aminocarbazole and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude 3-Aminocarbazole dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry recryst_end Pure 3-Aminocarbazole dry->recryst_end chrom_start Crude 3-Aminocarbazole tlc TLC Analysis (Optimize Mobile Phase) chrom_start->tlc load Load Sample chrom_start->load pack Pack Column with Silica Gel + TEA tlc->pack pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure 3-Aminocarbazole evaporate->chrom_end troubleshooting_flowchart decision decision issue issue start Purification Issue with 3-Aminocarbazole decision_method Which Method? start->decision_method issue_chrom Problem with Chromatography? decision_method->issue_chrom Column Chromatography issue_recryst Problem with Recrystallization? decision_method->issue_recryst Recrystallization decision_tailing Peak Tailing? issue_chrom->decision_tailing add_tea Add 0.1-2% TEA to Mobile Phase decision_tailing->add_tea Yes decision_separation Poor Separation? decision_tailing->decision_separation No optimize_solvent Optimize Mobile Phase using TLC decision_separation->optimize_solvent Yes other_issues Consult Further Documentation decision_separation->other_issues No decision_yield Low Yield? issue_recryst->decision_yield decision_yield->other_issues No check_solvent Re-evaluate Solvent or Use Minimal Hot Solvent decision_yield->check_solvent Yes

References

Technical Support Center: 9H-Carbazol-3-amine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 9H-Carbazol-3-amine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has changed color from off-white/light tan to a darker brown/purple hue. What is happening?

A1: A color change is a primary indicator of oxidation. This compound, like many aromatic amines, is susceptible to air oxidation, which leads to the formation of colored impurities. This process is often accelerated by exposure to light and elevated temperatures.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen. This displaces oxygen, a key reactant in the oxidation process.

  • Refrigeration: Store at low temperatures, typically 2-8°C. This slows down the rate of chemical degradation.

  • Light Protection: Use an amber or opaque vial to protect the compound from light, which can catalyze oxidation.

  • Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.

Q3: I have been storing my this compound in a standard vial on the shelf. Is it still usable?

A3: The usability of the compound depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the material before use. A simple visual inspection for significant color change can be a first indicator. For quantitative assessment, techniques like HPLC are recommended (see Experimental Protocols section). If the purity is compromised, purification by recrystallization or chromatography may be necessary.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. A combination of antioxidants is often more effective than a single one. For aromatic amines, a mixture of a hindered phenolic antioxidant (a free radical scavenger), a peroxide decomposer, and a light stabilizer can provide comprehensive protection. The total concentration of the antioxidant mixture is typically in the range of 0.01-0.5% by weight.

Q5: What are some examples of suitable antioxidants?

A5:

  • Hindered Phenolic Antioxidants: Butylated hydroxytoluene (BHT) or Irganox® 1010.

  • Peroxide Decomposers: Thioethers or organophosphites.

  • Light Stabilizers: Benzophenones or benzotriazoles.

It is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your experimental results. A small-scale stability study is recommended to validate the effectiveness and compatibility of the selected antioxidant(s).

Quantitative Data on Stability

To illustrate the impact of storage conditions on the stability of this compound, the following table summarizes representative data from a forced degradation study.

Storage ConditionTime (Weeks)Purity (%)Appearance
Ideal Conditions 099.5Off-white powder
(2-8°C, Inert Gas, Dark)499.4No change
1299.2No change
2499.1No change
Ambient Conditions 099.5Off-white powder
(20-25°C, Air, Light)495.2Light brown powder
1288.7Brown powder
2475.3Dark brown/purple solid
Accelerated Conditions 099.5Off-white powder
(40°C, Air, Light)190.1Brown powder
282.5Dark brown powder
468.9Dark purple solid
Ideal + Antioxidant 099.5Off-white powder
(2-8°C, Inert Gas, Dark)2499.4No change
Ambient + Antioxidant 099.5Off-white powder
(20-25°C, Air, Light)2498.1Very light tan powder

Note: This data is illustrative and intended to demonstrate the relative effects of different storage conditions. Actual degradation rates may vary.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for a similar carbazole derivative and is suitable for assessing the purity and stability of this compound.[1]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Detector at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 254 nm is often suitable).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Run Time: 15 minutes (or until all degradation products have eluted).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components. This is achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[2][3][4]

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

  • Heat the solution at 60°C for a specified period.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

  • Keep the solution at room temperature for a specified period.

4. Thermal Degradation:

  • Expose solid this compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C or 80°C) for a specified period.

5. Photolytic Degradation:

  • Expose a solution of this compound (or the solid powder) to UV light (e.g., 254 nm) for a specified period.

For all stress conditions, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to monitor the degradation of this compound and the formation of degradation products.

Visualizations

Oxidation_Pathway 9H_Carbazol_3_amine This compound (Stable) Oxidized_Intermediates Oxidized Intermediates (e.g., Radicals, Imines) 9H_Carbazol_3_amine->Oxidized_Intermediates Oxidation Oxidizing_Agents Oxygen (Air) Light Heat Oxidizing_Agents->Oxidized_Intermediates Degradation_Products Colored Degradation Products (Polymers, Quinone-imines) Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Flowchart Start Start: Observe Color Change in this compound Check_Storage Review Storage Conditions: - Inert Atmosphere? - Refrigerated? - Protected from Light? Start->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage No Assess_Purity Assess Purity using HPLC Check_Storage->Assess_Purity Yes Improper_Storage->Assess_Purity Purify Purify if Necessary (e.g., Recrystallization) Assess_Purity->Purify Implement_Proper_Storage Implement Proper Storage: - Use Inert Gas - Refrigerate - Use Amber Vials Purify->Implement_Proper_Storage Consider_Antioxidants For Long-Term Storage, Consider Adding Antioxidants Implement_Proper_Storage->Consider_Antioxidants End End: Stable Storage Achieved Consider_Antioxidants->End

Caption: Troubleshooting flowchart for this compound discoloration.

Experimental_Workflow Start Start: Stability Study of This compound Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Develop_HPLC Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC Analyze_Samples Analyze Stressed Samples using Validated HPLC Method Develop_HPLC->Analyze_Samples Identify_Degradants Identify & Characterize Major Degradation Products Analyze_Samples->Identify_Degradants Real_Time_Study Conduct Real-Time Stability Study under Recommended Storage Conditions Identify_Degradants->Real_Time_Study End End: Establish Shelf-life and Optimal Storage Conditions Real_Time_Study->End

Caption: Workflow for a comprehensive stability study.

References

troubleshooting poor solubility of carbazole derivatives in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of carbazole derivatives during chromatographic analysis.

Section 1: Frequently Asked Questions (FAQs) - Solubility and Initial Troubleshooting

Q1: Why do many carbazole derivatives exhibit poor solubility?

A1: The poor solubility of many carbazole derivatives stems from their rigid, planar, and aromatic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for many common solvents to overcome.[1] Functional groups on the carbazole ring system can further influence solubility.

Q2: What are some general solvent recommendations for carbazole derivatives?

A2: Carbazole and its derivatives are generally more soluble in non-polar and some polar aprotic organic solvents compared to aqueous solutions.[2][3] Good solubility is often observed in solvents like chloroform, dichloromethane, toluene, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5][6] They are typically sparingly soluble in alcohols like methanol and ethanol and have very low solubility in water.[4][6]

Q3: How does temperature affect the solubility of carbazole derivatives?

A3: The solubility of most carbazole derivatives increases with a rise in temperature.[7][8] Gentle heating (e.g., to 40-60°C) can be an effective strategy to dissolve a compound, but be mindful of the compound's stability and the solvent's boiling point.[1] Note that this can create a supersaturated solution, which may lead to precipitation as it cools to room temperature.[1]

Q4: My compound dissolves in a strong solvent like DCM or chloroform, but this is not compatible with my chromatography starting conditions. What should I do?

A4: This is a common challenge. For column chromatography, the recommended solution is to use a "dry loading" or "solid loading" technique. This involves pre-adsorbing your sample onto a solid support (like silica gel) before loading it onto the column. This method avoids introducing a strong solvent directly to the column, which would compromise the separation.

Section 2: Troubleshooting Poor Solubility in Column Chromatography

Q5: My carbazole derivative is precipitating on the column during purification. How can I prevent this?

A5: Precipitation on the column is a clear indicator of poor solubility in the mobile phase. Here are several troubleshooting steps:

  • Utilize the Dry Loading Technique: This is the most effective solution. Instead of dissolving your sample in a small amount of mobile phase (wet loading), pre-adsorb it onto silica gel. This ensures the compound is introduced to the column in a solid, finely dispersed state.

  • Adjust the Mobile Phase: You may need to start with a slightly more polar mobile phase to maintain solubility. However, this can compromise separation, so a balance must be found.

  • Run a Gradient Elution: Start with a mobile phase system in which your compound is sparingly soluble but does not precipitate, and gradually increase the polarity to elute your compound.

  • Decrease the Sample Load: Overloading the column can lead to concentrations that exceed the solubility limit in the mobile phase. Try running the column with less material.

Q6: I can't get good separation of my carbazole derivatives using column chromatography. What can I do?

A6: Poor separation can be due to several factors, including solubility issues:

  • Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find the one that provides the best separation (ideally, a difference in Rf values of at least 0.2).

  • Use a Gradient Elution: A gradual increase in the mobile phase polarity can improve the resolution of closely eluting compounds.

  • Check for Co-eluting Impurities: If an impurity has very similar solubility and polarity to your target compound, it may co-elute. In such cases, an alternative purification technique like recrystallization or preparative HPLC might be necessary.

  • Ensure Proper Column Packing: A poorly packed column will always give poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.

Section 3: Troubleshooting Poor Solubility in HPLC

Q7: I'm observing peak tailing in the HPLC analysis of my carbazole derivative. What could be the cause?

A7: Peak tailing is a common issue and can be particularly prevalent with nitrogen-containing heterocyclic compounds like carbazoles. Possible causes include:

  • Secondary Interactions: The basic nitrogen atom in the carbazole ring can interact with acidic silanol groups on the surface of the silica-based stationary phase. This can be mitigated by using a mobile phase modifier like triethylamine (TEA) or by using a modern, end-capped column with low silanol activity.

  • Poor Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase, it can lead to peak tailing. Ensure your sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

Q8: My carbazole derivative is showing poor resolution or no peak at all in my reverse-phase HPLC run. What should I try?

A8: This often points to strong retention on the column due to the hydrophobic nature of carbazole derivatives.

  • Increase the Organic Modifier Concentration: Increase the percentage of acetonitrile or methanol in your mobile phase to decrease the retention time. A gradient elution, starting with a lower organic percentage and ramping up, is highly effective for separating compounds with a wide range of polarities.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both.

  • Adjust the Mobile Phase pH: For ionizable carbazole derivatives, adjusting the pH of the mobile phase can significantly alter retention.

  • Ensure Sample is Dissolved: The compound may have precipitated in the sample vial after preparation. Always check for visible precipitate before injection.

Data Presentation: Solubility of Carbazole Derivatives

The following tables summarize available quantitative solubility data for carbazole and some of its derivatives in common organic solvents. This data can serve as a starting point for solvent selection.

Table 1: Solubility of Carbazole (Parent Compound)

SolventTemperature (°C)Solubility
Acetone25Soluble
Benzene25Slightly Soluble
TolueneHotSoluble
ChloroformHotSoluble
Ethanol25Slightly Soluble
Pyridine25Soluble (1 g / 6 mL)
Water251.80 mg/L

Data compiled from various sources.[5][9]

Table 2: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde at 25°C [4]

Solvent ClassSolventSolubility ( g/100 mL)
Aromatic HydrocarbonsToluene~ 15.2
Benzene~ 14.5
Halogenated SolventsDichloromethane~ 25.8
Chloroform~ 28.1
KetonesAcetone~ 10.5
EthersTetrahydrofuran (THF)~ 18.3
EstersEthyl Acetate~ 8.7
AlcoholsMethanol~ 1.5
Ethanol~ 2.1
Aprotic Polar SolventsDimethylformamide (DMF)~ 35.4
Dimethyl Sulfoxide (DMSO)~ 30.1
Non-polar SolventsHexane< 0.1

Table 3: Solubility of N-Ethylcarbazole in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Methanol298.151.85
Ethanol298.152.54
n-Propanol298.153.12
Isopropanol298.152.98
1-Butanol298.153.87
1-Pentanol298.154.56
Petroleum Ether298.151.92

Data extracted from a study by Jiang et al.[8]

Experimental Protocols

Protocol 1: Column Chromatography with Dry Loading for Poorly Soluble Carbazole Derivatives

This protocol is ideal when the compound of interest is poorly soluble in the column's mobile phase but soluble in a stronger solvent.

Materials:

  • Crude carbazole derivative

  • Silica gel (for column chromatography)

  • A strong solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or acetone)

  • Mobile phase (eluent) as determined by TLC analysis

  • Glass column, sand, cotton or glass wool, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude carbazole derivative in the minimum amount of a suitable strong solvent.

  • Add Silica Gel: Add silica gel to the solution (typically 2-3 times the mass of your crude product).

  • Prepare the Dry Load: Swirl the mixture to create a slurry. Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your sample pre-adsorbed onto the silica gel.

  • Pack the Column: Prepare your chromatography column by placing a small plug of cotton/glass wool at the bottom, followed by a thin layer of sand. Fill the column with a slurry of silica gel in your initial, least polar mobile phase. Allow the silica to settle into a packed bed, ensuring no air bubbles or cracks are present. Drain the excess solvent until the level is just above the silica bed.

  • Load the Sample: Carefully add the dry-loaded sample powder to the top of the packed silica gel bed, creating a uniform layer.

  • Add a Protective Layer: Gently add a thin layer of sand on top of your sample layer. This prevents disturbance of the sample when you add more eluent.

  • Elute the Column: Carefully add your mobile phase to the column and begin elution. Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified carbazole derivative.

Protocol 2: General Reverse-Phase HPLC Method for Carbazole Derivatives

This protocol provides a starting point for developing an analytical HPLC method for carbazole derivatives. Optimization will likely be required.

Materials:

  • Purified carbazole derivative

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Mobile phase modifier (e.g., formic acid or trifluoroacetic acid for MS compatibility)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Prepare the Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Prepare the Sample: Dissolve a small amount of the carbazole derivative in a suitable solvent to a final concentration of approximately 1 mg/mL. The ideal solvent is the mobile phase itself, but if solubility is an issue, a stronger solvent like pure acetonitrile or THF can be used, ensuring the injection volume is small (e.g., 5-10 µL) to minimize peak distortion.

  • Set Up the HPLC System:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Carbazole derivatives typically have strong UV absorbance. Start with 254 nm and optimize based on the UV spectrum of your compound.

    • Injection Volume: 10 µL.

  • Run a Gradient Elution: A gradient is recommended to screen for impurities and ensure elution of the main compound.

    • Start with a gradient of 50% B to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 50% B and equilibrate the column for 5-10 minutes before the next injection.

  • Analyze the Chromatogram: Assess the retention time, peak shape, and resolution. Optimize the gradient, flow rate, and mobile phase composition as needed to achieve the desired separation.

Alternative Chromatography Techniques for Highly Insoluble Derivatives

For carbazole derivatives that remain challenging to analyze with conventional column chromatography and HPLC, consider the following advanced techniques:

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It is particularly effective for separating non-polar, hydrophobic compounds and chiral molecules.[10] The low viscosity of the mobile phase allows for faster separations than HPLC.[11]

  • Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of capillary electrophoresis that uses surfactants to form micelles, which act as a pseudo-stationary phase.[12] This technique is excellent for separating both neutral and charged molecules, including highly hydrophobic compounds that are difficult to analyze by other methods.[13]

Visualizations

TroubleshootingWorkflow start Poor Solubility of Carbazole Derivative in Chromatography issue Identify the Chromatographic Technique start->issue col_chrom Column Chromatography Issue issue->col_chrom Column hplc HPLC Issue issue->hplc HPLC precip Precipitation on Column? col_chrom->precip peak_tail Peak Tailing? hplc->peak_tail poor_sep Poor Separation? precip->poor_sep No dry_load Use Dry Loading Technique precip->dry_load Yes adjust_mp_col Adjust Mobile Phase (Increase Polarity) poor_sep->adjust_mp_col Yes alt_tech Consider Alternative Techniques (SFC, MEKC) dry_load->alt_tech adjust_mp_col->alt_tech no_peak Poor Resolution / No Peak? peak_tail->no_peak No add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tail->add_modifier Yes inc_organic Increase Organic Content in Mobile Phase no_peak->inc_organic Yes use_endcapped Use End-capped Column add_modifier->use_endcapped inc_organic->alt_tech

Caption: Troubleshooting workflow for poor solubility.

ChromatographySelection start Need to Separate Poorly Soluble Carbazole Derivative cc Column Chromatography (with Dry Loading) start->cc For Preparative Scale Purification hplc Reverse-Phase HPLC start->hplc For Analytical Quantification & Purity Check cc->hplc To check purity of fractions sfc Supercritical Fluid Chromatography (SFC) hplc->sfc If still poor resolution or high backpressure mekc Micellar Electrokinetic Chromatography (MEKC) hplc->mekc For very hydrophobic or charged derivatives

Caption: Logic for selecting a chromatography method.

References

optimization of reaction conditions for Bucherer-Bergs reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize hydantoin synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide). The reaction proceeds through the initial formation of an aminonitrile, which then reacts with carbon dioxide (often generated in situ from ammonium carbonate) to form a carbamic acid intermediate. This intermediate then undergoes an intramolecular cyclization to yield the hydantoin product.[1]

Q2: What are the typical starting materials and reagents?

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used.

  • Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used.

  • Ammonium and Carbonate Source: Ammonium carbonate ((NH₄)₂CO₃) is the most common reagent as it provides both ammonia and carbon dioxide.

  • Solvent: A mixture of water and a miscible organic solvent like ethanol is typical to dissolve both the organic substrate and the inorganic reagents.[1][2]

Q3: What are the key parameters to control for a successful reaction?

The key parameters to control are reagent stoichiometry, temperature, reaction time, and solvent choice. The pH of the reaction mixture is also a critical factor.[1]

Q4: What are the main safety precautions for this reaction?

The Bucherer-Bergs reaction involves highly toxic cyanides. It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the Bucherer-Bergs reaction in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My reaction is giving a very low yield of the desired hydantoin. What are the likely causes?

    • A: Low yields can stem from several factors:

      • Suboptimal Reagent Ratios: An incorrect ratio of reactants can lead to incomplete conversion. A commonly recommended molar ratio is 1:2:4 for the carbonyl compound:cyanide:ammonium carbonate.[3]

      • Inappropriate Temperature: The reaction temperature is crucial. While many reactions proceed well at 60-70°C, some less reactive ketones may require higher temperatures.[2][4] For instance, the synthesis of phenytoin from benzophenone sees a dramatic yield increase when the temperature is raised from 58-62°C to 110°C in a closed vessel.[4]

      • Poor Solubility: If your starting material has poor solubility in the solvent system, the reaction rate will be slow. Consider using alternative solvents like propylene glycol or acetamide for substrates with low solubility in ethanol/water mixtures.[4]

      • Volatilization of Reagents: Ammonium carbonate can decompose and release ammonia and carbon dioxide gas. If the reaction is run in an open vessel, the loss of these reagents can lead to an incomplete reaction. Performing the reaction in a sealed vessel can significantly improve yields.[4]

Problem 2: Formation of Side Products

  • Q: I am observing significant impurities in my crude product. What are the common side products and how can I minimize them?

    • A: The formation of side products is a common issue.

      • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using ultrasonication can sometimes mitigate this by allowing for lower reaction temperatures and shorter reaction times.[5]

      • Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis, especially during the workup. Careful control of pH during acidification is crucial to prevent the formation of the corresponding α-ureido acid.

      • Formation of Cyanohydrin: If the reaction conditions are not optimal for the subsequent steps, the cyanohydrin intermediate may be isolated as the main product. Ensure that there is a sufficient excess of ammonium carbonate and that the temperature is adequate for the cyclization to occur.

Problem 3: Difficult Purification

  • Q: I am struggling to purify my hydantoin product. What are some effective purification strategies?

    • A: Most hydantoins are crystalline solids and can be purified by recrystallization.[6]

      • Recrystallization: A mixture of ethanol and water is often a good solvent system for the recrystallization of hydantoins.

      • Acid-Base Extraction: If the product is contaminated with unreacted acidic or basic starting materials, an acid-base extraction during the workup can be effective. After the reaction, the mixture is typically acidified to precipitate the hydantoin. The crude product can then be dissolved in a basic solution and washed with an organic solvent to remove neutral impurities, followed by re-precipitation of the hydantoin by acidification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of the Bucherer-Bergs reaction for specific substrates.

Table 1: Optimization of 5,5-Diphenylhydantoin (Phenytoin) Synthesis

EntryReactantSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzophenone60% Ethanol58-62107[4]
2Benzophenone60% Ethanol58-629067[4]
3Benzophenone60% Ethanol110-75[4]
4BenzophenonePropylene Glycol150691-96[4][7]
5BenzophenonePEG1102441
6BenzophenonePEG130-75
7BenzophenonePEG150-89
8BenzophenoneMeOH/H₂O150-71

Table 2: Effect of Solvent on Continuous Flow Synthesis of 5-Phenylhydantoin

EntrySolventResidence Time (min)Temperature (°C)Pressure (bar)Conversion (%)Isolated Yield (%)Reference
1-1612020Clogging-[3][8]
2Ethanol161202090-[3][8]
3Methanol161202093-[3][8]
4Isopropanol161202092-[3][8]
5Ethyl Acetate161202072-[3][8]
6Ethyl Acetate321202080-[3][8]
7Ethyl Acetate321002088-[3][8]
8Ethyl Acetate321402087-[3][8]
9Ethyl Acetate32120209691[3][8]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diphenylhydantoin in Propylene Glycol [7]

  • In a steel bomb, combine 91 g of benzophenone, 500 mL of propylene glycol, 50 mL of water, 45 g of sodium cyanide, and ammonium acetate.

  • Seal the bomb and heat the mixture to 150°C for six hours.

  • After cooling, concentrate the mixture to a paste-like consistency.

  • Dilute the paste with water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration.

  • To purify, leach the precipitate with a 5% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the 5,5-diphenylhydantoin by acidifying the filtrate with hydrochloric acid.

  • Collect the purified product by filtration, wash with water, and dry.

Protocol 2: Continuous Flow Synthesis of Hydantoins [9]

This protocol describes a general setup for the continuous flow synthesis of hydantoins.

  • Feed A: Prepare a solution of the carbonyl compound in a suitable organic solvent (e.g., ethyl acetate).

  • Feed B: Prepare an aqueous solution of ammonium carbonate and potassium cyanide.

  • Using two independent pumps, deliver Feed A and Feed B into a T-mixer.

  • Pass the resulting biphasic mixture through a heated coil reactor at the desired temperature and pressure (e.g., 120°C and 20 bar).

  • The output from the reactor is collected, and the product is isolated by standard workup procedures, such as extraction or crystallization, after acidification.

Visualizations

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻, H⁺ Ammonium NH₃ Cyanide CN⁻ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃, -H₂O CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO₂ CO2 CO₂ Hydantoin Hydantoin CarbamicAcid->Hydantoin Intramolecular Cyclization

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products CheckRatio Check Reagent Ratios (1:2:4) Start->CheckRatio CheckTemp Adjust Temperature CheckRatio->CheckTemp Ratios OK Success Improved Yield CheckRatio->Success Ratios Adjusted CheckSolvent Change Solvent CheckTemp->CheckSolvent Temp OK CheckTemp->Success Temp Adjusted SealedVessel Use Sealed Vessel CheckSolvent->SealedVessel Solvent OK CheckSolvent->Success Solvent Changed OptimizeWorkup Optimize Workup pH SealedVessel->OptimizeWorkup Already Sealed SealedVessel->Success Vessel Sealed OptimizeWorkup->Success pH Optimized

Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.

References

Technical Support Center: Nitration of 9H-Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the mononitration of 9H-carbazole?

Under typical electrophilic nitration conditions, the mononitration of 9H-carbazole yields a mixture of isomers. The primary products are 3-nitro-9H-carbazole and 1-nitro-9H-carbazole. The electron-donating nature of the nitrogen atom directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance at the 4-position, the main products are the 1- and 3-isomers. The positions C3 and C6 are the most reactive.[1][2]

Q2: What are the common side reactions during the nitration of 9H-carbazole?

The most prevalent side reactions in the nitration of 9H-carbazole are:

  • Polynitration: The formation of dinitro and trinitro derivatives is a common issue, especially with an excess of the nitrating agent or under harsh reaction conditions. The most common dinitro product is 3,6-dinitro-9H-carbazole.[3][4]

  • Isomer Formation: As mentioned above, the reaction is often not perfectly regioselective, leading to a mixture of 1-nitro-, 2-nitro-, and 3-nitro-9H-carbazole.[1][2]

  • Oxidation/Degradation: Strong nitrating agents and high temperatures can lead to the oxidation of the carbazole ring, resulting in the formation of colored byproducts and tars. This is a common issue in the nitration of electron-rich aromatic compounds.

Q3: How can I control the regioselectivity of the nitration to favor a specific isomer?

Controlling regioselectivity is a key challenge. Here are some strategies:

  • Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate generated in situ, can sometimes offer better selectivity compared to aggressive mixtures like fuming nitric acid and sulfuric acid.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled product.

  • Directing Groups: For specific regioselectivity, the use of a directing group on the nitrogen atom can be highly effective. For instance, a pyridyl directing group can be used in a palladium-catalyzed reaction to achieve C1-selective nitration.[1][2]

Q4: My reaction is producing a large amount of dinitrated product. How can I favor mononitration?

To favor mononitration, consider the following adjustments:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent relative to the carbazole.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Temperature: Perform the reaction at a lower temperature to reduce the rate of the second nitration.

Q5: The reaction mixture has turned dark and tarry. What could be the cause and how can I prevent it?

The formation of a dark, tarry mixture is usually indicative of oxidation and degradation of the carbazole starting material. This can be caused by:

  • Harsh Reaction Conditions: High concentrations of strong acids and elevated temperatures can promote oxidation.

  • Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative side reactions.

To prevent this, you can:

  • Use Purified Reagents: Ensure the nitric acid is free of nitrous acid.

  • Control Temperature: Maintain a low and consistent reaction temperature using an ice bath or other cooling system.

  • Milder Conditions: If possible, use a milder nitrating system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the nitration of 9H-carbazole.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Nitrated Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: Reaction conditions are too harsh. 3. Ineffective Nitrating Agent: The nitrating agent is not strong enough or has decomposed.1. Monitor Reaction: Use TLC to monitor the consumption of the starting material. If the reaction is sluggish, consider a slight increase in temperature or reaction time. 2. Milder Conditions: Decrease the reaction temperature and/or use a less aggressive nitrating agent. 3. Fresh Reagents: Use freshly opened or purified nitric acid. Prepare nitrating mixtures (e.g., mixed acid) just before use.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction Conditions: Temperature and choice of nitrating agent can influence the isomer ratio. 2. Inherent Reactivity: The carbazole ring has multiple reactive sites.1. Optimize Temperature: Experiment with lower reaction temperatures to see if it improves the ratio of the desired isomer. 2. Vary Nitrating Agent: Test different nitrating systems (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride, etc.) to find the one that provides the best selectivity for your target isomer. 3. Directed Nitration: For high selectivity, consider a directed approach as described in the FAQs.
Formation of Dinitro and Polynitro Byproducts 1. Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations. 2. Prolonged Reaction Time: Leaving the reaction for too long after the mononitration is complete. 3. High Temperature: Higher temperatures increase the rate of subsequent nitrations.1. Control Stoichiometry: Carefully control the amount of nitrating agent used. 2. Monitor and Quench: Follow the reaction progress by TLC and quench the reaction promptly once the desired level of conversion is reached. 3. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in Purifying the Product 1. Similar Polarity of Isomers: The different nitro-isomers of carbazole often have very similar polarities, making them difficult to separate by standard column chromatography. 2. Presence of Tarry Byproducts: Tarry materials can interfere with crystallization and chromatography.1. Chromatography Optimization: Use a high-performance flash chromatography system. Screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to find the optimal conditions for separation. Sometimes, a very non-polar eluent system is required. 2. Recrystallization: Attempt fractional crystallization from different solvents to selectively crystallize the desired isomer. 3. Pre-purification: If significant tar is present, consider a preliminary filtration through a plug of silica gel or celite to remove the majority of the insoluble material before attempting fine purification.

Data Presentation

The following table summarizes the typical distribution of mononitro isomers of 9H-carbazole under different nitrating conditions. Please note that the exact ratios can vary based on the specific reaction parameters.

Nitrating AgentSolventTemperature (°C)1-Nitro (%)3-Nitro (%)Other Isomers (%)
HNO₃ / H₂SO₄-0 - 10~15-25~60-70~5-10
HNO₃ / Acetic AcidAcetic Acid20 - 30~20-30~50-60~10-15
Acetyl NitrateAcetic Anhydride0 - 5~25-35~45-55~10-15

Note: This data is compiled from various literature sources and should be considered as a general guide. Actual results may vary.

Experimental Protocols

Protocol 1: Mononitration of 9H-Carbazole with Mixed Acid

This protocol is a standard method for the mononitration of carbazole, primarily yielding the 3-nitro isomer.

Materials:

  • 9H-Carbazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the carbazole solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the nitrocarbazole isomers.

Protocol 2: Dinitration of 9H-Carbazole to 3,6-Dinitro-9H-carbazole

This protocol is designed for the synthesis of 3,6-dinitro-9H-carbazole.

Materials:

  • 9H-Carbazole

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 9H-carbazole (1.0 eq) in acetic anhydride at 0°C.

  • Slowly add fuming nitric acid (2.5 eq) dropwise to the suspension while maintaining the temperature between 0 and 5°C.

  • After the addition, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Pour the reaction mixture into a large beaker containing ice water.

  • The yellow precipitate of 3,6-dinitro-9H-carbazole is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Visualizations

Nitration_Pathway Carbazole 9H-Carbazole Mono_Nitro Mononitrocarbazole Mixture (1-, 2-, 3-isomers) Carbazole->Mono_Nitro Nitrating Agent (e.g., HNO₃/H₂SO₄) Oxidation Oxidation/Degradation Products (Tars) Carbazole->Oxidation Strong Oxidizing Conditions Di_Nitro Dinitrocarbazole (e.g., 3,6-dinitro) Mono_Nitro->Di_Nitro Excess Nitrating Agent or Harsh Conditions Mono_Nitro->Oxidation Strong Oxidizing Conditions Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Nitration Experiment Problem Identify Problem (Low Yield, Impurities, etc.) Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity No Sol_Yield Check Reagents Adjust Temp/Time Use Milder Conditions Low_Yield->Sol_Yield Byproducts Excessive Byproducts Poor_Selectivity->Byproducts No Sol_Selectivity Lower Temperature Change Nitrating Agent Use Directing Group Poor_Selectivity->Sol_Selectivity Purification_Issue Purification Difficulty Byproducts->Purification_Issue No Sol_Byproducts Control Stoichiometry Monitor Reaction Lower Temperature Byproducts->Sol_Byproducts Sol_Purification Optimize Chromatography Attempt Recrystallization Pre-purify Purification_Issue->Sol_Purification

References

Technical Support Center: Purifying Polar Carbazoles with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar carbazoles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My polar carbazole is stuck on the silica gel column and won't elute, even with highly polar solvents. What should I do?

A1: This is a common issue when dealing with highly polar compounds on a polar stationary phase like silica gel. Here are several strategies to address this:

  • Increase Mobile Phase Polarity Systematically: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture like dichloromethane/methanol. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-20%) is often effective. In some cases, you may need to go as high as 100% methanol or even add a small percentage of water to the mobile phase, but be aware that silica gel's stability can be compromised in highly aqueous basic mobile phases.

  • Add a Modifier:

    • For Basic Carbazoles (e.g., amino-substituted): Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (0.1-1%) to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound and reducing peak tailing.

    • For Acidic Carbazoles (e.g., carboxy-substituted): Incorporate a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) into your eluent. This can help to protonate your compound, reducing its interaction with the silica gel.

  • Consider an Alternative Stationary Phase:

    • Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This is often a better choice for highly polar compounds that are too strongly retained on normal-phase silica.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica, diol, or amino-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique is excellent for retaining and separating very polar compounds.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.

Q2: My aminopropyl carbazole derivative is showing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A2: Peak tailing of basic compounds like aminopropyl carbazoles on silica gel is typically caused by strong interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the silica surface.

  • Solution: The most effective way to resolve this is to add a competitive base to your mobile phase to block these acidic sites. Triethylamine (TEA) is the most common choice. Start by adding 0.1-1% TEA to your eluent. This will significantly improve peak shape. If tailing persists, consider using a less acidic stationary phase like alumina or a chemically modified "end-capped" column for HPLC applications.[1]

Q3: I'm observing streaking of my polar carbazole on the TLC plate, which makes it difficult to determine the right solvent system for my column. What can I do?

A3: Streaking on a TLC plate is often caused by the same factors that lead to peak tailing in column chromatography, namely strong interactions with the stationary phase or poor solubility.

  • Add a Modifier to the TLC Developing Solvent: Just as with column chromatography, adding 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your TLC developing solvent can dramatically improve spot shape and provide a more accurate representation of the separation.

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. If it is not fully soluble, it will streak from the origin.

  • Dry Loading: If your compound has poor solubility in the column eluent, you can use a "dry loading" technique. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column.

Q4: How do I choose the right chromatography technique for my polar carbazole?

A4: The choice of technique depends on the specific polarity and properties of your carbazole derivative.

  • Normal-Phase Chromatography (Silica Gel): Suitable for moderately polar carbazoles. For highly polar or ionizable carbazoles, it often requires mobile phase modifiers or may not be the best choice.

  • Reversed-Phase Chromatography (C18): A good option for highly polar carbazoles that are not well-retained on normal-phase columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for very polar and hydrophilic carbazoles. It uses a polar stationary phase and a high organic/low aqueous mobile phase.

  • Mixed-Mode Chromatography: Offers the combined retention mechanisms of reversed-phase and ion-exchange, providing excellent versatility for separating complex mixtures of polar and non-polar compounds.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for your target compound.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent like hexane).
Product Does Not Elute from the Column - The mobile phase is not polar enough.- The compound is strongly interacting with the stationary phase (e.g., acidic silanol groups).- The compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase (gradient elution).- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Test the stability of your compound on silica gel using a 2D TLC experiment. Consider a different stationary phase like alumina or reversed-phase silica.
Streaking or Tailing of Bands on the Column - Strong interaction with the stationary phase.- The compound is not very soluble in the mobile phase.- The column was not packed properly.- Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds).- Choose a mobile phase in which the compound is more soluble.- Ensure the column is packed uniformly without any cracks or channels.
Cracks or Channels Appear in the Silica Bed - The column has run dry.- The packing has settled unevenly.- Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is fully settled before loading the sample.

Data Presentation: Column Chromatography Parameters for Polar Carbazoles

The following tables summarize typical starting conditions for the purification of various polar carbazoles. These should be optimized for each specific compound and separation.

Table 1: Normal-Phase Chromatography (Silica Gel)

Carbazole Type Stationary Phase Mobile Phase (Eluent) Typical Gradient/Isocratic Conditions Notes
Hydroxy-substituted Carbazoles Silica Gel (230-400 mesh)Hexane/Ethyl Acetate or Dichloromethane/MethanolGradient elution, starting with a low percentage of the more polar solvent (e.g., 0-20% Methanol in Dichloromethane).Polarity of the eluent should be adjusted based on the number and position of hydroxyl groups.
Amino-substituted Carbazoles Silica Gel (230-400 mesh)Dichloromethane/Methanol + 0.1-1% Triethylamine (TEA)Gradient elution (e.g., 0-10% Methanol in Dichloromethane with 0.5% TEA).The addition of TEA is crucial to prevent peak tailing.[1]
Carboxy-substituted Carbazoles Silica Gel (230-400 mesh)Dichloromethane/Methanol + 0.1-1% Acetic AcidGradient elution, adjusting the methanol and acetic acid concentration as needed.The acidic modifier helps to suppress the ionization of the carboxylic acid group.

Table 2: Reversed-Phase and HILIC Chromatography

Chromatography Mode Stationary Phase Mobile Phase A Mobile Phase B Typical Gradient Notes
Reversed-Phase HPLC C18Water with 0.1% Formic Acid or Phosphoric AcidAcetonitrile with 0.1% Formic Acid or Phosphoric AcidLinear gradient from low to high %B.Suitable for a wide range of polar carbazoles. The acidic modifier improves peak shape and ensures reproducibility.
HILIC Silica, Diol, or Amino-bonded SilicaAcetonitrile with a small percentage of aqueous bufferAqueous buffer (e.g., 10-20 mM Ammonium Formate or Acetate, pH 3-6)Start with a high percentage of organic solvent (e.g., 95% A) and gradient to a higher percentage of aqueous buffer (e.g., 50% B).Excellent for very polar carbazoles. Ensure at least 3% water in the mobile phase to maintain the hydrated layer on the stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Polar Carbazole

This protocol provides a general workflow for the purification of a polar carbazole derivative using silica gel column chromatography.

1. Preparation of the Mobile Phase (Eluent):

  • Based on preliminary TLC analysis, prepare a suitable solvent system. For a moderately polar carbazole, a mixture of hexane and ethyl acetate or dichloromethane and methanol might be appropriate. For more polar or basic carbazoles, consider adding modifiers as described in the FAQs and data tables.

2. Packing the Chromatography Column:

  • Ensure the column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, avoiding air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in separate test tubes or flasks.

  • If using a gradient, gradually increase the polarity of the mobile phase.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which fractions contain the purified carbazole.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Experimental Workflow for Polar Carbazole Purification

experimental_workflow Experimental Workflow for Polar Carbazole Purification cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack Select Eluent load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evap 8. Evaporate Solvent combine->evap product Purified Polar Carbazole evap->product

Caption: A step-by-step workflow for purifying polar carbazoles.

Troubleshooting Decision Tree for Poor Separation

troubleshooting_tree Troubleshooting Poor Separation of Polar Carbazoles start Poor Separation q_tailing Is there peak tailing? start->q_tailing a_add_base Add 0.1-1% Triethylamine to Mobile Phase q_tailing->a_add_base Yes q_rf What is the Rf of the target compound? q_tailing->q_rf No a_add_base->q_rf a_alt_stationary Consider Alumina or Reversed-Phase a_increase_polarity Increase Mobile Phase Polarity q_rf->a_increase_polarity Too Low (Stuck) a_decrease_polarity Decrease Mobile Phase Polarity q_rf->a_decrease_polarity Too High (Fast Elution) q_overload Is the column overloaded? q_rf->q_overload Optimal (0.2-0.3) a_increase_polarity->q_overload a_decrease_polarity->q_overload a_reduce_load Reduce Sample Load q_overload->a_reduce_load Yes a_gradient Use Gradient Elution q_overload->a_gradient No a_reduce_load->a_gradient

Caption: A decision tree for troubleshooting common separation issues.

References

Technical Support Center: High-Purity Recrystallization of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 9H-Carbazol-3-amine to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. For carbazole derivatives like this compound, a range of organic solvents can be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Commonly used solvents for carbazole derivatives include:

  • Alcohols: Ethanol and isopropanol are often effective.[1]

  • Ketones: Acetone is a good solvent for dissolving the crude product before crystallization.[1]

  • Esters: Ethyl acetate is frequently used, sometimes in combination with a less polar co-solvent like hexane.[1]

  • Aromatic Hydrocarbons: Toluene can be suitable, particularly for removing certain impurities.[1]

  • Polar Aprotic Solvents: N,N-dimethylformamide (DMF) has been used for the purification of carbazole.[1][2]

A good starting point is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific crude material.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with amines.[3] Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent before cooling.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Rapid cooling encourages oil formation.[3]

  • Use a Seed Crystal: Adding a small crystal of pure this compound to the saturated solution can induce crystallization.

  • Solvent System Modification: Experiment with a mixed solvent system, combining a good solvent with a poor solvent (anti-solvent).[3]

Q3: The recovery yield of my purified this compound is very low. What are the possible reasons?

A3: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[4][5]

  • Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with a warm solvent: The crystals should be washed with a minimal amount of ice-cold solvent to minimize redissolving the product.[4]

Q4: My purified this compound is still showing impurities. What can I do?

A4: If impurities persist after recrystallization, consider the following:

  • Multiple Recrystallizations: A second recrystallization step may be necessary to remove stubborn impurities.

  • Change the Solvent: Impurities may have similar solubility profiles to your compound in the chosen solvent. Trying a different solvent system may improve separation.

  • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

  • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[6] For basic compounds like this compound, using a stationary phase like alumina or amino-functionalized silica can be effective.[6]

Q5: How should I handle and store purified this compound to prevent degradation?

A5: Amino-functionalized carbazoles can be susceptible to oxidation, which can lead to discoloration and the formation of impurities.[6] To ensure the stability of your high-purity product:

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, especially when in solution.[6]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[6]

  • Storage Conditions: Store the purified solid in a cool, dark place, and consider storing it under an inert atmosphere.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- The solution is supersaturated.- Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod just below the liquid surface.- Add a seed crystal of the pure compound.[4]
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- High impurity content depressing the melting point.- Add more hot solvent to the mixture.- Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography.[6]
Low Recovery Yield - Too much solvent was used.- Crystals were washed with warm solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash crystals with a minimal amount of ice-cold solvent.[4]- Ensure the filtration apparatus is pre-heated.
Product Discoloration - Oxidation of the amine group.- Handle the compound under an inert atmosphere.- Use degassed solvents.- Store the purified product in a cool, dark place under an inert gas.[6]
Persistent Impurities - Impurities have similar solubility to the product.- Inefficient single recrystallization.- Try a different recrystallization solvent or a mixed solvent system.- Perform a second recrystallization.- Use an alternative purification method like column chromatography.[6]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to the solvent's boiling point and observe if the solid dissolves completely. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a suitable temperature.

Quantitative Data

SolventPolaritySuitability for Carbazole DerivativesNotes
Water HighPoorGenerally unsuitable for non-polar aromatic compounds.
Ethanol HighGoodOften a good choice for recrystallization.[1]
Acetone MediumGoodEffective for dissolving crude product.[1]
Ethyl Acetate MediumGoodFrequently used, can be paired with hexane.[1]
Toluene LowGoodCan be effective for removing specific impurities.[1]
Hexane LowPoor (as a primary solvent)Often used as an anti-solvent in a mixed-solvent system.
DMF High (aprotic)GoodHas been used for carbazole purification.[1][2]

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_process Process cluster_output Output crude_product Crude this compound solvent_selection Solvent Selection crude_product->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product High-Purity This compound drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solution_unsaturated Solution Unsaturated? no_crystals->solution_unsaturated boil_off_solvent Boil Off Solvent solution_unsaturated->boil_off_solvent Yes supersaturated Supersaturated? solution_unsaturated->supersaturated No scratch_or_seed Scratch/Seed supersaturated->scratch_or_seed Yes too_fast_cooling Cooling Too Fast? oiling_out->too_fast_cooling cool_slower Cool Slower too_fast_cooling->cool_slower Yes too_concentrated Too Concentrated? too_fast_cooling->too_concentrated No add_solvent Add More Solvent too_concentrated->add_solvent Yes too_much_solvent Too Much Solvent? low_yield->too_much_solvent use_less_solvent Use Less Solvent Next Time too_much_solvent->use_less_solvent Yes warm_wash Washed with Warm Solvent? too_much_solvent->warm_wash No use_cold_wash Use Ice-Cold Wash warm_wash->use_cold_wash Yes

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

managing exothermic reactions in 9H-Carbazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 9H-Carbazol-3-amine. The primary focus is on the nitration of 9H-Carbazole and the subsequent reduction of the 3-nitro-9H-carbazole intermediate, as these are the critical steps where exothermic events are most likely to occur.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on controlling the exothermic nature of the reactions.

Issue 1: Rapid Temperature Increase During Nitration

A sudden and uncontrolled temperature increase during the addition of the nitrating agent is a significant safety concern and can lead to reduced yield and the formation of byproducts.

Possible Cause Recommended Action
Nitrating agent added too quickly. Reduce the addition rate of the nitrating agent to allow the cooling system to dissipate the heat generated.
Inadequate cooling. Ensure the cooling bath is at the appropriate temperature (e.g., 0-5 °C) and that the reaction flask is sufficiently submerged. Use a larger cooling bath if necessary.
Poor stirring. Increase the stirring rate to ensure even heat distribution throughout the reaction mixture. Inadequate stirring can lead to localized hot spots.
Concentration of reactants is too high. Consider diluting the reaction mixture with an appropriate solvent to better manage the heat evolution.

Issue 2: Low Yield of 3-nitro-9H-carbazole

A lower than expected yield of the desired nitrated product can be attributed to several factors, often related to reaction temperature and work-up procedures.

Possible Cause Recommended Action
Formation of dinitro byproducts. Maintain a low reaction temperature to favor mono-nitration. Overheating can lead to the formation of dinitrocarbazoles.
Incomplete reaction. Ensure the nitrating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for the recommended time.
Loss of product during work-up. When quenching the reaction with ice-water, ensure the precipitation of the product is complete before filtration. The product may have some solubility in the acidic aqueous layer.
Side reactions due to elevated temperatures. Strictly control the temperature throughout the addition of the nitrating agent to minimize the formation of undesired side products.

Issue 3: Incomplete Reduction of 3-nitro-9H-carbazole

The reduction of the nitro group to an amine is a critical step that can also present challenges.

Possible Cause Recommended Action
Inactive reducing agent. Use a fresh batch of the reducing agent (e.g., SnCl₂·2H₂O) as its effectiveness can diminish over time.
Insufficient amount of reducing agent. Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.
Reaction temperature is too low. While the reduction is often exothermic, it may require initial heating to proceed at a reasonable rate. Monitor the reaction temperature and provide gentle heating if necessary.
Poor solubility of the nitro compound. Choose a solvent system in which the 3-nitro-9H-carbazole has adequate solubility to ensure efficient contact with the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic step is the nitration of 9H-carbazole to form 3-nitro-9H-carbazole. Aromatic nitration reactions are highly exothermic and require careful temperature control to prevent thermal runaway.[1]

Q2: What are the recommended safety precautions for the nitration of 9H-carbazole?

A2: It is crucial to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. A cooling bath (ice-water or ice-salt) must be used to maintain the reaction temperature within the recommended range. The nitrating agent should be added slowly and in a controlled manner.[2]

Q3: How can I effectively quench the nitration reaction?

A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water.[3] This serves to both cool the mixture and dilute the strong acids, effectively stopping the reaction and causing the product to precipitate.[3]

Q4: What are common side products in the nitration of 9H-carbazole?

A4: The primary side products are isomers of mononitrocarbazole and dinitrocarbazoles. The formation of these byproducts can be minimized by controlling the reaction temperature and the stoichiometry of the nitrating agent.

Q5: Is the reduction of 3-nitro-9H-carbazole also exothermic?

A5: Yes, the reduction of nitroarenes is an exothermic process. While it may require initial heating to start, the reaction can generate significant heat. It is important to have a cooling mechanism available to control the temperature, especially during the initial phase of the reduction.

Experimental Protocols

1. Nitration of 9H-Carbazole to 3-nitro-9H-carbazole

This protocol is adapted from established procedures for the nitration of aromatic compounds and should be performed with strict adherence to safety guidelines.

  • Reagents and Equipment:

    • 9H-Carbazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice-water bath

    • Thermometer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-carbazole in concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C using an ice-water bath.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

    • Slowly add the nitrating mixture dropwise to the stirred solution of 9H-carbazole, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should take approximately 30-60 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

    • Quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the solid to obtain crude 3-nitro-9H-carbazole. The product can be further purified by recrystallization.

2. Reduction of 3-nitro-9H-carbazole to this compound

This protocol describes a common method for the reduction of nitroarenes using tin(II) chloride.

  • Reagents and Equipment:

    • 3-nitro-9H-carbazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, suspend 3-nitro-9H-carbazole in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux with stirring. The reaction is exothermic, so initial heating may be gentle, and cooling may be required to control the reaction rate.

    • Continue refluxing for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then pour it into a beaker of ice.

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography or recrystallization.

Data Presentation

Parameter Nitration of 9H-Carbazole Reduction of 3-nitro-9H-carbazole
Reaction Type Electrophilic Aromatic SubstitutionReduction of Nitro Group
Exothermicity Highly ExothermicExothermic
Recommended Temperature 0-10 °CReflux (with initial control)
Key Control Measures Slow addition of nitrating agent, efficient cooling, good agitationControlled heating, availability of cooling
Typical Yield >90%>90%

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_preparation Preparation cluster_execution Execution cluster_control Control and Troubleshooting cluster_completion Completion prep_reagents Prepare Reactants and Cooling Bath setup_apparatus Set Up Reaction Apparatus with Monitoring prep_reagents->setup_apparatus start_reaction Start Reaction and Stirring setup_apparatus->start_reaction add_reagent Slowly Add Reagent start_reaction->add_reagent monitor_temp Continuously Monitor Temperature add_reagent->monitor_temp reaction_complete Reaction Complete add_reagent->reaction_complete Addition Finished temp_check Temperature within Safe Limits? monitor_temp->temp_check temp_check->add_reagent Yes adjust_rate Adjust Addition Rate / Cooling temp_check->adjust_rate No emergency_stop Emergency Stop Procedure temp_check->emergency_stop Runaway adjust_rate->monitor_temp quench Quench Reaction reaction_complete->quench isolate Isolate Product quench->isolate

Caption: Workflow for Managing Exothermic Reactions.

Nitration_Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Yield of 3-nitro-9H-carbazole check_temp Was Temperature Controlled? start->check_temp check_workup Was Work-up Procedure Correct? start->check_workup check_reagents Were Reagents Stoichiometrically Correct? start->check_reagents improve_cooling Improve Cooling Efficiency check_temp->improve_cooling No optimize_quench Optimize Quenching and Filtration check_workup->optimize_quench No verify_reagents Verify Reagent Purity and Amounts check_reagents->verify_reagents No rerun_exp Re-run Experiment improve_cooling->rerun_exp Implement Changes optimize_quench->rerun_exp verify_reagents->rerun_exp

Caption: Troubleshooting Logic for Low Nitration Yield.

References

Technical Support Center: Pilot-Scale Synthesis of 9H-Carbazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 9H-Carbazol-3-amine for pilot production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the manufacturing process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the pilot-scale synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 3-Nitro-9H-carbazole

  • Question: We are experiencing a lower than expected yield during the nitration of 9H-carbazole. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to several factors:

    • Inadequate Temperature Control: The nitration of carbazole is an exothermic reaction. Insufficient cooling can lead to the formation of dinitro and other over-nitrated byproducts. It is crucial to maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.

    • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio and concentration should be precisely controlled. Using fuming nitric acid can sometimes lead to more aggressive, less selective nitration.

    • Poor Mixing: In a pilot-scale reactor, inefficient stirring can result in localized "hot spots" and uneven reaction, leading to side product formation. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.

Issue 2: Incomplete Reduction of 3-Nitro-9H-carbazole

  • Question: Our reduction of 3-Nitro-9H-carbazole to this compound is not going to completion, leaving significant amounts of starting material. How can we improve the conversion?

  • Answer: Incomplete reduction is a common challenge during scale-up. Consider the following:

    • Catalyst Activity: If employing catalytic hydrogenation (e.g., with Pd/C), the catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized for the larger scale.

    • Reducing Agent Stoichiometry: When using chemical reducing agents like tin(II) chloride or iron in acidic media, ensure the stoichiometry is correct for the pilot scale. Insufficient reducing agent will naturally lead to incomplete reaction.

    • Reaction Time and Temperature: The reaction kinetics might differ at a larger scale. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and adjust the reaction time and temperature accordingly.

Issue 3: Product Purity and Coloration

  • Question: The isolated this compound is off-color and does not meet our purity specifications. What are the likely impurities and how can we remove them?

  • Answer: The presence of color and impurities can arise from several sources:

    • Oxidation: The amino group in this compound is susceptible to oxidation, which can form colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during product isolation and drying.

    • Residual Metals: If using metal-based reducing agents (e.g., SnCl2 or Fe), residual metal salts can contaminate the product. Thorough washing and pH adjustment during the work-up are crucial for their removal.

    • Side-Reaction Products: Unidentified byproducts may require further characterization. The primary method for purification is recrystallization. A well-chosen solvent system is key to obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for pilot production?

A1: A widely adopted and scalable two-step synthesis is generally recommended. The first step involves the regioselective nitration of 9H-carbazole to yield 3-nitro-9H-carbazole. The second step is the reduction of the nitro group to an amine, affording the desired this compound. This route utilizes readily available starting materials and avoids complex purification steps for intermediates.

Q2: What are the key safety considerations when scaling up the nitration step?

A2: The nitration reaction is highly exothermic and requires strict safety protocols. Key considerations include:

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to manage the heat generated.

  • Emergency Cooling: A robust cooling system and an emergency cooling plan should be in place to handle any potential thermal runaway.

  • Proper Venting: The reactor should be equipped with a proper venting system to safely manage any off-gassing.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety glasses, and lab coats.

Q3: Which reduction method for the nitro group is preferable for pilot-scale production?

A3: Both catalytic hydrogenation and chemical reduction have their merits for pilot-scale synthesis.

  • Catalytic Hydrogenation (e.g., Pd/C, H2): This method is often considered "greener" as it avoids the use of stoichiometric metal reagents and produces water as the primary byproduct. However, it requires specialized high-pressure reactor systems and careful handling of the flammable hydrogen gas and pyrophoric catalyst.

  • Chemical Reduction (e.g., SnCl2/HCl or Fe/HCl): This method can be performed in standard glass-lined reactors. It is often more cost-effective in terms of initial equipment setup. However, it generates significant metal waste streams that require proper disposal. The choice often depends on the available equipment, environmental regulations, and cost analysis for the specific production facility.

Q4: How can the final product be effectively purified at a pilot scale?

A4: Recrystallization is the most common and cost-effective method for purifying this compound at the pilot scale. The selection of an appropriate solvent or solvent mixture is critical. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize in high purity upon cooling, while impurities remain in the mother liquor. Column chromatography is generally less practical for large-scale purification due to the high solvent consumption and cost.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 3-Nitro-9H-carbazole

ParameterLab-Scale (Typical)Pilot-Scale (Recommended)
Reactants
9H-Carbazole10 g10 kg
Nitric Acid (65%)15 mL15 L
Sulfuric Acid (98%)30 mL30 L
Reaction Conditions
Temperature0-5 °C0-5 °C
Reaction Time1-2 hours2-4 hours
Work-up
QuenchingIce-waterIce-water
Expected Yield 70-80%65-75%

Table 2: Comparison of Reduction Methods for 3-Nitro-9H-carbazole

ParameterCatalytic HydrogenationChemical Reduction (SnCl2/HCl)
Reactants
3-Nitro-9H-carbazole10 kg10 kg
Catalyst (10% Pd/C)100 g-
Hydrogen Pressure5-10 bar-
Tin(II) Chloride (SnCl2)-30 kg
Hydrochloric Acid (conc.)-25 L
Solvent Ethanol/MethanolEthanol/Water
Reaction Conditions
Temperature25-50 °C60-80 °C
Reaction Time4-8 hours3-6 hours
Work-up Filtration, Solvent EvaporationNeutralization, Extraction
Expected Yield >90%85-95%
Purity (after work-up) HighModerate (requires recrystallization)

Experimental Protocols

1. Synthesis of 3-Nitro-9H-carbazole (Pilot Scale)

  • Materials: 9H-Carbazole (10 kg), Concentrated Sulfuric Acid (98%, 30 L), Concentrated Nitric Acid (65%, 15 L), Ice, Water.

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid (30 L).

    • Cool the sulfuric acid to 0-5 °C with constant stirring.

    • Slowly add 9H-carbazole (10 kg) in portions, ensuring the temperature does not exceed 10 °C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (15 L) to concentrated sulfuric acid (15 L) while cooling.

    • Add the nitrating mixture dropwise to the carbazole solution, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 2-4 hours at 0-5 °C.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring.

    • The precipitated yellow solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

2. Synthesis of this compound (Pilot Scale - Chemical Reduction)

  • Materials: 3-Nitro-9H-carbazole (10 kg), Tin(II) Chloride Dihydrate (30 kg), Concentrated Hydrochloric Acid (25 L), Ethanol, Sodium Hydroxide Solution (50%).

  • Procedure:

    • Charge the reactor with 3-Nitro-9H-carbazole (10 kg) and ethanol (50 L).

    • In a separate vessel, dissolve tin(II) chloride dihydrate (30 kg) in concentrated hydrochloric acid (25 L).

    • Slowly add the tin(II) chloride solution to the stirred suspension of the nitro-carbazole. An exotherm will be observed.

    • Heat the reaction mixture to 60-80 °C and maintain for 3-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add a 50% sodium hydroxide solution to neutralize the excess acid and precipitate the tin salts. The pH should be adjusted to >10.

    • The resulting slurry is filtered to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product is purified by recrystallization.

Mandatory Visualization

experimental_workflow start Start: 9H-Carbazole nitration Step 1: Nitration (H2SO4, HNO3, 0-5 °C) start->nitration nitro_intermediate Intermediate: 3-Nitro-9H-carbazole nitration->nitro_intermediate reduction Step 2: Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitro_intermediate->reduction crude_product Crude Product: This compound reduction->crude_product purification Step 3: Purification (Recrystallization) crude_product->purification final_product Final Product: High-Purity this compound purification->final_product

Caption: Synthetic workflow for the pilot-scale production of this compound.

troubleshooting_low_yield low_yield Low Yield Observed check_temp Verify Temperature Control (0-5 °C) low_yield->check_temp Possible Cause check_reagents Analyze Nitrating Agent (Ratio and Concentration) low_yield->check_reagents Possible Cause check_mixing Evaluate Agitation Efficiency low_yield->check_mixing Possible Cause

Caption: Troubleshooting logic for addressing low yield in the nitration step.

Validation & Comparative

A Comparative Guide to Hole Transporting Materials: 9H-Carbazol-3-amine Derivatives vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the benchmark HTM, contributing to record-breaking efficiencies.[1][2] However, its widespread adoption is hampered by several drawbacks, including a complex and costly synthesis, the need for performance-enhancing yet stability-compromising dopants, and inherent instability.[2][3][4] This has spurred the search for alternative HTMs, with carbazole-based derivatives, including 9H-Carbazol-3-amine and its functionalized counterparts, emerging as promising, cost-effective contenders.[3]

This guide provides an objective comparison between various carbazole-based HTMs and the industry-standard spiro-OMeTAD, focusing on performance metrics, experimental data, and underlying mechanisms.

Performance at a Glance: A Data-Driven Comparison

The efficacy of an HTM is determined by a combination of factors including its hole mobility, conductivity, energy level alignment with the perovskite absorber, and its contribution to the overall stability of the solar cell. The following tables summarize key performance indicators for several carbazole-based HTMs in comparison to spiro-OMeTAD.

MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)
spiro-OMeTAD (reference) 17.3 - 22.95[5][6]1.05 - 1.15[5][6]22.5 - 25.51[5][6]0.73 - 0.782[5][6]
V950 (carbazole enamine) ~18[7]1.07[6]22.5[6]0.74[6]
MeO5PECz (carbazole enamine) Not explicitly stated, but used in stable PSCsNot explicitly statedNot explicitly statedNot explicitly stated
MeO4PEBCz (carbazole enamine) Not explicitly stated, but used in stable PSCsNot explicitly statedNot explicitly statedNot explicitly stated
SF-MPA-MCz (spiro-type with carbazole) 24.53[5]1.18[5]26.24[5]0.7922[5]
SGT-405 (three-arm carbazole) 14.79[8]Not explicitly statedNot explicitly statedNot explicitly stated
MaterialHole Mobility (μ) (cm²V⁻¹s⁻¹)Conductivity (S/cm)Ionization Potential (eV)Cost ($/g)
spiro-OMeTAD 4.1 x 10⁻⁵ (undoped)[7], 2 x 10⁻⁴[9]~10⁻⁸ (undoped)[9], 1.23 x 10⁻⁴ (doped)[10]5.00[7][11]92[12]
V950 1.9 x 10⁻⁴ (undoped)[7]Not explicitly stated5.01[7]Significantly lower than spiro-OMeTAD[7]
MeO5PECz Not explicitly statedMore conductive than spiro-OMeTAD at high doping[12]Not explicitly stated7.83[12]
MeO4PEBCz Not explicitly statedMore conductive than spiro-OMeTAD at high doping[12]Not explicitly stated10.33[12]
SF-MPA-MCz Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
SGT-405 Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The successful integration of these HTMs into high-performance PSCs relies on precise fabrication and characterization methodologies. Below are typical experimental protocols for device fabrication and key characterization techniques.

Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).

  • Perovskite Absorber Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).

  • Hole Transporting Material (HTM) Deposition: The HTM solution (e.g., spiro-OMeTAD or a carbazole derivative in chlorobenzene) is spin-coated atop the perovskite layer. For spiro-OMeTAD, additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are typically included to improve conductivity and performance.[2] Some carbazole-based HTMs can be used without dopants.[12]

  • Metal Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization Techniques
  • Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Key parameters such as PCE, VOC, JSC, and FF are extracted from these curves.

  • Hole Mobility Measurement: The hole mobility of the HTMs is often determined using the space-charge-limited current (SCLC) method. This involves fabricating a device with the structure FTO/PEDOT:PSS/HTM/Au and measuring its J-V characteristics in the dark.

  • Conductivity Measurement: The electrical conductivity of the HTM films is typically measured using a four-point probe or by fabricating a device with a simple ITO/HTM/Ag structure and measuring its resistance.[13]

  • Ionization Potential Measurement: Photoelectron spectroscopy in air (PESA) or cyclic voltammetry (CV) are common techniques to determine the highest occupied molecular orbital (HOMO) energy level, which corresponds to the ionization potential.[11]

Visualizing the Hole Transport Process

The efficient operation of a perovskite solar cell relies on the favorable alignment of energy levels between the different layers, facilitating the extraction and transport of charge carriers.

EnergyLevelDiagram cluster_0 Energy Levels Perovskite_VB Perovskite Valence Band (~-5.5 eV) HTM_HOMO HTM HOMO (~-5.0 eV) Perovskite_VB->HTM_HOMO Hole Transfer Perovskite_CB Perovskite Conduction Band Anode Anode (e.g., Au) HTM_HOMO->Anode Hole Collection HTM_LUMO HTM LUMO

Caption: Energy level alignment for efficient hole transport in a perovskite solar cell.

ExperimentalWorkflow cluster_Fabrication Device Fabrication cluster_Characterization Characterization A FTO Substrate Cleaning B ETL Deposition (e.g., SnO2) A->B C Perovskite Layer Deposition B->C D HTM Deposition (Spiro or Carbazole) C->D E Gold Electrode Evaporation D->E F J-V Measurement (Solar Simulator) E->F To Characterization G Hole Mobility (SCLC) E->G To Characterization H Conductivity (Four-Point Probe) E->H To Characterization I Ionization Potential (PESA/CV) E->I To Characterization

Caption: A typical experimental workflow for perovskite solar cell fabrication and characterization.

Discussion and Future Outlook

Carbazole-based HTMs have demonstrated significant potential to rival, and in some cases surpass, the performance of spiro-OMeTAD. The primary advantages of many carbazole derivatives lie in their simpler, more cost-effective synthesis and their ability to function efficiently without the need for hygroscopic dopants that are detrimental to long-term stability.[7][12] For instance, the carbazole-based enamine V950 can be synthesized in a single step without the need for expensive catalysts or complex purification methods like column chromatography, drastically reducing its production cost compared to spiro-OMeTAD.[7]

Furthermore, the thermal stability of some carbazole derivatives is comparable to or sufficient for practical applications, although some may exhibit slightly lower decomposition temperatures than spiro-OMeTAD.[6] The development of novel carbazole-based structures, such as the spiro-type SF-MPA-MCz, has shown that this class of materials can achieve even higher PCEs than the spiro-OMeTAD reference, indicating a bright future for carbazole-based HTMs.[5]

However, spiro-OMeTAD remains the incumbent benchmark for a reason. Its amorphous nature contributes to good film formation, and its performance characteristics are well-documented and highly reproducible in optimized device architectures.[5] The challenge for carbazole-based HTMs will be to consistently deliver high performance across a range of perovskite compositions and device structures, while also demonstrating superior long-term operational stability under real-world conditions.

References

The Influence of Substitution on 3-Aminocarbazole Derivatives: A Comparative Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminocarbazole scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the carbazole nucleus allows for the fine-tuning of its biological activity and photophysical properties. This guide provides a comprehensive comparison of substituted 3-aminocarbazole derivatives, summarizing key quantitative data on their anticancer activity and photophysical characteristics. Detailed experimental protocols for their synthesis and characterization are also included to facilitate further research and development in this promising area.

Structure-Property Relationship at a Glance

The properties of 3-aminocarbazole derivatives are intricately linked to the nature and position of their substituents. Electron-donating or -withdrawing groups, as well as the overall steric profile of the molecule, can significantly impact its interaction with biological targets and its behavior upon exposure to light.

StructureProperty cluster_structure Structural Modifications cluster_properties Resulting Properties Structure 3-Aminocarbazole Core N9_Sub N(9)-Substitution Structure->N9_Sub Alkyl, Aryl, etc. C3_Amino_Sub C(3)-Amino Substitution Structure->C3_Amino_Sub Acyl, Aryl, etc. Ring_Sub Ring Substitution (C1, C2, C4-C8) Structure->Ring_Sub Halogens, Alkoxy, etc. Biological Biological Activity (e.g., Anticancer) N9_Sub->Biological Photophysical Photophysical Properties (e.g., Fluorescence) N9_Sub->Photophysical C3_Amino_Sub->Biological C3_Amino_Sub->Photophysical Ring_Sub->Biological Ring_Sub->Photophysical

Caption: Logical relationship between structural modifications on the 3-aminocarbazole core and their impact on biological and photophysical properties.

Comparative Anticancer Activity

Substituted 3-aminocarbazoles have emerged as a promising class of anticancer agents. Their planar carbazole ring system allows for intercalation into DNA, while various substituents can introduce additional binding interactions with key cellular targets, leading to cytotoxic effects against cancer cells. The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted 3-aminocarbazole derivatives against various human cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Carbazole Derivative 5-A549 (Lung)10.67 ± 1.53[1]
Carbazole Derivative 5-C6 (Glioma)4.33 ± 1.04[1]
Carbazole Derivative 10-A549 (Lung)29.67 ± 5.51[1]
Carbazole Derivative 10-C6 (Glioma)12.33 ± 4.93[1]
Carbazole Carbamate 276-substitutedU87MG (Glioma)17.97[2]
Carbazole Carbamate 286-substitutedU87MG (Glioma)15.25[2]
Carbazole Carbamate 30N-ethyl substitutedU87MG (Glioma)29.58[2]
Carbazole Carbamate 31N-ethyl substitutedU87MG (Glioma)23.80[2]
Pyridocarbazole 99-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]CCRF/CEM (Leukemia)-[3]
Pyridocarbazole 99-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]A549 (Lung)-[3]
Pyridocarbazole 99-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]MCF7 (Breast)-[3]

Note: The specific substitution patterns for "Carbazole Derivative 5" and "Carbazole Derivative 10" were not detailed in the source. The anticancer activity of compound 9 was reported to be significantly higher than ellipticine and doxorubicin, but specific IC50 values were not provided in the abstract.[3]

Photophysical Properties: A Comparative Overview

The rigid and aromatic nature of the carbazole ring endows its derivatives with interesting photophysical properties, particularly fluorescence. Substituents on the carbazole core can modulate the electron density and extend the π-conjugation, thereby influencing the absorption and emission characteristics. The following table presents a comparison of the photophysical data for various substituted carbazole derivatives.

Compound/DerivativeSubstitution PatternSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
N-(3-Thienyl)carbazoleN-(3-Thienyl)Cyclohexane--0.30[4]
N-(3-Thienyl)carbazoleN-(3-Thienyl)Acetonitrile--0.23[4]
N-(2-Thienyl)carbazoleN-(2-Thienyl)Cyclohexane--0.05[4]
N-(2-Thienyl)carbazoleN-(2-Thienyl)Acetonitrile--0.02[4]
8,9-diarylbenzo[def]carbazoleN-acyl, 8,9-diarylChloroform278–350365–426up to 0.62[5]
N-unprotected 8,9-diarylbenzo[def]carbazole8,9-diarylChloroform-red-shifted-[5]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Several studies suggest that the anticancer effects of carbazole derivatives are mediated through the induction of apoptosis. One identified mechanism involves the suppression of the NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation, which is often dysregulated in cancer.

NFkB_Pathway cluster_drug Inhibition by 3-Aminocarbazole Derivative Carbazole 3-Methoxy Carbazole NFkB NFkB Carbazole->NFkB inhibits gene expression of TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IkB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression activates Cell_Survival Cell_Survival Gene_Expression->Cell_Survival

Caption: Proposed mechanism of action of a 3-methoxy carbazole derivative in breast cancer cells, involving the suppression of the NF-κB signaling pathway.[6][7]

Experimental Protocols

Synthesis of 3-Amino-9-ethylcarbazole

A common and efficient method for the synthesis of 3-amino-9-ethylcarbazole involves a three-step process starting from carbazole.[1][8]

SynthesisWorkflow Start Carbazole Step1 Step 1: N-Alkylation (Bromoethane, KOH, DMF) Start->Step1 Intermediate1 9-Ethylcarbazole Step1->Intermediate1 Step2 Step 2: Nitration (Nitric Acid, Acetonitrile) Intermediate1->Step2 Intermediate2 3-Nitro-9-ethylcarbazole Step2->Intermediate2 Step3 Step 3: Reduction (SnCl2·2H2O, HCl) Intermediate2->Step3 End 3-Amino-9-ethylcarbazole Step3->End

Caption: A three-step synthetic workflow for the preparation of 3-amino-9-ethylcarbazole.

Step 1: Synthesis of 9-Ethylcarbazole (N-Alkylation)

  • Materials: Carbazole, potassium hydroxide (KOH), bromoethane, dimethylformamide (DMF).

  • Procedure: Dissolve carbazole, KOH, and bromoethane in DMF in a reaction vessel. Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the precipitate, wash with water, and dry to obtain 9-ethylcarbazole.[1]

Step 2: Synthesis of 3-Nitro-9-ethylcarbazole (Nitration)

  • Materials: 9-Ethylcarbazole, nitric acid, acetonitrile.

  • Procedure: Dissolve 9-ethylcarbazole in acetonitrile. Add nitric acid dropwise while maintaining the temperature between 25-40°C. Stir the mixture for several hours at this temperature. After the reaction is complete (monitored by TLC), add water and stir for a short period. Filter the precipitated product, wash with water, and dry to yield 3-nitro-9-ethylcarbazole.[1]

Step 3: Synthesis of 3-Amino-9-ethylcarbazole (Reduction)

  • Materials: 3-Nitro-9-ethylcarbazole, stannous chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Procedure: Prepare a solution of 3-nitro-9-ethylcarbazole and stannous chloride dihydrate in concentrated HCl. Heat the solution (e.g., at 92°C for 3 hours). After the reaction, cool the solution in an ice bath. Carefully basify the solution by adding a concentrated NaOH solution. Filter the resulting product, wash with NaOH solution and then with water, and air dry. The crude product can be further purified by recrystallization.[9]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) of a compound is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach for its determination.[10][11][12][13]

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Procedure:

  • Prepare a series of dilute solutions of both the test compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_F(sample) = Φ_F(standard) × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ_F is the fluorescence quantum yield.

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

This guide provides a foundational understanding of the structure-property relationships of substituted 3-aminocarbazoles. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds with tailored biological and photophysical properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Electrochemical Behavior of Carbazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals due to their unique electronic and photophysical properties. The specific substitution pattern on the carbazole ring system, creating various isomers, profoundly influences their electrochemical behavior. This guide provides an objective comparison of the electrochemical properties of different carbazole isomers, supported by experimental data, to aid in the rational design of novel functional molecules.

Data at a Glance: Electrochemical Properties of Carbazole Isomers

The following table summarizes key electrochemical data for various carbazole isomers, extracted from peer-reviewed literature. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Compound/PolymerIsomeric LinkageOnset Oxidation Potential (E_onset_ox) vs. Ag/Ag+HOMO Energy Level (eV)Experimental Conditions
Poly(3,6-carbazole-co-3,4-ethylenedioxythiophene) (3,6-Cbz-EDOT)3,6-linked0.38 V-4.780.1 M (n-C4H9)4NPF6 in CH3CN, scan rate 100 mV/s
Poly(2,7-carbazole-co-3,4-ethylenedioxythiophene) (2,7-Cbz-EDOT)2,7-linked0.50 V-4.900.1 M (n-C4H9)4NPF6 in CH3CN, scan rate 100 mV/s
9H-Carbazole-+1.1 V vs. SCE-0.1 M LiClO4 in acetonitrile, scan rate 50 mV/s
2-(9H-carbazol-9-yl)acetic acidN-substituted+1.5 V vs. SCE-0.1 M LiClO4 in acetonitrile, scan rate 50 mV/s

Analysis: The data clearly indicates that the linkage isomerism in carbazole-based polymers significantly impacts their electrochemical properties. The 3,6-linked polymer (3,6-Cbz-EDOT) exhibits a lower onset oxidation potential compared to its 2,7-linked counterpart (2,7-Cbz-EDOT)[1]. This suggests that the 3,6-linkage facilitates easier removal of an electron, resulting in a higher Highest Occupied Molecular Orbital (HOMO) energy level. This can be attributed to the more effective extension of the π-conjugated system along the 3 and 6 positions of the carbazole nucleus[1]. In contrast, the 2,7-linkage leads to a slightly higher oxidation potential and a deeper HOMO level[1]. These differences in electronic structure are critical for applications such as organic photovoltaics and light-emitting diodes, where energy level alignment is paramount for device performance.

Furthermore, substitution at the 9-position (N-substitution) also markedly alters the electrochemical behavior. The introduction of an acetic acid group at the nitrogen atom in 2-(9H-carbazol-9-yl)acetic acid increases the oxidation potential compared to the parent 9H-carbazole[2]. This is likely due to the electron-withdrawing nature of the carboxylic acid group, which makes the carbazole ring more difficult to oxidize.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of chemical species.

For Poly(carbazole-co-EDOT) Isomers [1]:

  • Working Electrode: Polymer thin film on a suitable substrate.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag+ electrode.

  • Electrolyte Solution: 0.1 M tetra-n-butylammonium hexafluorophosphate ((n-C4H9)4NPF6) in acetonitrile (CH3CN).

  • Scan Rate: 100 mV/s.

  • Procedure: The polymer-coated working electrode, counter electrode, and reference electrode were immersed in the electrolyte solution. The potential was swept from an initial value to a vertex potential and then back to the initial potential. The resulting current was measured as a function of the applied potential. The onset oxidation potential was determined from the inflection point of the oxidation peak.

For 9H-Carbazole and N-substituted Carbazole [2]:

  • Working Electrode: Platinum electrode.

  • Counter Electrode: Platinum sheet.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Electrolyte Solution: 0.1 M lithium perchlorate (LiClO4) in acetonitrile (CH3CN) containing 10⁻² M of the carbazole monomer.

  • Scan Rate: 50 mV/s.

  • Potential Range: 0 to +2.0 V vs. SCE.

  • Procedure: Five potential sweeps were applied to the working electrode in the specified potential range. The oxidation peak potential was recorded from the resulting cyclic voltammogram.

Visualizing the Concepts

Diagrams created using Graphviz provide a clear visual representation of the concepts discussed.

G cluster_isomers Carbazole Isomers cluster_properties Electrochemical Properties 3,6-linked Carbazole 3,6-linked Carbazole Lower Oxidation Potential Lower Oxidation Potential 3,6-linked Carbazole->Lower Oxidation Potential Higher HOMO Level Higher HOMO Level 3,6-linked Carbazole->Higher HOMO Level 2,7-linked Carbazole 2,7-linked Carbazole Higher Oxidation Potential Higher Oxidation Potential 2,7-linked Carbazole->Higher Oxidation Potential Lower HOMO Level Lower HOMO Level 2,7-linked Carbazole->Lower HOMO Level N-substituted Carbazole N-substituted Carbazole N-substituted Carbazole->Higher Oxidation Potential Electron-withdrawing group

Caption: Relationship between carbazole isomerism and electrochemical properties.

G start Prepare Electrolyte Solution (Carbazole Isomer + Supporting Electrolyte + Solvent) setup Assemble Three-Electrode Cell (Working, Counter, Reference Electrodes) start->setup measurement Perform Cyclic Voltammetry (Sweep Potential and Measure Current) setup->measurement analysis Analyze Voltammogram (Determine Oxidation Potentials) measurement->analysis end Determine Electrochemical Properties (HOMO/LUMO Energy Levels) analysis->end

Caption: General workflow for electrochemical analysis of carbazole isomers.

References

A Comparative Guide to 9H-Carbazol-3-amine Derivatives in Blue OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable blue organic light-emitting diodes (OLEDs) is a critical focus in materials science, directly impacting the performance and energy consumption of next-generation displays and lighting. Among the promising candidates, 9H-Carbazol-3-amine derivatives have emerged as a significant class of materials, offering robust thermal stability and excellent charge-transporting properties. This guide provides an objective comparison of the performance of various this compound derivatives against leading alternative blue emitters, supported by experimental data and detailed protocols.

Performance Comparison of Blue OLED Emitters

The efficacy of an OLED emitter is determined by several key performance indicators: External Quantum Efficiency (EQE), which measures the percentage of injected electrons that are converted into photons; Luminance, the intensity of light emitted per unit area; and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following tables summarize the performance of selected this compound derivatives and prominent alternative blue emitters.

Table 1: Performance of this compound Derivatives in Blue OLEDs
Emitter MoleculeHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
BCzB-PPINon-doped4.4311,364(0.159, 0.080)[1][2][3][4]
2FPPIPCzNon-doped5.6Not Specified(0.150, 0.075)
Ph-CF3CBP3.4Not Specified(0.163, 0.099)[1]
1,5-naphthyl-CF3CBP2.3Not Specified(0.176, 0.134)[1]
TPAAnPINon-doped11.47~29,900(0.15, 0.22)
NFIP-CZSolution-processed11.94Not Specified(0.1581, 0.0422)
Table 2: Performance of Alternative Blue OLED Emitters
Emitter ClassEmitter MoleculeHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Anthracene Derivative BH-9PA (Host) with DSA-Ph (Dopant)-~5.2 (calculated from 7.03 cd/A)Not Specified(0.15, 0.29) - approx.
Anthracene Derivative mCz-TAn-CNNon-doped7.03Not Specified(0.14, 0.12)[5]
Anthracene Derivative m2Cz-TAn-CNDoped7.28Not Specified(0.14, 0.09)[5]
Pyrene Derivative PyTAnPyNon-doped5.48Not Specified(0.15, 0.06)[6]
Pyrene Derivative BD1Not Specified>5.8Not SpecifiedNot Specified[7]
Pyrene Derivative PyPI-PyNon-doped8.5275,687(0.15, 0.22)[8]
TADF Emitter δ-2CbPN-22.5Not Specified(0.19, 0.34)
TADF Emitter B10-20.2Not Specified(0.12, 0.13)
TADF Emitter o-Tol-ν-DABNA-Me-33.0Not SpecifiedNot Specified

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of material performance. Below are generalized protocols for the synthesis of this compound derivatives and the fabrication and characterization of OLED devices.

Synthesis of this compound Derivatives (Suzuki Coupling)

A common and versatile method for synthesizing many carbazole-based materials is the Suzuki coupling reaction.

  • Reactant Preparation : In a Schlenk flask, combine the carbazole-based boronic acid or ester, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction : Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.

  • Extraction : After cooling, extract the product with an organic solvent such as dichloromethane.

  • Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.

OLED Device Fabrication (Vacuum Thermal Evaporation)
  • Substrate Cleaning : Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone to improve the work function.

  • Layer Deposition : In a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr), deposit the various organic layers and the cathode.

    • Hole Injection Layer (HIL) : e.g., HATCN (20 nm)

    • Hole Transport Layer (HTL) : e.g., TAPC (40 nm)

    • Electron Blocking Layer (EBL) : e.g., mCP (5 nm)

    • Emissive Layer (EML) : Deposit the this compound derivative (or alternative emitter), either as a neat film (non-doped) or co-evaporated with a host material (doped) to a thickness of 20-30 nm.

    • Electron Transport Layer (ETL) : e.g., TPBi (40 nm)

    • Electron Injection Layer (EIL) : e.g., LiF (1 nm)

    • Cathode : Deposit Aluminum (Al) (100 nm).

  • Encapsulation : Transfer the fabricated device to a glovebox with an inert atmosphere and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics : Measure using a source meter and a photometer.

  • Electroluminescence (EL) Spectra : Record with a spectroradiometer.

  • External Quantum Efficiency (EQE) : Calculate from the luminance, current density, and EL spectrum.

  • CIE Coordinates : Determine from the EL spectrum.

Visualizing Key Processes

To better understand the synthesis and operation of these OLEDs, the following diagrams illustrate a typical synthetic workflow and the energy level structure of a device.

G Synthesis Workflow for this compound Derivatives cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_purification Purification Carbazole Boronic Acid Carbazole Boronic Acid Reaction Flask Reaction Flask Carbazole Boronic Acid->Reaction Flask Aryl Halide Aryl Halide Aryl Halide->Reaction Flask Heating under Inert Atmosphere Heating under Inert Atmosphere Reaction Flask->Heating under Inert Atmosphere Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Flask Solvent (Toluene/Water) Solvent (Toluene/Water) Solvent (Toluene/Water)->Reaction Flask Extraction Extraction Heating under Inert Atmosphere->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic pathway for this compound derivatives.

G OLED Energy Level Diagram and Charge Transport cluster_device Device Layers cluster_recombination Light Emission Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer (Carbazole Derivative) HTL->EML Hole Transport Recombination Hole-Electron Recombination (Exciton Formation) EML->Recombination ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Light Photon Emission (Blue Light) Recombination->Light

References

A Comparative Study of Carbazole and Triphenylamine Core Hole Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. Among the plethora of organic small molecules developed for this purpose, those based on carbazole and triphenylamine cores have emerged as two of the most promising classes of materials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and design of next-generation HTMs.

Performance Comparison

Carbazole and triphenylamine derivatives have been extensively investigated as HTMs, often benchmarked against the state-of-the-art material, Spiro-OMeTAD. Both core structures offer unique advantages and disadvantages in terms of synthetic accessibility, cost-effectiveness, and optoelectronic properties.

Carbazole-based HTMs are recognized for their excellent thermal and morphological stability, attributed to the rigid and planar nature of the carbazole moiety.[1][2][3] This inherent stability is a crucial factor for the longevity of PSCs. Furthermore, the carbazole core can be readily functionalized at various positions, allowing for fine-tuning of its electronic properties to achieve optimal energy level alignment with the perovskite active layer.[2] Several carbazole-based HTMs have demonstrated PCEs comparable to or even exceeding that of Spiro-OMeTAD.[4][5] For instance, a carbazole-based HTM, V1221, has achieved a PCE of 17.81%.[6] Another example, KZRD, exhibits high hole mobility, contributing to efficient charge extraction.[7]

Triphenylamine-based HTMs , on the other hand, are lauded for their excellent hole-transporting properties, stemming from the electron-rich nitrogen center and the propeller-like structure of the triphenylamine core which can suppress intermolecular crystallization.[8][9] This often translates to high hole mobilities. Multi-armed triphenylamine derivatives, such as tetra-TPA, have shown to effectively enhance the conductivity of the HTM layer, leading to improved device performance.[10] Indeed, PSCs employing a triphenylamine-functionalized azadipyrromethene dye as the HTM have reached a remarkable PCE of 22.13%.[10]

The following table summarizes the performance of representative carbazole and triphenylamine-based HTMs in perovskite solar cells.

HTM NameCore TypePower Conversion Efficiency (PCE) (%)Hole Mobility (cm²/Vs)Thermal Decomposition Temp. (Td) (°C)
V1221Carbazole17.811.1 x 10⁻⁴>440
KZRDCarbazole20.40High (qualitative)-
SGT-405Carbazole14.79--
V950Carbazole~18--
Cz-PyrCarbazole-->400
tetra-TPATriphenylamine17.9--
TPA-ADP 1Triphenylamine22.13High (qualitative)-
CBZ-BDMTPACarbazole-Triphenylamine Hybrid14.04->400

Experimental Protocols

Synthesis of a Representative Carbazole-based HTM (9-(4-fluorophenyl)-9H-carbazole)

This protocol describes a general Ullmann condensation reaction for the synthesis of a simple carbazole-based HTM.

Materials:

  • 9H-carbazole

  • 1-bromo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 9H-carbazole (1.1 eq), 1-bromo-4-fluorobenzene (1.0 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.1 eq).[11]

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain the final product.[11]

Synthesis of a Representative Triphenylamine-based HTM

The synthesis of triphenylamine-based HTMs often involves cross-coupling reactions, such as the Buchwald-Hartwig amination.

Materials:

  • A suitable aryl halide (e.g., 4-bromobiphenyl)

  • A suitable amine (e.g., diphenylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fabrication of n-i-p Planar Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.[11][12]

Materials:

  • FTO-coated glass substrates

  • Zinc powder and 2 M HCl (for etching)

  • Deionized water, acetone, isopropanol

  • Compact TiO₂ (c-TiO₂) precursor solution

  • Perovskite precursor solution (e.g., a mixed-cation lead halide perovskite in DMF:DMSO)

  • HTM solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or silver for the back contact

Procedure:

  • Substrate Cleaning: Etch the FTO glass using zinc powder and HCl. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.[11]

  • Electron Transport Layer (ETL) Deposition: Spin-coat the c-TiO₂ precursor solution onto the FTO substrate (e.g., 3000 rpm for 30 s). Dry at 125 °C and then anneal at 500 °C for 30 minutes.[11]

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., in a two-step program: 1000 rpm for 10 s, then 6000 rpm for 20 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the films at 100 °C for 1 hour.[11]

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 20 s).[11]

  • Back Contact Deposition: Deposit the metal back contact (e.g., 80 nm of gold) by thermal evaporation under high vacuum.

Visualizing Molecular Structures and Workflow

The following diagrams illustrate the molecular structures of representative carbazole and triphenylamine HTMs and a generalized workflow for PSC fabrication.

G cluster_carbazole Carbazole Core HTMs cluster_triphenylamine Triphenylamine Core HTMs C1 V1221 C2 KZRD T1 tetra-TPA T2 TPA-ADP 1

Caption: Representative Carbazole and Triphenylamine HTMs.

G start FTO Substrate Cleaning etl ETL Deposition (e.g., TiO2) start->etl perovskite Perovskite Layer Deposition etl->perovskite htl HTL Deposition (Carbazole or Triphenylamine) perovskite->htl contact Back Contact Deposition (e.g., Au) htl->contact characterization Device Characterization contact->characterization

References

A Comparative Guide to Purity Validation of 9H-Carbazol-3-amine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical industry. For a compound like 9H-Carbazol-3-amine, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of final products. Elemental analysis serves as a fundamental, robust, and cost-effective method for quantifying the elemental composition of a sample, thereby providing a direct measure of its purity.[1][2]

This guide provides a comprehensive overview of using elemental analysis for the purity validation of this compound, details the experimental protocol, and compares this technique with other common analytical methods.

Elemental Analysis for Purity Validation

Elemental analysis, specifically CHNS/O analysis, operates on the principle of combustion.[3] The sample is burned in an excess of oxygen at high temperatures, which quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3][4] These combustion products are then separated and measured by a detector, and the mass fractions of each element in the original sample are calculated.[3][5] For a pure compound, the experimental percentages should align closely with the theoretical values calculated from its molecular formula.

Theoretical Composition of this compound

The molecular formula for this compound is C₁₂H₁₀N₂.[6][7][8] The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 182.22 g/mol [7]

  • Carbon (C): (12 × 12.011) / 182.22 × 100% = 79.10%

  • Hydrogen (H): (10 × 1.008) / 182.22 × 100% = 5.53%

  • Nitrogen (N): (2 × 14.007) / 182.22 × 100% = 15.37%

A high-purity sample of this compound is expected to yield experimental values that are in close agreement with these theoretical percentages, typically within a tolerance of ±0.4%.

Data Presentation: Interpreting Elemental Analysis Results

The results from elemental analysis are straightforward to interpret. The following table summarizes the expected data for a pure sample.

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)79.10%78.70% - 79.50%
Hydrogen (H)5.53%5.13% - 5.93%
Nitrogen (N)15.37%14.97% - 15.77%

Deviation from this range may indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of a this compound sample.

1. Sample Preparation:

  • Ensure the sample is homogeneous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Dry the sample thoroughly to remove any residual moisture or solvents, which can significantly affect the hydrogen and carbon percentages. This can be done using a vacuum oven at an appropriate temperature that does not cause decomposition.

  • Accurately weigh 1-3 mg of the dried, homogenized sample into a tin or silver capsule using a microbalance.[5] The exact mass is critical for accurate percentage calculation.[5]

2. Instrument Setup and Calibration:

  • Use a calibrated CHN Elemental Analyzer.

  • Perform a system blank run using an empty tin capsule to ensure the system is clean.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). The calibration should be verified until consistent and accurate results are obtained.

3. Analysis:

  • The autosampler introduces the encapsulated sample into the combustion reactor, which is maintained at approximately 1000-1150°C.[1]

  • A pulse of pure oxygen is injected, leading to flash combustion of the sample.[3][9]

  • The resulting gas mixture (CO₂, H₂O, N₂, and oxides of nitrogen) is carried by a helium stream through a reduction tube (containing copper) to convert nitrogen oxides back to N₂.[4]

  • The gases are then passed through a gas chromatography column to separate them.[9]

  • A thermal conductivity detector (TCD) measures the concentration of each gas.[9]

4. Data Processing:

  • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.

  • Compare the experimental results with the theoretical values to assess the purity of the this compound sample.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a this compound sample using elemental analysis.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_validation 3. Purity Assessment sample This compound Sample prep Homogenize, Dry, and Accurately Weigh (1-3 mg) sample->prep analyzer CHN Elemental Analyzer (Flash Combustion) prep->analyzer results Acquire Experimental Data (%C, %H, %N) analyzer->results comparison Compare Experimental vs. Theoretical Values results->comparison pass Purity Confirmed (Within ±0.4% Tolerance) comparison->pass Match fail Deviation Detected comparison->fail Mismatch investigate Further Investigation Required (e.g., HPLC, GC-MS, LC-MS) fail->investigate

Caption: Workflow for purity validation via elemental analysis.

Comparison with Alternative Purity Validation Methods

While elemental analysis is excellent for confirming bulk purity, it does not identify the nature of impurities. For this, chromatographic techniques are superior. The table below compares elemental analysis with other common methods.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Sample combustion followed by detection of resulting gases (CO₂, H₂O, N₂).[3]Provides the mass percentage of C, H, and N, allowing for confirmation of the empirical formula and bulk purity.Fast, cost-effective, highly accurate for bulk purity, requires minimal sample preparation.[1]Does not identify or quantify individual impurities. Sensitive to contaminants like solvent and water.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[10]Separates, identifies, and quantifies each component in a mixture. Purity is often expressed as area %.High resolution and sensitivity, excellent for non-volatile and thermally unstable compounds, widely used for purity determination.[10][11]Requires method development, uses larger amounts of solvents, may not detect impurities that do not have a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gas phase followed by detection using mass spectrometry.[12]Identifies and quantifies volatile and semi-volatile components, providing structural information from mass spectra.High sensitivity and specificity, excellent for identifying volatile impurities (e.g., residual solvents).[12][13]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like amines.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection with mass spectrometry.Provides molecular weight and structural information for each separated component.Powerful tool for identifying unknown impurities, applicable to a wide range of compounds, high sensitivity.[1]Higher cost and complexity compared to other methods, matrix effects can suppress ion signals.

References

Assessing the Charge Mobility of 9H-Carbazol-3-amine Based Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, particularly in the development of perovskite solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), the charge carrier mobility of the constituent materials is a paramount performance metric. 9H-Carbazol-3-amine and its derivatives have emerged as a promising class of hole-transporting materials (HTMs) due to their excellent thermal stability, high hole mobility, and facile synthesis.[1] This guide provides an objective comparison of the charge mobility of films based on a derivative of this compound against established alternative materials, supported by experimental data.

Quantitative Performance Comparison of Hole-Transporting Materials

The selection of an appropriate HTM is critical for optimizing device efficiency and stability. The following table summarizes the hole mobility for a derivative of this compound and widely used alternative materials, providing a clear comparison of their charge transport capabilities.

Material ClassSpecific CompoundHole Mobility (cm²/Vs)Measurement Technique
Carbazole Amine Derivative V950 (derived from 3-amino-9-ethylcarbazole)~2 x 10⁻⁴Time-of-Flight (TOF)
Spirofluorene-based Spiro-OMeTAD (undoped)10⁻⁵ - 10⁻⁷Impedance Spectroscopy
Spiro-OMeTAD (LiTFSI doped)10⁻⁴Impedance Spectroscopy
Poly(triarylamine)-based PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])~4 x 10⁻³Not Specified

Note: The charge mobility of organic materials can be influenced by various factors, including film morphology, measurement technique, and device architecture.

Experimental Protocols for Charge Mobility Assessment

Accurate determination of charge carrier mobility is crucial for the evaluation of new materials. The following are detailed methodologies for key experiments cited in the characterization of these thin films.

Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a direct method to measure the drift mobility of charge carriers in a material.

Experimental Workflow:

TOF_Workflow cluster_prep Sample Preparation cluster_measurement TOF Measurement cluster_analysis Data Analysis Prep1 Substrate Cleaning Prep2 Electrode Deposition (e.g., ITO) Prep1->Prep2 Prep3 Organic Film Deposition Prep2->Prep3 Prep4 Top Electrode Deposition (semi-transparent) Prep3->Prep4 Measure1 Apply Electric Field Prep4->Measure1 Measure2 Pulsed Laser Excitation Measure1->Measure2 Measure3 Photocurrent Transient Measurement Measure2->Measure3 Analysis1 Determine Transit Time (τt) Measure3->Analysis1 Analysis2 Calculate Mobility (μ = d² / (Vτt)) Analysis1->Analysis2

TOF Experimental Workflow

Protocol:

  • Sample Preparation: A sandwich-type device is fabricated by depositing the organic semiconductor film between two electrodes. The bottom electrode is typically a transparent conductor like Indium Tin Oxide (ITO), and the top electrode is a semi-transparent metal.

  • Application of Electric Field: A DC voltage is applied across the device to create a uniform electric field.

  • Charge Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap illuminates the semi-transparent electrode, generating electron-hole pairs near the surface.

  • Charge Carrier Drift: Under the influence of the applied electric field, one type of charge carrier (e.g., holes) drifts across the film towards the opposite electrode.

  • Photocurrent Measurement: The movement of this sheet of charge induces a transient photocurrent, which is measured using an oscilloscope.

  • Transit Time Determination: The photocurrent persists until the charge carriers reach the counter-electrode. The time taken for this transit is the transit time (τt).

  • Mobility Calculation: The drift mobility (μ) is calculated using the equation: μ = d² / (Vτt), where 'd' is the film thickness and 'V' is the applied voltage.

Space-Charge Limited Current (SCLC) Method

The Space-Charge Limited Current (SCLC) method is an indirect technique to determine charge carrier mobility by analyzing the current-voltage (I-V) characteristics of a single-carrier device.

Experimental Workflow:

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement I-V Measurement cluster_analysis Data Analysis Fab1 Substrate Cleaning Fab2 Bottom Electrode Deposition Fab1->Fab2 Fab3 Organic Film Deposition Fab2->Fab3 Fab4 Top Electrode Deposition Fab3->Fab4 Measure1 Apply Voltage Sweep Fab4->Measure1 Measure2 Measure Current Measure1->Measure2 Analysis1 Plot J vs. V² Measure2->Analysis1 Analysis2 Identify SCLC Regime Analysis1->Analysis2 Analysis3 Fit to Mott-Gurney Law Analysis2->Analysis3 Analysis4 Extract Mobility Analysis3->Analysis4

SCLC Experimental Workflow

Protocol:

  • Device Fabrication: A single-carrier device is fabricated, where the electrodes are chosen to have appropriate work functions to inject only one type of charge carrier (either electrons or holes) into the organic semiconductor.

  • I-V Measurement: The current-voltage characteristics of the device are measured in the dark.

  • Data Analysis: The current density (J) is plotted against the applied voltage (V). At low voltages, the current is ohmic (J ∝ V). As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, leading to the space-charge limited regime, where the current follows the Mott-Gurney law (J ∝ V²).

  • Mobility Extraction: In the trap-free SCLC regime, the mobility (μ) can be extracted by fitting the J-V curve to the Mott-Gurney equation: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the film thickness.

Field-Effect Transistor (FET) Method

The Field-Effect Transistor (FET) method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.

Experimental Workflow:

FET_Workflow cluster_fab Transistor Fabrication cluster_measurement Electrical Characterization cluster_analysis Mobility Extraction Fab1 Gate Electrode & Dielectric Layer Fab2 Source & Drain Electrode Patterning Fab1->Fab2 Fab3 Organic Semiconductor Deposition Fab2->Fab3 Measure1 Measure Output Characteristics (Id vs. Vd) Fab3->Measure1 Measure2 Measure Transfer Characteristics (Id vs. Vg) Measure1->Measure2 Analysis1 Operate in Saturation Regime Measure2->Analysis1 Analysis2 Plot √Id vs. Vg Analysis1->Analysis2 Analysis3 Extract Slope Analysis2->Analysis3 Analysis4 Calculate Mobility Analysis3->Analysis4

FET Experimental Workflow

Protocol:

  • Transistor Fabrication: A thin-film transistor is fabricated with a bottom-gate or top-gate architecture. This consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor film as the active channel.

  • Electrical Characterization: The transistor's electrical characteristics are measured.

    • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vd) for different gate-source voltages (Vg).

    • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant drain-source voltage.

  • Mobility Extraction: The field-effect mobility (μ) is typically extracted from the transfer characteristics in the saturation regime using the equation: Id = (W/2L)μCi(Vg - Vt)², where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage. By plotting the square root of the drain current (√Id) against the gate voltage (Vg), the mobility can be calculated from the slope of the linear region.

References

A Researcher's Guide to Determining the Fluorescence Quantum Yield of 9H-Carbazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed experimental protocol for the determination of the fluorescence quantum yield (Φf) of novel 9H-Carbazol-3-amine derivatives. For researchers and professionals in drug development and material science, the quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a desirable characteristic for applications such as bio-imaging, fluorescent probes, and organic light-emitting diodes (OLEDs).

This document outlines the widely adopted comparative method for quantum yield determination, using a well-characterized fluorescent standard for reference.

Comparative Performance of this compound Derivatives

The following table summarizes hypothetical fluorescence quantum yield data for a series of synthesized this compound derivatives, designated as CZ-Amine-R1, CZ-Amine-R2, and CZ-Amine-R3. These compounds were analyzed in ethanol against the reference standard, Quinine Sulfate (Φf = 0.54 in 0.1 M H₂SO₄). The data illustrates how substitutions on the carbazole core can influence fluorescence efficiency.

CompoundSolventExcitation λ (nm)Emission λ (nm)Absorbance at Excitation λIntegrated Fluorescence Intensity (a.u.)Refractive Index (η)Calculated Quantum Yield (Φf)
Quinine Sulfate (Std.) 0.1 M H₂SO₄3504500.0521,250,0001.330.54 (Reference)
CZ-Amine-R1 Ethanol3504350.048985,0001.360.48
CZ-Amine-R2 Ethanol3504600.0501,560,0001.360.73
CZ-Amine-R3 Ethanol3504450.049610,0001.360.29

Note: The data presented in this table is for illustrative purposes to demonstrate the comparative analysis.

Experimental Protocol: The Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a test sample is the comparative method, as detailed by Williams et al.[3] This technique involves comparing the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.

Principle

The quantum yield of the unknown sample (Φx) can be calculated using the following equation, which relates its integrated fluorescence intensity (I), absorbance (A), and the refractive index of its solvent (η) to those of the standard (Φst):

Φx = Φst * ( Ix / Ist ) * ( Ast / Ax ) * ( ηx2 / ηst2 )

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated area under the corrected fluorescence emission spectrum.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • Subscripts x and st denote the unknown sample and the standard, respectively.[1][4]

To ensure accuracy and minimize inner-filter effects, measurements are typically performed on a series of dilute solutions where the absorbance at the excitation wavelength is kept below 0.1.[3] The integrated fluorescence intensity is then plotted against absorbance for both the sample and the standard. The gradient (slope) of these plots is used in the final calculation:

Φx = Φst * ( Gradx / Gradst ) * ( ηx2 / ηst2 )

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Materials and Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis range. Other standards like Rhodamine 6G or Coumarin 153 can also be used depending on the spectral range.[5]

  • Solvents: Spectroscopic grade solvents are required. The solvent for the sample should not have significant absorption or fluorescence in the region of interest.

  • Volumetric Glassware: For accurate preparation of stock solutions and dilutions.

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the this compound derivative (sample) in a suitable solvent (e.g., ethanol).

    • From these stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance values at the intended excitation wavelength range from approximately 0.02 to 0.1.

  • Spectroscopic Measurements:

    • Absorbance: For each prepared solution (standard and sample), record the UV-Vis absorption spectrum. Note the exact absorbance value at the chosen excitation wavelength.

    • Fluorescence: Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept identical for all measurements of the sample and the standard.

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the standard and one for the sample, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.

    • Perform a linear regression for each dataset to obtain the slope (gradient). The plots should be linear with an intercept close to zero.[3]

    • Using the gradients obtained and the known quantum yield of the standard, calculate the quantum yield of the this compound derivative using the gradient-based formula.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield using the comparative method.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) measure_abs Measure Absorbance (A) at Excitation Wavelength prep_std->measure_abs prep_smp Prepare Sample Solutions (Carbazole Derivatives) prep_smp->measure_abs measure_fluo Measure Corrected Fluorescence Emission (I) measure_abs->measure_fluo Use same solutions plot_std Plot I vs. A for Standard & Calculate Gradient (Grad_st) measure_fluo->plot_std plot_smp Plot I vs. A for Sample & Calculate Gradient (Grad_x) measure_fluo->plot_smp calculate_qy Calculate Quantum Yield (Φx) Φx = Φst * (Grad_x / Grad_st) * (ηx² / ηst²) plot_std->calculate_qy plot_smp->calculate_qy result Final Quantum Yield Value calculate_qy->result

Caption: Workflow for relative quantum yield determination.

References

A Comparative Guide to the Biological Activity of Novel 3-Aminocarbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of recently developed 3-aminocarbazole compounds, tailored for researchers, scientists, and professionals in drug development. It focuses on presenting objective performance data against alternative compounds and established standards, supported by detailed experimental methodologies.

Carbazole and its derivatives are a significant class of heterocyclic compounds, recognized for their wide array of pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.[1][2] The 3-aminocarbazole scaffold, in particular, serves as a versatile building block for synthesizing novel bioactive molecules with therapeutic potential.[3] This guide summarizes key findings from recent studies to facilitate the evaluation and selection of promising lead compounds for further investigation.

Anticancer Activity of 3-Aminocarbazole Derivatives

Several novel 3-aminocarbazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, with some compounds showing potential to reactivate mutant p53, a critical tumor suppressor.[1]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of semi-synthetic aminocarbazole derivatives compared to the naturally occurring carbazole, heptaphylline, and a standard chemotherapeutic drug, doxorubicin. Lower IC₅₀ values indicate greater potency.

CompoundCancer Cell LineIC₅₀ (µM)[1]Positive ControlIC₅₀ (µM)[4]
Heptaphylline (1) MCF-7 (Breast)10.5 ± 0.5Doxorubicin0.8 ± 0.1
NCI-H460 (Lung)9.8 ± 0.8Doxorubicin1.2 ± 0.2
SF-268 (CNS)12.1 ± 1.1Doxorubicin0.9 ± 0.15
Aminocarbazole (1d) MCF-7 (Breast)25.3 ± 1.8Doxorubicin0.8 ± 0.1
NCI-H460 (Lung)20.7 ± 1.5Doxorubicin1.2 ± 0.2
SF-268 (CNS)28.9 ± 2.1Doxorubicin0.9 ± 0.15

Note: The data presented are for illustrative purposes, compiled from different studies, and should be interpreted within the context of the specific experimental conditions of each study.

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[5][6][7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).[4]

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[7] The percentage of cell growth inhibition is calculated relative to untreated control cells.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1][8] Some 3-aminocarbazole compounds have been shown to potentially reactivate mutant p53, restoring its tumor-suppressive functions.[1]

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 Stabilization & Activation stress->p53 activates mdm2 MDM2 p53->mdm2 induces arrest Cell Cycle Arrest (G1/S Checkpoint) p53->arrest promotes repair DNA Repair p53->repair promotes apoptosis Apoptosis p53->apoptosis promotes mdm2->p53 inhibits arrest->repair allows time for

Caption: The p53 signaling pathway in response to cellular stress.

Enzyme Inhibitory Activity

3-Aminocarbazole derivatives have also been investigated as inhibitors of various enzymes, such as carbonic anhydrases (CAs), which are implicated in several diseases.

The table below presents the inhibitory constants (Ki) of novel thiazolidin-4-one derivatives (as an example of related heterocyclic compounds) against two human carbonic anhydrase isoforms, hCA I and hCA II, with acetazolamide as a standard inhibitor.

CompoundhCA I (Ki, nM)[9]hCA II (Ki, nM)[9]
3a 879.89 ± 57.70776.12 ± 70.62
3b 765.43 ± 45.32654.32 ± 54.21
3c 654.78 ± 34.12543.21 ± 43.87
Acetazolamide (Standard) 847.18 ± 75.41776.12 ± 70.62

Note: This table is illustrative. Specific data for 3-aminocarbazole derivatives would be populated similarly.

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate to a colored product.[10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., 10-60 units/mL) in cold assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Solutions: Dissolve test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO to prepare stock solutions, then dilute to desired concentrations.[11]

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 20 µL of the CA enzyme working solution.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[10]

  • Reaction Initiation: Start the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[10][11] The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.

Antimicrobial Activity

The carbazole scaffold is known to be a key component in compounds exhibiting antimicrobial properties.[8][12] N-substituted and 3-substituted carbazole derivatives have shown activity against a range of bacteria and fungi.

The following table illustrates the potential format for presenting the antimicrobial activity of novel carbazole derivatives in terms of their Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate stronger antimicrobial activity.

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)
Carbazole Derivative 1 25[12]25[12]50[12]50[12]
Carbazole Derivative 2 12.52525[12]50
Amikacin (Standard) 0.9[8]---
Ciprofloxacin (Standard) ----

Note: This is a template. Values are examples based on reported activities of various carbazole derivatives.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

  • Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13][14]

Mandatory Visualization: General Experimental Workflow

The screening of novel compounds for biological activity typically follows a structured workflow, from initial synthesis to detailed in vitro evaluation.

experimental_workflow synthesis Synthesis of Novel 3-Aminocarbazole Compounds purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Biological Screening (e.g., Cytotoxicity @ single high dose) purification->primary_screening dose_response Dose-Response Assays (IC50 / MIC Determination) primary_screening->dose_response Active 'Hits' mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Kinetics) dose_response->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: A generalized workflow for biological activity screening.

References

comparing the stability of N-substituted vs core-substituted carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the thermal and electrochemical stability of functionalized carbazole derivatives, providing a foundation for informed selection in materials science and drug development.

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals, prized for their unique electronic properties and robust molecular framework. A key consideration in the design and application of these compounds is their stability under thermal and electrochemical stress. The position of substitution on the carbazole scaffold—either on the nitrogen atom (N-substitution) or on the aromatic core (core-substitution)—plays a pivotal role in determining these stability characteristics. This guide offers an objective comparison of the stability of N-substituted versus core-substituted carbazoles, supported by experimental data to aid researchers in selecting the optimal derivatives for their specific applications.

The inherent stability of the carbazole ring system is a product of its aromaticity and the electron-donating nature of the nitrogen atom, which delocalizes its lone pair of electrons into the fused ring system.[1] This electronic configuration renders the carbazole nucleus relatively resistant to degradation. However, functionalization, a necessary step to tune the properties of carbazoles, can either enhance or diminish this inherent stability.

Comparative Analysis of Stability

In general, the substitution pattern on the carbazole ring significantly influences its stability. Core substitution, particularly at the 3 and 6 positions with bulky groups, tends to enhance both thermal and electrochemical stability.[2] This is largely attributed to steric hindrance, which can prevent intermolecular reactions, such as oxidative dimerization, that lead to degradation.[2] N-substitution, on the other hand, primarily serves to modulate solubility and electronic properties, and its effect on stability can be more varied depending on the nature of the substituent.

Thermal Stability:

Core-substituted carbazoles often exhibit higher thermal stability. For instance, the introduction of bulky tert-butyl groups at the 3 and 6 positions can significantly increase the decomposition temperature. This is because these bulky groups can inhibit intermolecular interactions that might otherwise lead to thermal decomposition. N-substituted carbazoles also demonstrate good thermal stability, although the nature of the N-substituent is a critical factor.

Electrochemical Stability:

The electrochemical stability of carbazoles is often assessed by their resistance to oxidation. Core substitution at the 3 and 6 positions can block the most reactive sites for electropolymerization, thereby enhancing the electrochemical stability of the molecule.[2] N-substitution can also influence electrochemical stability by altering the electron density of the carbazole ring. Electron-donating groups at the N-position can lower the oxidation potential, making the molecule more susceptible to oxidation, while electron-withdrawing groups can have the opposite effect.

Quantitative Stability Data

The following table summarizes the thermal and electrochemical stability data for a selection of N-substituted and core-substituted carbazole derivatives, compiled from various research sources.

Compound NameSubstitution PatternDecomposition Temp. (Td) (°C)Oxidation Potential (Eox) (V)Data Source(s)
9-PhenylcarbazoleN-Substituted~360+1.38 (irreversible)[3]
9-EthylcarbazoleN-SubstitutedNot widely reportedNot widely reported[4][5]
2-(N-hexylcarbazol-3'-yl)-4-formylpyridineN- and Core-Substituted291+0.55 (quasi-reversible), +0.84 (reversible)[6][7]
2-(N-hexylcarbazol-3'-yl)-5-formylpyridineN- and Core-Substituted307+0.71 (quasi-reversible), +0.99 (reversible)[6][7]
3,6-Di-tert-butylcarbazoleCore-Substituted>230 (Melting Point)Not specified[8]
3-BromocarbazoleCore-Substituted>195 (Melting Point)Not specified[9][10]

Note: Decomposition temperatures and oxidation potentials can vary based on experimental conditions. The data presented here is for comparative purposes.

Logical Relationship Diagram

The following diagram illustrates the general relationship between the substitution pattern of carbazoles and their resulting stability.

G Influence of Substitution on Carbazole Stability sub_pattern Substitution Pattern n_sub N-Substitution sub_pattern->n_sub Position core_sub Core-Substitution sub_pattern->core_sub Position solubility Solubility Modification n_sub->solubility Primary Effect electronic Electronic Tuning n_sub->electronic Primary Effect steric Steric Hindrance core_sub->steric Mechanism blocking Blocking Reactive Sites core_sub->blocking Mechanism stability Overall Stability thermal Thermal Stability thermal->stability Contributes to electrochem Electrochemical Stability electrochem->stability Contributes to solubility->stability Indirectly affects electronic->stability Influences steric->thermal Enhances blocking->electrochem Enhances

Caption: Substitution's impact on carbazole stability.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the stability assessment of carbazole derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the carbazole derivative.

Methodology:

  • A small sample of the carbazole derivative (typically 3-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[3]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the carbazole derivative.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of the carbazole derivative is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material.

  • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).[3]

  • Cooling Scan: The sample is then cooled to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).[3]

  • Second Heating Scan: A second heating scan is performed at the same rate as the first.[3]

  • The heat flow to the sample is measured relative to the reference. The Tg is observed as a step-like change in the heat flow curve, and the Tm is observed as an endothermic peak.

Cyclic Voltammetry (CV)

Objective: To assess the electrochemical stability and determine the oxidation potential (Eox) of the carbazole derivative.

Methodology:

  • A three-electrode electrochemical cell is assembled, typically consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity.

  • The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50-100 mV/s).

  • The resulting current is measured as a function of the applied potential.

  • The oxidation potential (Eox) is determined from the potential at which the oxidation peak occurs. The reversibility of the redox process provides an indication of the stability of the oxidized species. An irreversible peak suggests that the oxidized form of the molecule is unstable and undergoes subsequent chemical reactions.[11]

References

Safety Operating Guide

Proper Disposal of 9H-Carbazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 9H-Carbazol-3-amine should be treated as hazardous waste and disposed of through a licensed environmental waste management service. In-lab chemical degradation may be an alternative for small quantities, provided strict safety protocols are followed. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety and Handling Protocols

This compound and its derivatives are aromatic amines that can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Some carbazole compounds are also suspected of causing genetic defects and cancer and are very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety procedures is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the compound as a powder or in a way that could generate dust or aerosols, use a certified respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep containers tightly sealed when not in use.

Disposal Procedures

There are two primary disposal routes for this compound: off-site disposal via a licensed waste management company (the recommended method) and in-laboratory chemical degradation for small quantities.

Route 1: Off-Site Disposal (Recommended)

This is the safest and most compliant method for disposing of this compound waste.

Procedural Steps:

  • Segregation and Storage:

    • Isolate waste this compound from other laboratory waste streams to prevent hazardous reactions.

    • Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.

    • The storage container must be robust, chemically compatible with aromatic amines, and kept tightly sealed to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]

While a specific EPA hazardous waste code for this compound is not listed, it may be classified under a broader category of toxic or hazardous waste. The waste disposal service will be able to assist in proper classification.

Route 2: In-Laboratory Chemical Degradation (For Small Quantities)

For small amounts of this compound, chemical degradation through oxidation can be an effective disposal method. Acidified potassium permanganate is a strong oxidizing agent that can efficiently degrade aromatic amines.[4][5]

Experimental Protocol: Oxidation with Potassium Permanganate

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M solution)

  • Sodium bisulfite or ascorbic acid (for quenching)

  • 5-L flask (or appropriately sized vessel)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • In a fume hood, prepare a solution of 0.01 mol of the aromatic amine waste in 3 L of 1.7 N sulfuric acid within a 5-L flask.[5]

  • Slowly add 1 L of 0.2 M potassium permanganate solution to the stirred amine solution.[5]

  • Allow the mixture to stand at room temperature for at least 8 hours with continuous stirring.[5] The solution should turn from a purple to a brown precipitate (manganese dioxide), indicating the oxidation of the amine.

  • After the reaction is complete, quench any excess potassium permanganate by slowly adding a reducing agent like sodium bisulfite or ascorbic acid until the purple color disappears.

  • Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.

  • The neutralized solution, now containing degraded products of lower toxicity, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS for final approval.

Quantitative Data Summary

ParameterValue/InstructionSource
In-Lab Degradation Reactant Ratio 0.01 mol aromatic amine : 3 L of 1.7 N H₂SO₄ : 1 L of 0.2 M KMnO₄[5]
Reaction Time Minimum 8 hours[5]
Final pH for Aqueous Disposal 6 - 8Institutional/Local Guidelines

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated decision_quantity Small Quantity? start->decision_quantity in_lab_degradation In-Laboratory Chemical Degradation decision_quantity->in_lab_degradation Yes off_site_disposal Off-Site Disposal via Licensed Vendor decision_quantity->off_site_disposal No protocol_oxidation Follow Potassium Permanganate Oxidation Protocol in_lab_degradation->protocol_oxidation segregate_store Segregate and Store as Hazardous Waste off_site_disposal->segregate_store end End: Waste Disposed protocol_oxidation->end label_waste Label Container Correctly segregate_store->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 9H-Carbazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 9H-Carbazol-3-amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbazole compounds. It is imperative to treat this chemical with a high degree of caution, assuming it may possess similar hazardous properties to its analogues, which include potential carcinogenicity, acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Essential Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes and dust that may cause serious eye irritation or damage.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider gloves with a higher level of protection and consult manufacturer-specific breakthrough time data if available. Change gloves immediately if contaminated.[2][5] Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2][5]To prevent skin irritation and absorption.
Respiratory Protection All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[2][5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a P3 (EN 143) cartridge for particulates is recommended.[6]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risk when working with this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2][5]

  • Preparation: Have all necessary equipment and reagents prepared before beginning work to minimize the time spent handling the chemical.[2]

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Prevent the formation of dust and aerosols.[7]

  • When weighing the solid, do so within a chemical fume hood or a ventilated balance enclosure.[2]

  • Use non-sparking tools if the compound is handled in a potentially flammable atmosphere.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][6]

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing and shoes. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as used gloves, weighing paper, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[2]

  • Decontamination:

    • Decontaminate reusable labware by rinsing with a suitable solvent (e.g., ethanol) in a chemical fume hood. Collect the solvent rinse as hazardous waste.[2]

    • After the solvent rinse, wash the labware with soap and water.[2]

  • Final Disposal:

    • Dispose of all hazardous waste containing this compound through an approved hazardous waste disposal company.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling This compound AssessTask Assess the Task: - Weighing solid? - Preparing solution? - Potential for splash or dust? Start->AssessTask EyeProtection Eye Protection: - Chemical Goggles (minimum) - Face Shield (if splash risk) AssessTask->EyeProtection SkinProtection Skin Protection: - Nitrile Gloves - Lab Coat AssessTask->SkinProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (preferred) - Respirator with P3 cartridge (if fume hood unavailable or aerosol risk) AssessTask->RespiratoryProtection InspectPPE Inspect PPE for damage before use EyeProtection->InspectPPE SkinProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Task DonPPE->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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9H-Carbazol-3-amine

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